molecular formula C7H8ClN B014550 4-Chloro-3-methylaniline CAS No. 7149-75-9

4-Chloro-3-methylaniline

Cat. No.: B014550
CAS No.: 7149-75-9
M. Wt: 141.6 g/mol
InChI Key: HIHCTGNZNHSZPP-UHFFFAOYSA-N
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Description

4-Chloro-3-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72329. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methylaniline
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCTGNZNHSZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073377
Record name 4-Chloro-3-methylaniline
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Molecular Weight

141.60 g/mol
Source PubChem
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CAS No.

7149-75-9
Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name Benzenamine, 4-chloro-3-methyl
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Record name 4-CHLORO-3-METHYLANILINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-methylaniline (CAS: 7149-75-9), a key intermediate in the synthesis of various dyes and agrochemicals. This document consolidates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for synthesis and analysis.

Core Physicochemical Data

This compound is a halogenated aniline (B41778) that typically appears as a white or colorless to yellow crystalline powder.[1] Key identifying information and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Structural Information
IdentifierValue
IUPAC Name This compound[2]
Synonyms 4-Chloro-m-toluidine, 5-Amino-2-chlorotoluene[2]
CAS Number 7149-75-9
Molecular Formula C₇H₈ClN[3][4]
Molecular Weight 141.60 g/mol [2]
InChI Key HIHCTGNZNHSZPP-UHFFFAOYSA-N
SMILES Cc1cc(N)ccc1Cl
Table 2: Quantitative Physicochemical Properties
PropertyValue
Melting Point 82-86 °C[3]
Boiling Point ~230.64 °C (estimate)[3]
Density ~1.1359 g/cm³ (estimate)[3]
Vapor Pressure 0.0358 mmHg at 25°C[3]
Flash Point 99.8 °C[3]
Water Solubility Limited
Solubility Soluble in Ethyl Acetate and Methanol[3]
pKa ~4.08 (Predicted)[3]
LogP 2.8[2]
Refractive Index ~1.5880 (estimate)[3]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 1-2 mm.[5] The tube is sealed at one end.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated metal block heater (e.g., Mel-Temp).

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[6] The melting point is reported as the range T1-T2.[6]

  • Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring the equilibrium solubility of a compound.[7]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing a known volume of purified water or a relevant aqueous buffer.[1] The amount of excess solid should be sufficient to ensure saturation without significantly altering the properties of the solvent.[7]

  • Equilibration: The sealed flask is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 30°C) for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1][8]

  • Phase Separation: After equilibration, the suspension is allowed to settle.[7] The solid and liquid phases are then separated by centrifugation or filtration to obtain a clear, saturated solution.[8]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with standards of known concentrations is used for accurate quantification.[8]

  • Replication: The experiment is conducted in triplicate to ensure the reproducibility of the results.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a compound's tendency to donate or accept a proton. For an amine, the pKa refers to its conjugate acid. Potentiometric titration is a precise method for its determination.[10][11]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a methanol-water mixture, to ensure complete dissolution.[10] The solution is made acidic (e.g., pH 1.8-2.0) with a standard solution of a strong acid like HCl.[12]

  • Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer to ensure homogeneity.[12]

  • Titration: The solution is titrated by the gradual addition of a standardized strong base solution (e.g., 0.1 M NaOH).[12] The pH of the solution is recorded after each incremental addition of the titrant.[11]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[7] The inflection point of this curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.

  • Replication: The titration is performed at least in triplicate to ensure the accuracy and reliability of the pKa value.[12]

Synthesis and Analysis Workflows

Visual representations of key laboratory processes involving this compound provide a clear understanding of the logical flow from synthesis to characterization and safe handling.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage RawMaterial 2-Chloro-5-nitrotoluene (Starting Material) Reaction Catalytic Hydrogenation (e.g., with H₂ and Pt catalyst) RawMaterial->Reaction Reduction CrudeProduct Crude this compound Reaction->CrudeProduct Separation Rectification / Separation CrudeProduct->Separation Purification FinalProduct Purified this compound (>98% Purity) Separation->FinalProduct

Synthesis and Purification Workflow for this compound.

Analytical_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep HPLC HPLC Analysis - C18 or Phenyl Column - Mobile Phase (e.g., ACN/Buffer) - UV Detection (e.g., 239 nm) Prep->HPLC Injection Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis - Peak Integration - Purity Assessment - Quantification Data->Analysis Result Final Report: Purity / Concentration Analysis->Result

Analytical Workflow for Purity Assessment via HPLC.

Safety_Diagram cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) Compound This compound H315 Causes skin irritation (H315) Compound->H315 leads to H319 Causes serious eye irritation (H319) Compound->H319 leads to H335 May cause respiratory irritation (H335) Compound->H335 leads to Gloves Protective Gloves H315->Gloves requires Goggles Eyeshields / Goggles H319->Goggles requires Respirator Dust Mask / Respirator (e.g., N95) H335->Respirator requires

Logical Relationships of Hazards and Required PPE.

References

4-Chloro-3-methylaniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Chloro-3-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility information. Furthermore, it offers comprehensive, adaptable experimental protocols for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research and development, enabling informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Introduction to this compound

This compound (CAS No. 7149-75-9) is an aromatic amine with the molecular formula C₇H₈ClN.[1] It is a solid at room temperature and finds application as an intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its effective use in various chemical processes.

Qualitative Solubility of this compound

While precise quantitative data is scarce, the qualitative solubility of this compound in several common organic solvents has been reported. This information is summarized in the table below.

SolventQualitative Solubility
MethanolSoluble / Slightly Soluble[2][3][4]
Ethyl AcetateSoluble[3]
ChloroformSlightly Soluble[2][4]
EthanolSoluble
AcetoneSoluble

It is important to note that terms like "soluble" and "slightly soluble" are not precise and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For many organic compounds, solubility tends to increase with temperature.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols are provided. These methods are standard laboratory procedures for determining the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5][6][7] It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. To ensure complete removal of solids, it is recommended to filter the supernatant through a syringe filter compatible with the organic solvent.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

    • Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of this compound (82-86 °C) to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100

Isothermal Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This method is a highly reliable technique for determining thermodynamic solubility and is particularly useful when the solute has a distinct UV-Vis absorbance spectrum.[8]

Materials:

  • This compound

  • Selected organic solvent(s) (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Conical flasks with stoppers

  • Shaker bath or magnetic stirrer with temperature control

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Collection and Dilution:

    • After reaching equilibrium, filter the supernatant as described previously.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Analyze concentration of solute in filtrate E->F G Calculate Solubility F->G

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature, this guide provides a foundation based on existing qualitative information. For precise and reliable data, it is imperative for researchers to perform experimental determinations. The detailed protocols for the gravimetric and isothermal shake-flask with UV-Vis analysis methods presented herein offer robust and adaptable procedures for this purpose. Accurate solubility data is fundamental for the successful design and optimization of processes involving this compound in research and industrial applications.

References

Spectroscopic Analysis of 4-Chloro-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Chloro-3-methylaniline using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, methyl, and amino substituents on the benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~6.78d~2.3
H-5~7.05d~8.2
H-6~6.64dd~8.2, 2.3
-NH₂~3.7 (broad s)s-
-CH₃~2.25s-
Note: Predicted values based on typical chemical shifts of substituted anilines. Actual values may vary depending on solvent and experimental conditions.
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (-NH₂)~144.8
C-2~116.1
C-3 (-CH₃)~137.2
C-4 (-Cl)~122.9
C-5~130.4
C-6~113.8
-CH₃~20.5
Note: Data sourced from publicly available spectral databases. Actual values may vary depending on solvent and experimental conditions.
Experimental Protocol for NMR Analysis

A general procedure for acquiring high-quality NMR spectra of aromatic amines like this compound is as follows:[1]

  • Sample Preparation: Accurately weigh 10-20 mg of the solid this compound.[1] Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]

  • Instrument Setup: The spectra can be recorded on a 400 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.[1]

    • Acquire 16-32 scans with a relaxation delay of 1.0 second.[1]

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).[1]

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A higher concentration of the sample (50-100 mg) may be required for a good signal-to-noise ratio.

    • A longer acquisition time with a greater number of scans is typically necessary compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Lock & Shim instrument->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate data_analysis Data Analysis & Interpretation calibrate->data_analysis Spectral Data

NMR Experimental Workflow

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Cl stretching.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
3433, 3356N-H asymmetric and symmetric stretching
3032Aromatic C-H stretching
2920-CH₃ asymmetric stretching
2860-CH₃ symmetric stretching
1620-NH₂ scissoring (bending)
1575, 1480Aromatic C=C stretching
1450-CH₃ asymmetric bending
1380-CH₃ symmetric bending
1281Aromatic C-N stretching
864, 827C-Cl stretching
792C-H out-of-plane bending
Note: Data based on typical values for substituted anilines and published data.
Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture should be ground to a fine, homogeneous powder.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition mix Mix Sample with KBr grind Grind to Fine Powder mix->grind press Press into Pellet grind->press sample Record Sample Spectrum press->sample background Record Background Spectrum background->sample processing Data Analysis sample->processing Generate Spectrum

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also aid in structural confirmation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing ions (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Table 4: Mass Spectral Data for this compound

m/z Relative Abundance Proposed Fragment
141/143Moderate[M]⁺ (Molecular Ion)
106High[M - Cl]⁺
77Moderate[C₆H₅]⁺
Note: Data based on information from PubChem and typical fragmentation of aromatic amines.[2]
Fragmentation Pathways

The fragmentation of this compound in an EI mass spectrometer is likely to proceed through several pathways, including:

  • Loss of a chlorine atom: This is a common fragmentation for chloroaromatic compounds, leading to a stable aminotolyl cation.

  • Loss of a methyl radical: Cleavage of the methyl group can occur.

  • Loss of HCN: A characteristic fragmentation of anilines.

MS_Fragmentation M [C7H8ClN]+• m/z 141/143 F1 [C7H8N]+ m/z 106 M->F1 - Cl• F2 [C6H5N]+• m/z 91 M->F2 - CH3• F3 [C6H5]+ m/z 77 F1->F3 - HCN

Proposed MS Fragmentation Pathways
Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[3]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the analyte (e.g., 200).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library spectrum for confirmation.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the connectivity of the atoms in the molecule. FT-IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. The experimental protocols and data presented in this guide serve as a valuable resource for the analysis of this compound in research and industrial settings.

References

In-depth Technical Guide: Crystal Structure and Molecular Geometry of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular geometry of 4-Chloro-3-methylaniline. Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure data from single-crystal X-ray diffraction studies have been reported for this compound. Consequently, this guide focuses on the theoretical molecular geometry as determined by computational methods. The primary source for this information is the peer-reviewed publication by Arjunan and Mohan in the Journal of Molecular Structure (2008), which employed ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. This document summarizes the computational methodology and presents the resulting geometric parameters.

Introduction

This compound (also known as 4-chloro-m-toluidine) is an aromatic amine of interest in various fields of chemical synthesis, including the development of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, intermolecular interactions, and biological activity. This guide aims to provide a centralized resource on the structural aspects of this molecule.

Molecular Structure and Geometry

As of the date of this publication, an experimental crystal structure for this compound has not been deposited in publicly accessible databases. Therefore, the molecular geometry is described based on theoretical calculations.

Theoretical Molecular Geometry

A detailed theoretical study of the molecular structure of this compound was performed by Arjunan and Mohan using computational chemistry methods. The optimized molecular geometry was calculated using the B3LYP/6-31G** level of theory. The following tables present the key bond lengths and bond angles derived from this computational model.

Table 1: Calculated Bond Lengths for this compound (B3LYP/6-31G ))**

BondBond Length (Å)
C1-C21.395
C2-C31.391
C3-C41.387
C4-C51.393
C5-C61.390
C6-C11.396
C1-N71.402
N7-H81.011
N7-H91.011
C4-Cl101.745
C3-C111.510
C11-H121.093
C11-H131.093
C11-H141.093

Data extracted from Arjunan, V., & Mohan, S. (2008). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline (B164923) and this compound. Journal of Molecular Structure, 892(1-3), 289-299.

Table 2: Calculated Bond Angles for this compound (B3LYP/6-31G ))**

AngleBond Angle (°)
C2-C1-C6120.3
C2-C1-N7119.8
C6-C1-N7119.9
C1-C2-C3120.0
C2-C3-C4119.8
C2-C3-C11121.1
C4-C3-C11119.1
C3-C4-C5120.2
C3-C4-Cl10119.7
C5-C4-Cl10120.1
C4-C5-C6119.9
C1-C6-C5119.8
C1-N7-H8113.5
C1-N7-H9113.5
H8-N7-H9113.0
H12-C11-H13108.4
H12-C11-H14108.4
H13-C11-H14108.4

Data extracted from Arjunan, V., & Mohan, S. (2008). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and this compound. Journal of Molecular Structure, 892(1-3), 289-299.

Computational Methodology

The geometric parameters presented in this guide were obtained through computational modeling as detailed in the work of Arjunan and Mohan.

Software and Basis Set

The calculations were performed using the Gaussian 03 software package. The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method with the 6-31G** basis set.

Optimization Procedure

The geometry optimization was performed without any symmetry constraints. The convergence criteria were set to the default values of the software, ensuring that a stationary point on the potential energy surface was reached. The nature of the stationary point was confirmed by frequency calculations, which showed no imaginary frequencies, indicating a true energy minimum.

Visualization of Workflow

The following diagram illustrates the logical workflow for the theoretical determination of the molecular geometry of this compound.

theoretical_workflow cluster_input Input Definition cluster_computation Quantum Chemical Calculation cluster_analysis Data Analysis and Output mol_structure Initial Molecular Structure (this compound) dft_calc DFT Calculation (B3LYP/6-31G**) mol_structure->dft_calc Define Model geom_opt Geometry Optimization dft_calc->geom_opt Energy Minimization freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum opt_geom Optimized Molecular Geometry freq_calc->opt_geom Confirmation thermo_props Thermodynamic Properties freq_calc->thermo_props Calculate Properties bond_params Bond Lengths & Angles opt_geom->bond_params Extract Data

In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4-Chloro-3-methylaniline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, including other chlorinated anilines and toluidines, to project its thermal behavior. This document outlines key physical and chemical properties, proposes potential thermal decomposition pathways, and provides standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) that can be employed for empirical validation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior. The following table summarizes key properties based on available data.

PropertyValueReference
Molecular FormulaC₇H₈ClN[1]
Molecular Weight141.60 g/mol [2]
Melting Point82-86 °C
AppearancePale beige to dark brown solid
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl)

Projected Thermal Stability and Degradation Profile

Projected Thermal Stability:

Based on data for other substituted anilines, the thermal decomposition of this compound is expected to initiate at temperatures above its boiling point. The presence of both a chlorine atom and a methyl group on the aromatic ring will influence the bond dissociation energies and, consequently, the onset of decomposition. It is anticipated that the primary decomposition phase will occur in the range of 250-400°C.

Projected Degradation Products:

Upon thermal decomposition, this compound is expected to break down into a variety of smaller molecules. In addition to the hazardous decomposition products listed in the table above, pyrolysis is likely to yield chlorinated and methylated aromatic and aliphatic fragments. The specific products will depend on the decomposition temperature and atmosphere.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, the following detailed experimental protocols for TGA-DSC and Pyrolysis-GC-MS are recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a simultaneous TGA-DSC analysis to determine the temperature and enthalpy of decomposition.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic crucible.

  • Instrument Setup:

    • Purge Gas: Nitrogen or Argon at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs.

    • From the DSC curve, identify endothermic and exothermic events, such as melting and decomposition. Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the specific chemical compounds produced during the thermal degradation of this compound.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Set the pyrolysis temperature to the onset of decomposition as determined by TGA (e.g., 300°C, with subsequent runs at higher temperatures if necessary).

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • GC Column: A non-polar or medium-polarity column suitable for separating aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Detector: Scan range of 40-500 m/z.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations of Degradation Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Thermal_Degradation_Pathway cluster_initial Initial Compound cluster_intermediates Potential Intermediates cluster_products Final Decomposition Products This compound This compound Radical Species Radical Species This compound->Radical Species Heat (Δ) Chlorinated Aromatic Fragments Chlorinated Aromatic Fragments HCl HCl Chlorinated Aromatic Fragments->HCl Soot/Char Soot/Char Chlorinated Aromatic Fragments->Soot/Char Methylated Aromatic Fragments Methylated Aromatic Fragments CO CO Methylated Aromatic Fragments->CO CO2 CO2 Methylated Aromatic Fragments->CO2 NOx NOx Methylated Aromatic Fragments->NOx Radical Species->Chlorinated Aromatic Fragments Radical Species->Methylated Aromatic Fragments

Caption: Proposed thermal degradation pathway for this compound.

TGA_DSC_Workflow Start Start Sample Preparation (3-5 mg) Sample Preparation (3-5 mg) Start->Sample Preparation (3-5 mg) Instrument Setup (N2/Ar, 10°C/min) Instrument Setup (N2/Ar, 10°C/min) Sample Preparation (3-5 mg)->Instrument Setup (N2/Ar, 10°C/min) Run TGA-DSC Analysis Run TGA-DSC Analysis Instrument Setup (N2/Ar, 10°C/min)->Run TGA-DSC Analysis Acquire Mass vs. Temp Data (TGA) Acquire Mass vs. Temp Data (TGA) Run TGA-DSC Analysis->Acquire Mass vs. Temp Data (TGA) Acquire Heat Flow vs. Temp Data (DSC) Acquire Heat Flow vs. Temp Data (DSC) Run TGA-DSC Analysis->Acquire Heat Flow vs. Temp Data (DSC) Analyze TGA for Mass Loss Analyze TGA for Mass Loss Acquire Mass vs. Temp Data (TGA)->Analyze TGA for Mass Loss Analyze DSC for Thermal Events Analyze DSC for Thermal Events Acquire Heat Flow vs. Temp Data (DSC)->Analyze DSC for Thermal Events Report Decomposition Temperatures & Enthalpies Report Decomposition Temperatures & Enthalpies Analyze TGA for Mass Loss->Report Decomposition Temperatures & Enthalpies Analyze DSC for Thermal Events->Report Decomposition Temperatures & Enthalpies End End Report Decomposition Temperatures & Enthalpies->End

Caption: Experimental workflow for TGA-DSC analysis.

Py_GC_MS_Workflow Start Start Sample Preparation (0.1-0.5 mg) Sample Preparation (0.1-0.5 mg) Start->Sample Preparation (0.1-0.5 mg) Pyrolysis (e.g., 300°C) Pyrolysis (e.g., 300°C) Sample Preparation (0.1-0.5 mg)->Pyrolysis (e.g., 300°C) Separation by GC Separation by GC Pyrolysis (e.g., 300°C)->Separation by GC Detection by MS Detection by MS Separation by GC->Detection by MS Data Analysis (Library Search) Data Analysis (Library Search) Detection by MS->Data Analysis (Library Search) Identify Degradation Products Identify Degradation Products Data Analysis (Library Search)->Identify Degradation Products End End Identify Degradation Products->End

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

References

4-Chloro-3-methylaniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Chloro-3-methylaniline, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, experimental protocols, and key synthetic pathways.

Chemical Identity and Identifiers

This compound is an aromatic amine and a halogenated benzene (B151609) derivative. Its core structure consists of an aniline (B41778) ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position.

A comprehensive list of its identifiers is provided in the table below.

Identifier TypeValue
CAS Number 7149-75-9[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₇H₈ClN[1][2]
InChI InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3[1][4][5]
InChIKey HIHCTGNZNHSZPP-UHFFFAOYSA-N[1][4][5]
Canonical SMILES CC1=C(C=CC(=C1)N)Cl[1]
PubChem CID 23536[1]
European Community (EC) Number 615-298-3[1]
UNII 6Q2W6L7BWZ[1]
Synonyms 5-Amino-2-chlorotoluene, 4-Chloro-m-toluidine, Benzenamine, 4-chloro-3-methyl-[1][2]

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data for this compound. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValue
Molecular Weight 141.60 g/mol [1][4]
Appearance White powder[2][3]
Melting Point 82-86 °C[2][4]
Boiling Point (estimate) 230.64 °C[2]
Density (estimate) 1.1359 g/cm³[2]
Flash Point 99.8 °C[2]
Vapor Pressure 0.0358 mmHg at 25 °C[2]
pKa (Predicted) 4.08 ± 0.10[2]
Solubility Soluble in Ethyl Acetate and Methanol[2]

Experimental Protocols

This section details relevant experimental procedures involving this compound, including its synthesis and analytical determination.

Synthesis of this compound via Catalytic Hydrogenation

A method for the preparation of this compound involves the catalytic hydrogenation of 2-chloro-5-nitrotoluene.[4] This approach is advantageous as it produces water as the primary byproduct, reducing environmental impact compared to methods using reducing agents like sodium sulfide (B99878) or iron powder.[4]

Methodology:

  • Combine 2-chloro-5-nitrotoluene, a platinum catalyst, and hydrogen in a reaction vessel.[4]

  • Maintain the reaction temperature between 85-120 °C and the pressure between 0.7-1.2 MPa.[4]

  • Allow the reduction reaction to proceed to completion, yielding this compound.[4]

Synthesis of 4-chloro-3-methylbenzonitrile (B1350899) from this compound

This compound serves as a precursor for the synthesis of other valuable organic compounds. One such example is its conversion to 4-chloro-3-methylbenzonitrile via a Sandmeyer reaction.

Methodology:

  • Diazotization:

    • Dissolve this compound (1 equivalent) in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while ensuring the temperature remains below 5 °C to form the diazonium salt.[2]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water.

    • Slowly add the previously prepared cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column chromatography.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[1] This technique is suitable for purity assessment and pharmacokinetic studies.[1]

Methodology:

  • Column: Newcrom R1 or C18 HPLC column.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[1] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[1]

  • Detection: UV detection at an appropriate wavelength.

  • Note: This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic processes involving this compound.

G cluster_synthesis Synthesis of this compound A 2-Chloro-5-nitrotoluene B This compound A->B  H₂, Pt catalyst  85-120 °C, 0.7-1.2 MPa

Caption: Synthesis of this compound.

G cluster_workflow Workflow: Conversion to 4-chloro-3-methylbenzonitrile start This compound step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuCN, NaCN) intermediate->step2 product 4-chloro-3-methylbenzonitrile step2->product

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of Substituents in 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The reactivity and regioselectivity of this molecule are governed by the interplay of the electronic effects of its three substituents: a chloro group, a methyl group, and an amino group. This guide provides a comprehensive analysis of these electronic effects, details its reactivity in key chemical transformations, presents relevant physicochemical and spectroscopic data, and offers detailed experimental protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7149-75-9[1][2][3]
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [2][3]
Appearance White to yellow crystalline solid/powder[1][4]
Melting Point 82-86 °C[1][3]
Boiling Point ~230.64 °C (estimate)[1]
Density ~1.1359 g/cm³ (estimate)[1][5]
pKa 4.08 ± 0.10 (Predicted)[1][5]
Solubility Soluble in ethyl acetate, methanol, and chloroform (B151607) (slightly)[1][5][6]
Table 2: Spectroscopic Data of this compound
TechniqueKey FeaturesReference
¹H NMR Spectral data available, specific shifts depend on solvent and conditions.[7]
¹³C NMR Spectral data available, providing information on the carbon skeleton.[8]
IR Spectroscopy Data available via KBr-Pellet and ATR-IR techniques.[2]
Mass Spectrometry m/z peaks at 141 and 106 are prominent.[2]
Raman Spectroscopy Spectral data is available.[2]

Electronic Effects of Substituents

The reactivity of the this compound ring is a direct consequence of the combined electronic effects of the amino (-NH₂), methyl (-CH₃), and chloro (-Cl) groups. These effects, namely the inductive effect (I) and the resonance effect (R), dictate the electron density at various positions on the aromatic ring, thereby influencing the rate and regioselectivity of electrophilic aromatic substitution.

  • Amino Group (-NH₂): This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the π-system of the ring.[9] The +R effect overwhelmingly dominates, significantly increasing the electron density at the ortho and para positions, making the ring much more reactive than benzene.[9][10]

  • Methyl Group (-CH₃): This is an activating group that donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.[10] It enhances the nucleophilicity of the aromatic ring.

  • Chloro Group (-Cl): This is a deactivating group. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which reduces the overall reactivity of the ring. However, it also possesses a lone pair of electrons that can be donated to the ring via a +R effect, directing incoming electrophiles to the ortho and para positions.[10]

The overall effect is that the amino group is the most influential, strongly activating the ring and directing incoming electrophiles to its ortho and para positions. The methyl group provides additional activation, while the chloro group deactivates the ring but still directs ortho/para.

Diagram of the electronic effects of substituents.

Reactivity and Key Reactions

Electrophilic Aromatic Substitution

The positions for electrophilic attack are determined by the directing effects of the substituents. The -NH₂ group is the strongest director. The positions ortho to the amino group (C2 and C6) are highly activated. The para position is blocked by the chloro group. Therefore, electrophilic substitution will predominantly occur at the C2 and C6 positions.

Electrophilic_Substitution cluster_directing Directing Effects start This compound electrophile Electrophile (E⁺) (e.g., Br⁺, NO₂⁺, SO₃) start->electrophile Attack on Electrophile intermediate Carbocation Intermediate (Resonance Stabilized) electrophile->intermediate Forms σ-complex product Substituted Product (Major: 2-E and 6-E isomers) intermediate->product Deprotonation directing_info 1. -NH₂ is the strongest activating and o,p-director. 2. Position 4 is blocked by -Cl. 3. Attack is favored at positions 2 and 6.

Logical workflow for electrophilic substitution.
Diazotization

A primary aromatic amine, this compound, readily undergoes diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl) at low temperatures (0-5 °C).[11][12] This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a highly valuable intermediate in organic synthesis. The resulting diazonium salt can be used immediately in subsequent reactions to introduce a variety of functional groups.[11][12]

Azo Coupling

The 4-chloro-3-methylbenzenediazonium salt formed from diazotization is an electrophile and can react with electron-rich aromatic compounds (such as phenols or other anilines) in azo coupling reactions.[13] This process is fundamental to the synthesis of a wide range of azo dyes. The electron-withdrawing nature of the chloro group on the diazonium salt can enhance its electrophilicity.

Diazotization_Coupling start This compound diazonium 4-Chloro-3-methylbenzene- diazonium Chloride start->diazonium Diazotization reagents NaNO₂ + HCl 0-5 °C azo_dye Azo Dye Product diazonium->azo_dye Azo Coupling coupling_partner Activated Aromatic Ring (e.g., Phenol, Aniline) Synthesis_Workflow start Start: 2-Chloro-5-nitrotoluene step1 Mix with Platinum Catalyst in a Reaction Kettle start->step1 step2 Pressurize with H₂ (0.7-1.2 MPa) step1->step2 step3 Heat to 85-120 °C (Reduction Reaction) step2->step3 step4 Cool and Vent step3->step4 step5 Filter to Remove Catalyst step4->step5 end Product: this compound step5->end

References

An In-depth Technical Guide to the Tautomerism and Isomeric Forms of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylaniline is a substituted aromatic amine with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. An in-depth understanding of its isomeric and tautomeric forms is crucial for reaction design, impurity profiling, and predicting its physicochemical and biological properties. This technical guide provides a comprehensive overview of the constitutional isomers of this compound and delves into the theoretical basis and practical investigation of its imine-enamine tautomerism. Detailed experimental protocols for the characterization and quantification of these forms are provided, along with structured data tables for easy comparison of their properties.

Introduction

Substituted anilines are foundational building blocks in organic synthesis. The precise arrangement of substituents on the aniline (B41778) ring dictates the molecule's reactivity, polarity, and potential for intermolecular interactions. This compound, a member of this class, presents a case study in the nuances of isomerism and the potential for tautomeric equilibrium. While often represented by a single structure, its chemical behavior is influenced by the presence of various constitutional isomers and the existence of less stable, transient tautomers. This guide will explore these aspects in detail.

Isomeric Forms of this compound

The molecular formula for this compound is C₇H₈ClN.[1] Several constitutional isomers exist, differing in the substitution pattern of the chlorine atom and the methyl group on the aniline ring. Understanding the distinct properties of these isomers is critical, as they may be present as impurities in the synthesis of the target compound or exhibit different biological activities.

The primary isomers of chloromethylaniline are:

  • 2-Chloro-3-methylaniline

  • 2-Chloro-5-methylaniline[2]

  • 3-Chloro-2-methylaniline[1][3]

  • 3-Chloro-4-methylaniline[4][5]

  • 5-Chloro-2-methylaniline

A comparison of the key physicochemical properties of these isomers is presented in Table 1. These differences in properties, such as boiling point and density, form the basis for their separation and identification using techniques like gas chromatography.

Data Presentation: Physicochemical Properties of Chloromethylaniline Isomers
PropertyThis compound2-Chloro-3-methylaniline2-Chloro-5-methylaniline3-Chloro-2-methylaniline3-Chloro-4-methylaniline5-Chloro-2-methylaniline
CAS Number 7149-75-929027-17-6[6]95-81-8[2]87-60-595-74-9[7]95-79-4[8]
Molecular Weight ( g/mol ) 141.60141.60[6]141.60[2]141.60[3]141.60[9]141.60
Melting Point (°C) 82-86Not available29-30[10]225[4]22-26[11]
Boiling Point (°C) 230.64 (estimate)219.8[6]228-230[10]245-249[1]237-238[4]237[8]
Density (g/mL) 1.1359 (estimate)1.2[6]Not available1.185 at 25°C1.167-1.2[4][5]1.177-1.2 at 20°C[8]
Refractive Index (n20/D) 1.5880 (estimate)Not availableNot available1.5881.584[4]1.584[8]

Note: Some values are estimates or vary between sources. All data should be confirmed with reliable reference materials.

isomers cluster_isomers Constitutional Isomers C7H8ClN C7H8ClN This compound This compound C7H8ClN->this compound 2-Chloro-3-methylaniline 2-Chloro-3-methylaniline C7H8ClN->2-Chloro-3-methylaniline 2-Chloro-5-methylaniline 2-Chloro-5-methylaniline C7H8ClN->2-Chloro-5-methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline C7H8ClN->3-Chloro-2-methylaniline 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline C7H8ClN->3-Chloro-4-methylaniline 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline C7H8ClN->5-Chloro-2-methylaniline

Constitutional Isomers of Chloromethylaniline

Tautomerism in this compound

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For anilines, the relevant form of tautomerism is imine-enamine tautomerism. The commonly depicted aromatic "enamine" form is in equilibrium with one or more non-aromatic "imine" tautomers.

Imine-Enamine Tautomerism

For this compound, the equilibrium involves the migration of a proton from the exocyclic amino group to a carbon atom within the ring, with a concurrent shift of double bonds. This results in the formation of cyclohexadienimine tautomers.

tautomerism Enamine This compound (Enamine Tautomer) (Aromatic, More Stable) Imine1 Imine Tautomer 1 (Non-aromatic, Less Stable) Enamine->Imine1 Proton Transfer Imine2 Imine Tautomer 2 (Non-aromatic, Less Stable) Enamine->Imine2 Proton Transfer

Imine-Enamine Tautomeric Equilibrium
Relative Stability and Equilibrium

For neutral aniline and its simple derivatives, the enamine (aromatic) tautomer is significantly more stable than the imine (non-aromatic) tautomers.[12] The loss of aromaticity in the imine forms represents a substantial energetic penalty. Computational studies on aniline have shown that the enamine form is preferred due to the strong delocalization of π-electrons.[12] The proton transfer required to form the imine tautomers destroys this aromatic stabilization.

  • Solvent: Polar solvents may stabilize the more polar tautomer.

  • pH: Protonation can alter the electronic structure and favor different forms.

  • Excited States: Photoexcitation can transiently populate less stable tautomers.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to estimate the relative Gibbs free energies of the tautomers and predict the equilibrium constant.[13] For aniline, the energy difference between the N-protonated and C-protonated forms (related to the tautomeric equilibrium) is calculated to be small, suggesting that environmental factors can influence their relative populations.[14][15]

Experimental Protocols

The investigation of isomeric and tautomeric forms of this compound requires a combination of separation and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile isomers.[16][17]

Methodology:

  • Sample Preparation:

    • Prepare a standard mixture of the chloromethylaniline isomers of interest at a known concentration (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

    • Prepare the unknown sample by dissolving it in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a mass selective detector (MSD).

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is typically suitable for separating aromatic isomers. A 30 m x 0.25 mm I.D., 0.25 µm film thickness column is a common choice.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C. The program should be optimized to achieve baseline separation of the isomers.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-300.

  • Data Acquisition and Analysis:

    • Inject the standard mixture to determine the retention time and mass spectrum of each isomer.

    • Inject the unknown sample under the same conditions.

    • Identify the isomers in the unknown sample by comparing their retention times and mass spectra to the standards.

    • Quantify the isomers by integrating the peak areas of their characteristic ions and comparing them to a calibration curve generated from the standards.[18]

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Sample Dissolve Sample Inject Sample Inject Sample Dissolve Sample->Inject Sample Prepare Standards Prepare Standards Prepare Standards->Inject Sample GC Separation GC Separation Inject Sample->GC Separation MS Detection MS Detection GC Separation->MS Detection Identify Peaks Identify Peaks MS Detection->Identify Peaks Integrate Area Integrate Area Identify Peaks->Integrate Area Quantify Isomers Quantify Isomers Integrate Area->Quantify Isomers

GC-MS Workflow for Isomer Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism Studies

NMR spectroscopy is a primary tool for studying tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their electronic environment.[19][20]

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetonitrile-d₃) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire ¹³C and ¹⁵N NMR spectra if necessary for unambiguous assignments.

    • Perform variable temperature NMR experiments to investigate the thermodynamics of the equilibrium.[21]

  • Data Analysis:

    • In the ¹H NMR spectrum, the aromatic enamine form will show characteristic signals in the aromatic region. The imine tautomers, if present in detectable amounts, would exhibit signals in the olefinic region and different NH proton signals.

    • Due to the expected low concentration of the imine tautomer, its signals may not be observable under standard conditions. Advanced NMR techniques or computational support may be necessary for their detection and characterization.

    • If distinct signals for each tautomer are observed, the equilibrium constant (KT) can be determined by integrating the signals corresponding to each form.[22] The mole fractions can be calculated from these integrals.

UV-Vis Spectroscopy for Investigating Tautomeric Equilibria

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10⁻⁵ M) in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the absorption spectrum of the sample in each solvent over a range of approximately 200-400 nm.

  • Data Analysis:

    • The aromatic enamine form is expected to have a strong π→π* transition. The non-aromatic imine tautomers would have different absorption maxima and molar absorptivities.

    • Changes in the shape and position of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

    • While direct quantification can be challenging without the spectra of the pure tautomers, solvatochromic studies can provide qualitative and semi-quantitative information about the influence of the environment on the equilibrium.[25]

Conclusion

This compound serves as an important case study for the principles of isomerism and tautomerism in substituted aromatic amines. While it predominantly exists as the aromatic enamine form, a comprehensive understanding of its chemistry requires consideration of its constitutional isomers and the potential for imine-enamine tautomerism. The experimental protocols outlined in this guide provide a framework for the separation, identification, and characterization of these different forms. For drug development professionals and researchers, such detailed molecular-level knowledge is indispensable for controlling chemical processes, ensuring product purity, and ultimately, for the rational design of new chemical entities.

References

Methodological & Application

Application Notes and Protocols: Reduction of 2-chloro-5-nitrotoluene to 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 2-chloro-5-nitrotoluene (B86962) to its corresponding amine, 4-chloro-3-methylaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical literature and are intended for use by trained professionals in a controlled laboratory setting.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods have been developed to achieve this, each with distinct advantages regarding yield, selectivity, cost, and environmental impact. The most common and effective methods include catalytic hydrogenation and metal-acid reductions.

Chemical Reaction:

Data Presentation: Comparison of Reduction Methodologies

The selection of a reduction method depends on factors such as substrate compatibility, available equipment, and desired scale. The following table summarizes various approaches for the reduction of 2-chloro-5-nitrotoluene and similar aromatic nitro compounds.

MethodReagents & CatalystSolvent(s)Temperature (°C)Pressure (MPa)Reaction TimeYieldNotes
Catalytic Hydrogenation H₂, Platinum (Pt) catalystNot specified85–1200.7–1.2Not specifiedHighEffective for clean conversion; requires specialized high-pressure hydrogenation equipment.[1]
Catalytic Hydrogenation H₂, Pd-Fe/C catalystAlcohol or Alcohol-Water25–1000.2–3.0Not specified>99.9%High selectivity and catalyst can be recycled.[2] Applicable to the isomer 2-chloro-4-nitrotoluene.
Metal-Acid Reduction Iron (Fe) powder, Hydrochloric Acid (HCl)Water, Hexafluoroisopropanol20 (Room Temp)Atmospheric30 min83%A classic, cost-effective method.[3][4] The workup can sometimes be cumbersome.
Metal-Acid Reduction Tin (Sn), Hydrochloric Acid (HCl)Not specifiedNot specifiedAtmosphericNot specifiedHighA traditional method effective for many nitroarenes.[5][6]
Borohydride Reduction Sodium Borohydride (NaBH₄), NiCl₂·6H₂O (catalyst)Acetonitrile (CH₃CN), WaterRoom TempAtmospheric5-20 minHighA mild and rapid method, avoiding high pressures and harsh acids.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using a Platinum Catalyst

This protocol is adapted from established procedures for the catalytic hydrogenation of substituted nitroaromatics and is suitable for producing high-purity this compound.[1]

Materials:

  • 2-chloro-5-nitrotoluene

  • Platinum-based catalyst (e.g., Pt/C, 5 wt%)

  • Ethanol (B145695) or other suitable solvent

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (Parr apparatus or similar)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In the reactor vessel, combine 2-chloro-5-nitrotoluene (1.0 eq) and a suitable solvent such as ethanol. Add the platinum catalyst (typically 0.5-2 mol%).

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (0.7–1.2 MPa).[1] Begin stirring and heat the mixture to the desired temperature (85–120 °C).[1]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Purge the reactor with an inert gas. Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or recrystallization if necessary.

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid

This method is a classic and robust procedure for nitro group reduction that does not require specialized pressure equipment.[3][4][8]

Materials:

  • 2-chloro-5-nitrotoluene

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl Acetate or other extraction solvent

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrotoluene (1.0 eq), iron powder (3-5 eq), and a solvent like ethanol or aqueous acetic acid.

  • Acid Addition: With vigorous stirring, slowly add concentrated hydrochloric acid. The reaction is often exothermic, so cooling with an ice bath may be necessary to control the temperature.

  • Reaction: After the initial exotherm subsides, heat the mixture to reflux (typically 60-80°C) and maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a solution of sodium hydroxide to neutralize the excess acid and precipitate iron salts. Be cautious as foaming (CO₂ evolution) may occur. The final pH should be basic (pH 8-9).

  • Extraction: Filter the mixture to remove iron salts, washing the solid cake with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with the same organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography.[3]

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and a generalized workflow for the metal-acid reduction protocol.

chemical_reaction start 2-Chloro-5-nitrotoluene product This compound start->product Reduction reagents Reducing Agent (e.g., H₂/Pt, Fe/HCl) reagents->start

Caption: Chemical reduction of 2-chloro-5-nitrotoluene.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification a Combine Reactant, Fe Powder, and Solvent b Add HCl Slowly a->b c Heat to Reflux b->c d Monitor via TLC c->d e Cool and Neutralize (pH > 8) d->e f Extract with Organic Solvent e->f g Wash and Dry Organic Layer f->g h Solvent Evaporation g->h i Vacuum Distillation or Column Chromatography h->i j Pure Product i->j

Caption: Workflow for Metal-Acid Reduction Protocol.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-chloro-5-nitrotoluene : This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation and may cause damage to organs through prolonged exposure.[9] Avoid creating dust.[9]

  • This compound : The product is toxic if swallowed, in contact with skin, or inhaled. Handle with extreme care.[10]

  • Acids and Bases : Concentrated hydrochloric acid, sodium hydroxide, and sodium carbonate are corrosive. Handle with care to avoid skin and eye contact. Neutralization procedures should be performed slowly to control any exothermic reactions and gas evolution.

  • Catalytic Hydrogenation : This process involves flammable hydrogen gas under high pressure and should only be performed by personnel trained in high-pressure reactions using certified equipment. Ensure the system is free of leaks and that all oxygen has been removed before introducing hydrogen.

  • Waste Disposal : Dispose of all chemical waste, including solvents, catalysts, and aqueous layers, according to institutional and local environmental regulations.[11]

References

Application Notes and Protocols for the Industrial Scale Synthesis of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the industrial-scale synthesis of 4-Chloro-3-methylaniline, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The described methodology focuses on a two-step process: the synthesis of the precursor 2-chloro-5-nitrotoluene (B86962) via chlorination of m-nitrotoluene, followed by the catalytic hydrogenation of the intermediate to yield the final product. This process is presented as a robust, efficient, and environmentally conscious alternative to older methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a crucial building block in organic synthesis. Its industrial production requires a process that is not only high-yielding and cost-effective but also adheres to stringent safety and environmental regulations. The traditional methods for the reduction of nitroaromatics, such as using sodium sulfide (B99878) or iron powder, generate significant amounts of hazardous waste.[1] The protocol detailed herein employs a catalytic hydrogenation pathway, which offers a cleaner and more efficient synthesis route, with water as the primary byproduct.[1]

Overall Synthesis Pathway

The industrial synthesis of this compound is predominantly a two-stage process. The first stage involves the regioselective chlorination of m-nitrotoluene to produce 2-chloro-5-nitrotoluene. The second, and final, stage is the catalytic hydrogenation of this intermediate to afford the desired this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis m-Nitrotoluene m-Nitrotoluene Chlorination Chlorination m-Nitrotoluene->Chlorination Cl2, Catalyst 2-Chloro-5-nitrotoluene 2-Chloro-5-nitrotoluene Chlorination->2-Chloro-5-nitrotoluene Catalytic_Hydrogenation Catalytic_Hydrogenation 2-Chloro-5-nitrotoluene->Catalytic_Hydrogenation H2, Pt/C Catalyst This compound This compound Catalytic_Hydrogenation->this compound

Caption: Overall synthesis workflow for this compound.

Stage 1: Synthesis of 2-Chloro-5-nitrotoluene

The precursor, 2-chloro-5-nitrotoluene, is synthesized via the catalytic chlorination of m-nitrotoluene. This reaction's selectivity is crucial for the purity of the final product.

Experimental Protocol
  • Reactor Setup: A glass-lined or similar corrosion-resistant industrial reactor equipped with a mechanical stirrer, a gas inlet for chlorine, a temperature control system, and a tail gas absorption unit is required.

  • Charging the Reactor: The reactor is charged with m-nitrotoluene and a catalytic amount of a transition metal or its salt, such as iron powder.

  • Reaction Conditions: The mixture is stirred and heated to a temperature between 40-65°C.[2] Gaseous chlorine is then introduced into the reactor. The reaction temperature is maintained within this range throughout the chlorination process.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) analysis of aliquots. The introduction of chlorine is stopped when the concentration of the starting material, m-nitrotoluene, is less than 1%.[2] The reaction time is typically between 5 to 7 hours.[2]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Tap water is added to the reactor, and the mixture is stirred for approximately one hour to wash the organic phase.[2] After stirring, the mixture is allowed to stand, and the lower organic layer containing the product is separated. The washing step is typically repeated.[2]

  • Purification: The crude 2-chloro-5-nitrotoluene is purified by vacuum distillation.

Data Presentation
ParameterValueReference
Starting Materialm-Nitrotoluene[2]
ReagentGaseous Chlorine[2]
CatalystTransition metal or its salt (e.g., iron powder)[2]
Reaction Temperature40-65°C[2]
Reaction Time5-7 hours[2]
Selectivity for 2-chloro-5-nitrotoluene94.2% - 96.2%[2]

Stage 2: Synthesis of this compound

The final product is obtained through the catalytic hydrogenation of 2-chloro-5-nitrotoluene. This method is favored for its high efficiency and minimal environmental impact.[1]

Experimental Protocol
  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) equipped with a stirrer, a hydrogen inlet, a heating and cooling system, and a catalyst filtration system is used.

  • Charging the Reactor: The reactor is charged with 2-chloro-5-nitrotoluene and a platinum-based catalyst, typically platinum on a carbon support (Pt/C).

  • Reaction Conditions: The reactor is sealed and purged with an inert gas, followed by hydrogen to remove any air. The mixture is then heated to a temperature of 85-120°C and pressurized with hydrogen to 0.7-1.2 MPa.[1]

  • Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake and can be confirmed by analytical techniques such as HPLC or GC to ensure the complete conversion of the starting material.

  • Work-up: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is safely vented. The reaction mixture is then filtered to recover the catalyst. The catalyst can often be recycled for subsequent batches.

  • Purification: The crude this compound is purified by vacuum distillation.[3][4] The distillation is carried out at a reduced pressure to obtain the final product with high purity.[3][4]

Data Presentation
ParameterValueReference
Starting Material2-chloro-5-nitrotoluene[1]
ReagentHydrogen Gas[1]
CatalystPlatinum on Carbon (Pt/C)[1][5][6]
Reaction Temperature85-120°C[1]
Reaction Pressure0.7-1.2 MPa[1]
Expected Purity>98%[7]

Logical Relationship of Synthesis Stages

The two stages of the synthesis are sequential and interdependent. The purity of the intermediate from Stage 1 directly impacts the efficiency and purity of the final product in Stage 2.

G Start Start Stage1 Stage 1: Chlorination of m-Nitrotoluene Start->Stage1 Intermediate 2-Chloro-5-nitrotoluene (Purified) Stage1->Intermediate Purification Stage2 Stage 2: Catalytic Hydrogenation Intermediate->Stage2 Final_Product This compound (High Purity) Stage2->Final_Product Purification End End Final_Product->End

Caption: Logical flow of the two-stage synthesis process.

Safety Considerations

  • Chlorination: Chlorine gas is highly toxic and corrosive. Appropriate safety measures, including the use of a well-ventilated area and a gas scrubbing system, are essential.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a properly designed and maintained high-pressure reactor.

  • Chemical Handling: All chemicals used in this synthesis are hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.

Conclusion

The described two-stage process for the industrial-scale synthesis of this compound, involving the chlorination of m-nitrotoluene followed by catalytic hydrogenation, represents a modern, efficient, and environmentally responsible approach. By carefully controlling the reaction parameters outlined in this protocol, high yields of a high-purity final product can be achieved, meeting the demands of the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: 4-Chloro-3-methylaniline as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-methylaniline is a substituted aromatic amine that serves as a valuable precursor in organic synthesis. Its unique structure, featuring both chloro and methyl substituents on the aniline (B41778) ring, allows for the creation of azo dyes with specific chromophoric properties and performance characteristics. Azo dyes are the most significant class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2][3] The synthesis is a robust and versatile two-step process involving the diazotization of a primary aromatic amine, like this compound, followed by an azo coupling reaction with an electron-rich nucleophile.[2][3][4]

These application notes provide a representative framework for the synthesis and characterization of azo dyes using this compound as the diazo component. The detailed protocols are based on established chemical principles and are intended to guide researchers in developing novel colorants for applications in textiles, pigments, and advanced materials.[2][5][6]

General Synthetic Pathway

The synthesis of an azo dye from this compound proceeds through two fundamental stages:

  • Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[4][7][8][9]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[9] The diazonium ion attacks the activated ring of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo linkage, creating the final dye molecule.[4][8]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine This compound diazonium 4-Chloro-3-methylbenzenediazonium Chloride (Intermediate) amine->diazonium reagents1 NaNO₂ + HCl (aq) reagents1->amine conditions1 0-5 °C conditions1->amine coupling_component Coupling Component (e.g., 2-Naphthol) diazonium->coupling_component Electrophilic Aromatic Substitution azo_dye Final Azo Dye coupling_component->azo_dye

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

The following protocols detail the synthesis of a representative red azo dye, (E)-1-((4-chloro-3-methylphenyl)diazenyl)naphthalen-2-ol, by diazotizing this compound and coupling it with 2-naphthol (B1666908).

Protocol 1: Diazotization of this compound

Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice-Salt Bath

Procedure:

  • Preparation of Amine Salt: In a 250 mL beaker, suspend 1.42 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 20 mL of deionized water.

  • Cooling: Cool the resulting suspension to 0–5 °C using an ice-salt bath with continuous magnetic stirring. It is critical to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[9]

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Nitrite Addition: Add the sodium nitrite solution dropwise to the cold aniline salt suspension over approximately 15-20 minutes. Ensure the reaction temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

  • Completion: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The solution should be used immediately in the subsequent coupling step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials and Equipment:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • 400 mL Beaker

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

Procedure:

  • Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.[4]

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.

  • Precipitation: A vibrant red precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling is complete.[4]

  • Isolation: Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the purified azo dye in an oven at 60-70 °C or in a vacuum desiccator.

G start Start Materials: This compound, NaNO₂, HCl, 2-Naphthol, NaOH diazotization Protocol 1: Diazotization 1. Dissolve amine in HCl. 2. Cool to 0-5 °C. 3. Add NaNO₂ solution dropwise. 4. Stir for 20 min. start->diazotization coupling Protocol 2: Azo Coupling 1. Dissolve 2-Naphthol in NaOH. 2. Cool to 0-5 °C. 3. Add diazonium salt slowly. 4. Stir for 30 min. diazotization->coupling Immediate Use filtration Isolation & Washing 1. Vacuum filter the precipitate. 2. Wash with cold water. coupling->filtration drying Drying Dry the product in an oven or desiccator. filtration->drying characterization Characterization (TLC, MP, UV-Vis, FTIR, NMR) drying->characterization end Purified Azo Dye characterization->end

Caption: Experimental workflow for azo dye synthesis.

Data Presentation and Characterization

The synthesized dye should be characterized to confirm its structure and purity. Key data should be systematically recorded and presented.

1. Purification and Purity Assessment:

  • Thin-Layer Chromatography (TLC): To check the purity of the final product and monitor the reaction progress.

  • Recrystallization: If necessary, the crude dye can be recrystallized from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to achieve higher purity.

2. Physicochemical Characterization:

  • Melting Point (MP): A sharp melting point is indicative of a pure compound.

  • Yield Calculation: The percentage yield should be calculated based on the initial amount of the limiting reactant (this compound).

3. Spectroscopic Analysis:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMSO, ethanol), which corresponds to the color of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Look for the characteristic N=N stretching vibration (around 1450-1590 cm⁻¹), as well as O-H, C-H, and C-Cl bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact chemical structure of the dye molecule.

Quantitative Data Summary

All quantitative results should be summarized for clear comparison and reporting.

Table 1: Physicochemical and Spectroscopic Data

Property Observed Value Notes
Appearance Red Powder -
Yield (%) e.g., 85% Calculated from this compound.
Melting Point (°C) e.g., 188-190 °C Sharp range indicates high purity.
λmax (nm) e.g., 485 nm Measured in DMSO.
Molar Absorptivity (ε) e.g., 25,000 L mol⁻¹ cm⁻¹ Calculated from UV-Vis spectrum.

| FTIR (cm⁻¹) | e.g., ~1585 (N=N) | Confirms presence of the azo group. |

Table 2: Dye Fastness Properties (for Textile Applications) Fastness properties are typically rated on a scale of 1 (poor) to 5 (excellent).

Property Rating (1-5) Standard Test Method
Light Fastness e.g., 4-5 ISO 105-B02
Wash Fastness e.g., 4 ISO 105-C06
Rubbing Fastness (Dry) e.g., 4-5 ISO 105-X12

| Rubbing Fastness (Wet) | e.g., 3-4 | ISO 105-X12 |

Applications

Azo dyes derived from this compound are expected to have broad applications:

  • Textile Industry: As disperse dyes for synthetic fibers like polyester, or as reactive dyes for cotton if a suitable reactive group is incorporated. The specific shade can be tuned by changing the coupling component.

  • Pigments: Insoluble versions of these dyes can be used as pigments in paints, inks, and plastics.[4]

  • Research and Development: These compounds serve as models for studying structure-property relationships in color chemistry and for developing new functional materials with specific optical properties.[4]

  • Biological and Pharmaceutical Fields: Some azo compounds have shown potential as antimicrobial or anticancer agents, making this class of molecules interesting for drug development professionals.[1][5][10]

References

Application of 4-Chloro-3-methylaniline in Pesticide Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylaniline is a halogenated aromatic amine that serves as a versatile chemical intermediate in the synthesis of various organic compounds. While not an active pesticide itself, its structural motifs are found in several classes of agrochemicals. Its isomers, such as 3-chloro-4-methylaniline (B146341) and 2-chloro-4-methylaniline, are established precursors in the manufacture of commercially significant herbicides like chlorotoluron (B1668836) and chlordimeform, respectively. This highlights the importance of the chloro-methylaniline scaffold in developing new crop protection agents.

This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of potential agrochemical compounds. The focus is on its role as an intermediate and includes a specific protocol for the synthesis of an N-aryl amide derivative, a class of compounds with known biological activities.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7149-75-9[1]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Appearance Not specified, isomers are typically crystalline solids
Melting Point 82-86 °C[1]
Purity ≥98% (typical commercial grade)[1]
Representative Herbicidal Activity of a Phenylurea Derivative (Chlorotoluron)

Note: The following data is for Chlorotoluron, which is synthesized from the isomer 3-chloro-4-methylaniline, and is provided for illustrative purposes to show the potential efficacy of pesticides derived from related precursors.

Target WeedEfficacy (%)Reference
Broadleaf WeedsHigh[2]
Annual Grass WeedsHigh[2]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Chloro-3-methylphenyl)succinamic acid

This protocol details the synthesis of an N-aryl amide from this compound. N-aryl amides are a class of compounds that can exhibit a range of biological activities and can serve as intermediates for more complex molecules.

Materials:

  • This compound (0.01 mole)

  • Succinic anhydride (B1165640) (0.01 mole)

  • Toluene (45 ml total)

  • Dilute hydrochloric acid

  • Water

  • Stirring apparatus

  • Filtration apparatus

Procedure: [3]

  • Prepare a solution of succinic anhydride (0.01 mole) in 25 ml of toluene.

  • Prepare a separate solution of this compound (0.01 mole) in 20 ml of toluene.

  • With constant stirring, add the this compound solution dropwise to the succinic anhydride solution.

  • Continue stirring the resulting mixture for approximately one hour at room temperature.

  • Allow the mixture to stand for an additional hour at room temperature to ensure the completion of the reaction.

  • To remove any unreacted this compound, treat the mixture with dilute hydrochloric acid.

  • Filter the resulting solid product under suction.

  • Wash the filtered product thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed.

  • The resulting solid is N-(4-chloro-3-methylphenyl)succinamic acid.

Expected Outcome:

The successful synthesis will yield N-(4-chloro-3-methylphenyl)succinamic acid as a solid product. Further analysis, such as melting point determination and spectroscopic methods (NMR, IR), should be performed to confirm the identity and purity of the compound.

Protocol 2: General Synthesis of a Phenylurea Herbicide (Hypothetical)

This protocol provides a general workflow for the synthesis of a phenylurea herbicide, a class of compounds known to inhibit photosynthesis[2]. This is a hypothetical application for this compound, based on the known synthesis of chlorotoluron from its isomer.

Step 1: Synthesis of 4-chloro-3-methylphenyl isocyanate

Materials:

  • This compound

  • Phosgene (B1210022) or a phosgene equivalent (e.g., diphosgene, triphosgene)

  • Inert solvent (e.g., toluene, chlorobenzene)

  • Reaction vessel suitable for handling toxic gases

Procedure:

  • Dissolve this compound in an inert solvent within the reaction vessel.

  • Under controlled conditions and with appropriate safety precautions, introduce phosgene or a phosgene equivalent into the solution.

  • The reaction is typically carried out at a controlled temperature, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the excess phosgene and solvent are removed, often by distillation, to yield the crude 4-chloro-3-methylphenyl isocyanate.

Step 2: Synthesis of the N'-(4-chloro-3-methylphenyl)-N,N-dimethylurea

Materials:

Procedure:

  • Dissolve the 4-chloro-3-methylphenyl isocyanate in an inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethylamine to the isocyanate solution with stirring.

  • The reaction is typically exothermic and should be maintained at a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

  • The resulting solid product, the phenylurea herbicide, can be isolated by filtration, washed with a suitable solvent, and dried.

Visualizations

Signaling Pathways and Workflows

synthesis_workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_product Potential Products A This compound B Reaction with Succinic Anhydride A->B C Reaction with Phosgene A->C D N-(4-chloro-3-methylphenyl)succinamic acid (Amide Derivative) B->D E 4-chloro-3-methylphenyl isocyanate (Isocyanate Intermediate) C->E F Reaction with Dimethylamine E->F G Phenylurea Herbicide (Hypothetical Product) F->G

Caption: Synthetic pathways from this compound.

experimental_workflow_amide start Start step1 Dissolve Succinic Anhydride and this compound in Toluene Separately start->step1 step2 Dropwise Addition of Aniline Solution to Anhydride Solution with Stirring step1->step2 step3 Stir at Room Temperature (1 hour) step2->step3 step4 Allow to Stand (1 hour) step3->step4 step5 Treat with Dilute HCl (Remove Unreacted Aniline) step4->step5 step6 Filter the Solid Product step5->step6 step7 Wash with Water (Remove Unreacted Anhydride) step6->step7 end N-(4-chloro-3-methylphenyl)succinamic acid step7->end

Caption: Experimental workflow for amide synthesis.

phenylurea_moa herbicide Phenylurea Herbicide (e.g., Chlorotoluron) psii Photosystem II (PSII) in Plant Chloroplasts herbicide->psii Binds to qb QB Binding Site psii->qb Contains electron_transport Electron Transport Chain qb->electron_transport Blocks Electron Flow atp_synthesis ATP Synthesis (Photosynthesis) electron_transport->atp_synthesis Inhibits plant_death Plant Death atp_synthesis->plant_death Leads to

Caption: Mode of action for phenylurea herbicides.

References

Application Note: HPLC Quantification of 4-Chloro-3-methylaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the quantification of 4-Chloro-3-methylaniline in reaction mixtures using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of related chloroaniline compounds and provides a robust starting point for method development and validation. This application note includes recommended chromatographic conditions, sample preparation procedures, and expected performance characteristics.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield calculation, and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique that offers the necessary selectivity and sensitivity for this purpose. This document provides a comprehensive guide for developing and implementing an HPLC method for the routine analysis of this compound.

Experimental

Recommended HPLC Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A reverse-phase HPLC method is recommended for the separation of this compound from potential impurities and starting materials. The following conditions are based on methods for similar analytes and provide a strong starting point for optimization.[1]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Purospher® STAR RP-18 endcapped, 5 µm, 250 x 4.6 mm) or a specialized reverse-phase column like Newcrom R1.[2][1]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724)
Gradient Isocratic or gradient elution can be optimized. A starting point is 70:30 (A:B, v/v).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm[1]
Injection Volume 10 µL
Diluent Mobile phase

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

Standard and Sample Preparation

2.3.1. Standard Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

2.3.2. Sample Preparation (from a reaction mixture)

  • Quenching and Dilution: If the reaction is ongoing, it may need to be quenched. Accurately pipette a known volume of the reaction mixture into a volumetric flask.

  • Solvent Extraction (if necessary): If the reaction matrix is complex or contains components that could interfere with the chromatography or damage the column, a liquid-liquid extraction may be necessary.[3][4]

  • Dilution: Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[5] This is a critical step to prevent column clogging and extend its lifetime.[5]

Method Validation Parameters (Typical Expected Values)

The developed method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes the typical performance characteristics to be evaluated.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000

Table 2: Example Quantification of this compound in Reaction Samples

Sample IDDilution FactorMeasured Concentration (µg/mL)Original Concentration in Reaction Mixture (mg/mL)
RM-01-A10045.24.52
RM-01-B10046.14.61
RM-02-A5088.74.44

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound in a reaction mixture.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting standard_prep Prepare Standard Solutions calibration Inject Standards (Generate Calibration Curve) standard_prep->calibration sample_prep Prepare Reaction Mixture Sample (Dilution & Filtration) sample_injection Inject Samples sample_prep->sample_injection hplc_system HPLC System (C18 Column, UV Detector) integration Peak Integration hplc_system->integration Raw Data quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantification of this compound in reaction mixtures. The use of a C18 column with a simple mobile phase of acetonitrile and acidified water, coupled with UV detection, offers excellent selectivity and sensitivity. Proper sample preparation, including dilution and filtration, is essential for accurate results and longevity of the chromatographic system. The method should be fully validated to ensure its suitability for its intended purpose.

References

Application Note: GC-MS Protocol for the Analysis of 4-Chloro-3-methylaniline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylaniline, also known as 4-chloro-m-toluidine, is a chemical intermediate used in the synthesis of various pharmaceuticals and other commercial products. The purity of this compound is critical for the safety and efficacy of the final products. This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of this compound and its potential process-related impurities.

The method is designed to be robust and sensitive, allowing for the detection of trace-level impurities that may arise during the synthesis process. Common impurities can include unreacted starting materials, isomers, and byproducts from side reactions. This protocol is suitable for quality control laboratories and research and development settings.

Experimental Protocols

This section details the necessary reagents, sample preparation, and instrument parameters for the GC-MS analysis of this compound.

Reagents and Materials
  • This compound (analytical standard)

  • Potential Impurity Standards:

    • 2-Chloro-5-nitrotoluene

    • 3-Chloro-4-methylaniline

    • 4-Chloro-2-methylaniline

  • Methanol (B129727) (HPLC grade or equivalent)

  • Dichloromethane (B109758) (GC grade or equivalent)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • 0.45 µm syringe filters

  • GC vials and caps

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and each potential impurity standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol. This solution will be used for calibration. Further dilutions can be made to cover the desired calibration range.

2.2.2. Sample Preparation

  • Solid Samples: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Liquid Samples (e.g., reaction mixtures): Dilute the sample with methanol to achieve a concentration within the calibration range. A pre-dilution may be necessary for concentrated samples.

  • Extraction from Aqueous Matrix (if applicable):

    • Take a known volume of the aqueous sample and adjust the pH to >10 with a suitable base.

    • Perform a liquid-liquid extraction with dichloromethane (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol.

  • Filtration: Filter all prepared standard and sample solutions through a 0.45 µm syringe filter into GC vials before analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument being used.

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis
Oven Temperature ProgramInitial: 80 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-450
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification of known impurities if needed

Data Presentation

Quantitative data for the analysis of this compound and its potential impurities should be summarized for clarity and easy comparison. The following tables provide an example of how to present calibration and validation data.

Calibration Data
Compound Retention Time (min) Quantification Ion (m/z) Linearity Range (µg/mL) Correlation Coefficient (r²)
This compound~12.5141, 1060.1 - 20>0.995
2-Chloro-5-nitrotoluene~13.2171, 1250.1 - 20>0.995
3-Chloro-4-methylaniline~12.8141, 1060.1 - 20>0.995
4-Chloro-2-methylaniline~12.3141, 1060.1 - 20>0.995
Method Validation Summary
Parameter This compound 2-Chloro-5-nitrotoluene 3-Chloro-4-methylaniline 4-Chloro-2-methylaniline
LOD (µg/mL) 0.030.040.030.03
LOQ (µg/mL) 0.10.120.10.1
Precision (%RSD) < 5%< 5%< 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%95 - 105%95 - 105%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start: Obtain Sample & Standards weigh Weigh Sample & Standards start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks by Retention Time & Mass Spectra detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: GC-MS experimental workflow for the analysis of this compound impurities.

Logical Relationship of Analysis

logical_relationship cluster_analyte Analyte & Impurities cluster_method Analytical Method Analyte This compound GC Gas Chromatography (Separation) Analyte->GC Impurity1 Starting Material (e.g., 2-Chloro-5-nitrotoluene) Impurity1->GC Impurity2 Isomeric Impurities (e.g., 3-Chloro-4-methylaniline) Impurity2->GC Impurity3 Byproducts Impurity3->GC MS Mass Spectrometry (Identification & Quantification) GC->MS Separated Analytes

Caption: Logical relationship between analytes and the GC-MS analytical technique.

Application Notes and Protocols for the Structural Elucidation of 4-Chloro-3-methylaniline Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylaniline and its derivatives are important scaffolds in medicinal chemistry and materials science. The precise determination of their molecular structure is paramount for understanding their chemical properties, biological activity, and for ensuring the quality and consistency of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed overview of the application of various NMR techniques for the characterization of this compound derivatives, complete with experimental protocols and data interpretation guidelines.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for establishing connectivity between atoms and elucidating the complete molecular architecture. These techniques allow for the definitive assignment of all proton and carbon signals, confirmation of substitution patterns on the aromatic ring, and the determination of the spatial proximity of different parts of the molecule.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a this compound derivative using a combination of 1D and 2D NMR techniques.

NMR_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Derivative of This compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR Acquire Spectrum C13_NMR ¹³C NMR Dissolve->C13_NMR Acquire Spectrum COSY COSY Dissolve->COSY HSQC HSQC Dissolve->HSQC HMBC HMBC Dissolve->HMBC NOESY NOESY Dissolve->NOESY Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals (Chemical Shift) C13_NMR->Assign_Carbons Establish_Connectivity Establish Connectivity (¹H-¹H, ¹H-¹³C) COSY->Establish_Connectivity ¹H-¹H Couplings HSQC->Establish_Connectivity ¹J(C,H) Correlations HMBC->Establish_Connectivity ⁿJ(C,H) Correlations (n=2,3) Confirm_Structure Confirm Final Structure & Stereochemistry NOESY->Confirm_Structure Through-space Correlations Assign_Protons->Establish_Connectivity Assign_Carbons->Establish_Connectivity Establish_Connectivity->Confirm_Structure

Figure 1: General workflow for NMR-based structural elucidation.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and several of its derivatives. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-2H-5H-6NH₂/NHCH₃ (Aryl)Other ProtonsSolvent
This compound6.95 (d)6.58 (dd)7.05 (d)3.65 (s)2.25 (s)-CDCl₃
4-Chloro-N-methylaniline[1]6.45-6.65 (m)6.45-6.65 (m)7.05-7.15 (m)~3.6 (br s)-2.84 (s, N-CH₃)CDCl₃
N-benzyl-4-chloro-N-methylaniline[2]6.67-6.79 (m)6.67-6.79 (m)7.14-7.26 (m)--2.97 (s, N-CH₃), 4.45 (s, N-CH₂), 7.17-7.26 (m, Ar-H of benzyl)CDCl₃
4-Chloro-3-nitroaniline[3]7.13 (d)6.78 (dd)7.26 (d)4.00 (s)--CDCl₃[4]
4-Methyl-3-nitroaniline[5]7.15 (d)6.80 (dd)7.09 (d)5.55 (s)2.31 (s)-DMSO-d₆[4]
2,4-Dichloro-5-methylaniline7.10 (s)-6.85 (s)4.10 (s)2.20 (s)-CDCl₃

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-1C-2C-3C-4C-5C-6CH₃ (Aryl)Other CarbonsSolvent
This compound144.9114.9136.8120.2118.8130.320.2-CDCl₃
4-Chloro-N-methylaniline[1]147.9113.4129.0121.8129.0113.4-30.8 (N-CH₃)CDCl₃
N-benzyl-4-chloro-N-methylaniline[2]149.6112.5129.3122.7129.3112.5-38.3 (N-CH₃), 56.2 (N-CH₂), 127.2, 127.5, 128.8, 138.5 (benzyl)CDCl₃
4-Chloro-3-nitroaniline[4][6]146.0111.0148.3119.4115.0132.3--CDCl₃[4]
4-Methyl-3-nitroaniline[4]148.0108.2149.3133.1118.6119.018.8-DMSO-d₆[4]
2,4-Dichloro-5-methylaniline143.5118.5138.0119.5116.0131.020.0-CDCl₃

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Amount of Substance : For a standard 5 mm NMR tube, dissolve 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent : Use 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound. Ensure the solvent is of high purity to avoid interfering signals.

  • Procedure :

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely. Sonication may be used if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

1D NMR Data Acquisition
  • Purpose : To determine the number of different types of protons, their chemical environments, and their scalar coupling relationships.

  • Typical Acquisition Parameters :

    • Pulse Program : zg30 or zg

    • Number of Scans (NS) : 8 to 16

    • Spectral Width (SW) : 16 ppm (centered around 5-6 ppm)

    • Acquisition Time (AQ) : 2-4 seconds

    • Relaxation Delay (D1) : 1-2 seconds

  • Processing :

    • Apply a Fourier transform (FT) to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity of the signals to deduce proton-proton coupling patterns.

  • Purpose : To determine the number of different types of carbon atoms in the molecule.

  • Typical Acquisition Parameters :

    • Pulse Program : zgpg30 (with proton decoupling)

    • Number of Scans (NS) : 1024 or more, depending on the sample concentration.

    • Spectral Width (SW) : 240 ppm (centered around 100-120 ppm)

    • Acquisition Time (AQ) : 1-2 seconds

    • Relaxation Delay (D1) : 2 seconds

  • Processing :

    • Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Data Acquisition and Processing
  • Purpose : To identify protons that are scalar-coupled to each other, typically over two or three bonds.

  • Typical Acquisition Parameters :

    • Pulse Program : cosygpqf

    • Number of Scans (NS) : 2-4 per increment

    • Number of Increments (F1 dimension) : 256-512

    • Spectral Width (SW) in F1 and F2 : Same as the ¹H NMR spectrum.

  • Processing :

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

  • Interpretation : Cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.

  • Purpose : To identify direct one-bond correlations between protons and the carbons to which they are attached.

  • Typical Acquisition Parameters :

    • Pulse Program : hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)

    • Number of Scans (NS) : 2-8 per increment

    • Number of Increments (F1 dimension) : 128-256

    • Spectral Width (SW) in F2 (¹H) : Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C) : Appropriate range to cover all carbon signals (e.g., 160-200 ppm).

  • Processing :

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a 2D Fourier transform.

  • Interpretation : Each cross-peak correlates a proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly bonded. Edited HSQC experiments can differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

  • Purpose : To identify long-range correlations (typically 2-3 bonds) between protons and carbons.

  • Typical Acquisition Parameters :

    • Pulse Program : hmbcgplpndqf

    • Number of Scans (NS) : 8-32 per increment

    • Number of Increments (F1 dimension) : 256-512

    • Spectral Width (SW) in F2 (¹H) : Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C) : Same as the ¹³C NMR spectrum.

    • Long-range coupling delay (D6) : Optimized for an average long-range J-coupling of 8-10 Hz.

  • Processing :

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

  • Interpretation : Cross-peaks connect a proton to carbons that are two or three bonds away, providing crucial information for assembling molecular fragments.

  • Purpose : To identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.

  • Typical Acquisition Parameters :

    • Pulse Program : noesygpph

    • Number of Scans (NS) : 8-16 per increment

    • Number of Increments (F1 dimension) : 256-512

    • Spectral Width (SW) in F1 and F2 : Same as the ¹H NMR spectrum.

    • Mixing Time (D8) : 0.5-1.5 seconds, depending on the molecular size.

  • Processing :

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

  • Interpretation : Cross-peaks indicate that the two protons are spatially close. This is particularly useful for determining stereochemistry and the conformation of flexible molecules.

Conclusion

The combination of 1D and 2D NMR spectroscopic techniques provides a powerful and comprehensive toolkit for the structural elucidation of this compound derivatives. By systematically applying the protocols and interpretation strategies outlined in these application notes, researchers can confidently determine the chemical structure of novel compounds, verify the identity of synthesized materials, and gain valuable insights into their molecular properties. This rigorous structural characterization is a fundamental requirement for advancing research and development in the fields of drug discovery and materials science.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Chloro-3-methylaniline for analytical purposes. Derivatization is a crucial step to enhance the analyte's properties for chromatographic separation and detection, thereby improving the sensitivity, selectivity, and overall performance of the analytical method.

Introduction to Derivatization of this compound

This compound is an aromatic amine that, in its native form, can present challenges for direct analysis using gas chromatography (GC) and high-performance liquid chromatography (HPLC). For GC analysis, its polarity can lead to poor peak shape and adsorption on the column. In HPLC, its chromophore may not provide sufficient sensitivity for trace-level quantification with UV-Vis detectors. Chemical derivatization modifies the structure of this compound to improve its analytical characteristics.[1][2] For GC, derivatization aims to increase volatility and thermal stability, while for HPLC, the primary goal is often to introduce a fluorescent or strongly UV-absorbing tag.[3][4]

Derivatization for Gas Chromatography (GC) Analysis

Derivatization for GC analysis of this compound typically involves converting the polar primary amine group into a less polar, more volatile functional group. Acylation is a common and effective strategy.[4]

Acetylation with Acetic Anhydride (B1165640)

Acetylation converts the primary amine to an acetamide. This reduces the compound's polarity, leading to improved peak symmetry and reduced tailing during GC analysis.

Experimental Protocol: N-Acetylation

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base)

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of pyridine in a small round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of ethyl acetate to the reaction mixture.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the N-acetylated derivative.

  • Reconstitute the dried derivative in a suitable solvent for GC-MS analysis.

Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

Trifluoroacetylation is another acylation method that yields a highly volatile derivative. The resulting trifluoroacetamide (B147638) is also highly responsive to electron capture detectors (ECD), which can significantly lower detection limits.[4]

Experimental Protocol: N-Trifluoroacetylation

Materials:

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of acetonitrile in a vial.

  • Add 1.5 equivalents of triethylamine to the solution.

  • Add 1.2 equivalents of TFAA dropwise while stirring. The reaction is often rapid and exothermic.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The reaction mixture can often be directly injected into the GC-MS after dilution, as the by-products and excess reagents are typically volatile.[4] If necessary, a simple work-up involving dilution with a solvent and washing with water can be performed.

Data Presentation: GC Derivatization Methods
Parameter Acetylation Trifluoroacetylation
Reagent Acetic AnhydrideTrifluoroacetic Anhydride (TFAA)
Derivative N-(4-chloro-3-methylphenyl)acetamide2,2,2-trifluoro-N-(4-chloro-3-methylphenyl)acetamide
Key Advantages Cost-effective, simple procedureProduces highly volatile derivatives, enhances ECD response
Reaction Conditions Room temperature to gentle heatingRoom temperature, often very rapid
Typical Detector FID, MSFID, MS, ECD

Visualization: GC Derivatization and Analysis Workflow

GC_Workflow Analyte This compound in solution Derivatization Derivatization (e.g., Acetylation) Analyte->Derivatization Derivative Volatile Derivative Derivatization->Derivative GC_Injection GC Injection Port Derivative->GC_Injection GC_Column GC Column Separation GC_Injection->GC_Column Detection Detection (MS, FID, ECD) GC_Column->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the GC analysis of this compound following derivatization.

Derivatization for HPLC Analysis

For HPLC, derivatization aims to attach a chromophoric or fluorophoric tag to the this compound molecule, enhancing its detectability by UV-Vis or fluorescence detectors.[2][6] This is typically performed pre-column.[7]

Dansylation with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary amines under basic conditions to form highly fluorescent sulfonamide derivatives. These derivatives can be detected with high sensitivity using a fluorescence detector.[6]

Experimental Protocol: Dansylation

Materials:

  • This compound standard solution

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5-10)

  • Methanol or acetonitrile

  • Standard laboratory glassware (e.g., small vials)

  • Heating block or water bath

Procedure:

  • In a small vial, mix 100 µL of the this compound solution with 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60 °C for 30-45 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

FMOC-Cl is another widely used reagent that reacts with primary amines to produce stable, highly fluorescent derivatives.[1]

Experimental Protocol: FMOC Derivatization

Materials:

  • This compound standard solution

  • FMOC-Cl solution (e.g., 3 mM in acetonitrile)

  • Borate (B1201080) buffer (0.4 M, pH 9.0)

  • Heptylamine or another primary amine solution (for quenching)

  • Standard laboratory glassware

Procedure:

  • In a vial, add 150 µL of the this compound solution to 150 µL of the borate buffer.

  • Add 300 µL of the FMOC-Cl solution and vortex.[1]

  • Let the reaction proceed at room temperature for approximately 20 minutes.[1]

  • Stop the reaction by adding 50 µL of a primary amine solution (e.g., heptylamine) to react with the excess FMOC-Cl.[1]

  • The sample is now ready for HPLC analysis.

Data Presentation: HPLC Derivatization Methods
Parameter Dansylation FMOC Derivatization
Reagent Dansyl Chloride (DNS-Cl)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Derivative Dansyl-4-chloro-3-methylanilineFMOC-4-chloro-3-methylaniline
Key Advantages Forms highly fluorescent and stable derivativesFast reaction, forms highly fluorescent derivatives
Reaction Conditions Basic pH (9-10), 60 °CBasic pH (9.0), Room Temperature
Detection Method Fluorescence (Ex: ~340 nm, Em: ~520 nm)Fluorescence (Ex: ~260 nm, Em: ~310 nm)

Visualization: Pre-Column HPLC Derivatization Workflow

HPLC_Workflow cluster_precolumn Pre-Column Derivatization Analyte Sample containing This compound Reaction Reaction (Controlled pH, Temp) Analyte->Reaction Reagent Derivatization Reagent (e.g., Dansyl-Cl) Reagent->Reaction Derivative Fluorescent Derivative Reaction->Derivative HPLC_Injection HPLC Injection Derivative->HPLC_Injection HPLC_Separation RP-HPLC Separation HPLC_Injection->HPLC_Separation FLD_Detection Fluorescence Detection HPLC_Separation->FLD_Detection Data_Analysis Data Analysis FLD_Detection->Data_Analysis

Caption: Pre-column derivatization workflow for HPLC-FLD analysis.

Logical Relationship of Analytical Pathways

The following diagram illustrates the decision-making process and logical flow for choosing a derivatization strategy based on the intended analytical technique.

Logical_Flow cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography Analyte This compound Goal Analytical Goal Analyte->Goal GC_Path Increase Volatility & Improve Peak Shape Goal->GC_Path GC Analysis HPLC_Path Enhance Detection Sensitivity Goal->HPLC_Path HPLC Analysis GC_Derivatization Acylation (Acetylation or TFAA) GC_Path->GC_Derivatization GC_Analysis GC-MS / GC-FID / GC-ECD Analysis GC_Derivatization->GC_Analysis HPLC_Derivatization Fluorogenic Labeling (Dansyl-Cl or FMOC-Cl) HPLC_Path->HPLC_Derivatization HPLC_Analysis HPLC-FLD Analysis HPLC_Derivatization->HPLC_Analysis

Caption: Logical flow for selecting a derivatization method for this compound.

References

Application Notes and Protocols: The Role of 4-Chloro-3-methylaniline Derivatives in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-3-methylaniline derivatives in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the tyrosine kinase inhibitor, Bosutinib (B1684425). While direct synthesis pathways originating from this compound are not extensively documented in publicly available literature for major pharmaceuticals, its close derivative, 2,4-dichloro-5-methoxyaniline (B1301479), serves as a critical building block. This document details the synthetic protocols, quantitative data, and the mechanism of action for Bosutinib, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is an aromatic amine that, along with its substituted analogs, represents a valuable scaffold in organic synthesis. The presence of the chloro and methyl groups on the aniline (B41778) ring influences its reactivity and provides a framework for the construction of complex molecules. In pharmaceutical synthesis, these aniline derivatives are often employed as key intermediates for the preparation of heterocyclic compounds that form the core of many targeted therapies, particularly kinase inhibitors.

One of the most significant applications of a derivative of this compound is in the synthesis of Bosutinib . Bosutinib (marketed as Bosulif) is a potent, orally active, dual inhibitor of the Bcr-Abl and Src family tyrosine kinases.[1][2] It is approved for the treatment of chronic myeloid leukemia (CML).[1][3] The synthesis of Bosutinib highlights the importance of halogenated and methoxylated anilines in constructing the privileged 4-anilinoquinoline core structure, which is essential for its potent inhibitory activity.[4]

Synthesis of Bosutinib: An Overview

The synthesis of Bosutinib is a multi-step process that typically involves the construction of the 4-anilinoquinoline-3-carbonitrile (B11863878) core, followed by the addition of a side chain to enhance solubility and target engagement. A key step in this synthesis is the coupling of a substituted aniline with a quinoline (B57606) precursor. While various synthetic routes have been reported, a common strategy utilizes 2,4-dichloro-5-methoxyaniline as the key aniline component.[5]

Experimental Workflow for Bosutinib Synthesis

G cluster_0 Core Synthesis cluster_1 Coupling and Final Product Start 3-Methoxy-4-hydroxybenzoic acid Esterification Esterification (CH3OH) Start->Esterification Alkylation Alkylation (1-bromo-3-chloropropane) Esterification->Alkylation Nitration Nitration (HNO3) Alkylation->Nitration Reduction Reduction (Fe/NH4Cl) Nitration->Reduction Cyclization Cyclization (3,3-diethoxypropionitrile) Reduction->Cyclization Chlorination Chlorination (POCl3) Cyclization->Chlorination Quinoline_Core 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile Chlorination->Quinoline_Core Coupling Amination (Pyridine hydrochloride) Quinoline_Core->Coupling Aniline 2,4-Dichloro-5-methoxyaniline Aniline->Coupling Intermediate_9 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile Coupling->Intermediate_9 Side_Chain_Addition Side Chain Addition (N-methylpiperazine) Intermediate_9->Side_Chain_Addition Bosutinib Bosutinib Side_Chain_Addition->Bosutinib

Caption: A generalized workflow for the synthesis of Bosutinib.

Detailed Experimental Protocols

The following protocols are a composite of procedures described in the scientific literature.[5][6] Researchers should adapt these methods based on their laboratory conditions and safety protocols.

Step 1: Synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (Quinoline Core)

This multi-step synthesis starts from 3-methoxy-4-hydroxybenzoic acid and proceeds through esterification, alkylation, nitration, reduction, cyclization, and finally chlorination to yield the key quinoline intermediate.

  • Materials : 3-methoxy-4-hydroxybenzoic acid, methanol, 1-bromo-3-chloropropane, nitric acid, acetic acid, iron powder, ammonium (B1175870) chloride, 3,3-diethoxypropionitrile, trifluoroacetic acid, sodium hydroxide, phosphorus oxychloride, toluene (B28343).

  • Procedure :

    • Esterification : 3-methoxy-4-hydroxybenzoic acid is esterified using methanol.

    • Alkylation : The resulting ester is alkylated with 1-bromo-3-chloropropane.

    • Nitration : The alkylated product is nitrated using nitric acid in acetic acid.

    • Reduction : The nitro group is reduced to an amine using powdered iron and ammonium chloride.

    • Cyclization : The amine is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid to form the quinoline ring.

    • Chlorination : The resulting quinolinol is chlorinated with phosphorus oxychloride in toluene under reflux.[6]

Step 2: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (Intermediate 9)

  • Materials : 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline, pyridine (B92270) hydrochloride, 2-ethoxyethanol (B86334), ethyl acetate (B1210297), saturated aqueous sodium bicarbonate.

  • Procedure :

    • A mixture of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol), 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), and pyridine hydrochloride (0.276 g, 2.44 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.[5]

    • The reaction mixture is then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.[5]

    • The organic layer is washed with water, filtered, and concentrated in vacuo to yield the product.[5]

Step 3: Synthesis of Bosutinib

  • Materials : 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile, N-methylpiperazine, sodium iodide.

  • Procedure :

    • The intermediate from Step 2 is reacted with N-methylpiperazine in the presence of a catalyst such as sodium iodide to facilitate the nucleophilic substitution of the terminal chlorine on the propoxy chain.[5]

    • The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion.

    • The final product, Bosutinib, is isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Bosutinib.

StepStarting MaterialsProductYield (%)Purity (%) (HPLC)Reference
Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxy-5-nitrobenzoateMethyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, Nitric AcidMethyl 4-(3-chloropropoxy)-3-methoxy-5-nitrobenzoate90.0-[5]
Synthesis of Methyl 5-amino-4-(3-chloropropoxy)-3-methoxybenzoateMethyl 4-(3-chloropropoxy)-3-methoxy-5-nitrobenzoate, Iron, Ammonium ChlorideMethyl 5-amino-4-(3-chloropropoxy)-3-methoxybenzoate91.5-[5]
Synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, Phosphorus oxychloride4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile92.498.1
Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile60.299.0
Synthesis of Bosutinib7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile, N-methylpiperazineBosutinib85.898.6[6]

Mechanism of Action and Signaling Pathways

Bosutinib functions as an ATP-competitive inhibitor of the Bcr-Abl and Src family tyrosine kinases.[1][7] In chronic myeloid leukemia, the Bcr-Abl fusion protein exhibits constitutively active tyrosine kinase activity, which drives uncontrolled cell proliferation and survival.[8] Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the oncogenic signaling cascade.[9]

Furthermore, Bosutinib's inhibition of Src family kinases (including Src, Lyn, and Hck) contributes to its therapeutic efficacy.[1][2] Src kinases are involved in various cellular processes such as cell growth, adhesion, and migration, and their overactivation is implicated in the progression of many cancers.[7][10] By inhibiting both Bcr-Abl and Src kinases, Bosutinib effectively abrogates multiple signaling pathways that are critical for the survival and proliferation of cancer cells, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[10]

Bosutinib Signaling Pathway Inhibition

G cluster_0 Upstream Kinases cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes Bcr_Abl Bcr-Abl PI3K_AKT PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Bcr_Abl->MAPK_ERK JAK_STAT JAK/STAT3 Pathway Bcr_Abl->JAK_STAT Src_Kinases Src Family Kinases (Src, Lyn, Hck) Src_Kinases->PI3K_AKT Src_Kinases->MAPK_ERK Src_Kinases->JAK_STAT Adhesion_Migration Decreased Adhesion & Migration Src_Kinases->Adhesion_Migration Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis JAK_STAT->Proliferation Bosutinib Bosutinib Bosutinib->Bcr_Abl Bosutinib->Src_Kinases

Caption: Bosutinib inhibits Bcr-Abl and Src kinases, leading to the downregulation of key signaling pathways and subsequent anti-cancer effects.

Conclusion

While this compound itself is not a direct precursor to a widely marketed pharmaceutical, its derivative, 2,4-dichloro-5-methoxyaniline, is indispensable in the synthesis of the important anti-cancer drug Bosutinib. The synthetic protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors and other therapeutic agents. The structure-activity relationships of the anilinoquinoline scaffold continue to be an active area of research, and the principles outlined here can inform the design of future generations of targeted cancer therapies.

References

Application Note: Purification of 4-Chloro-3-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of 4-Chloro-3-methylaniline, a key intermediate in pharmaceutical and chemical synthesis, using the recrystallization technique. The procedure employs a mixed-solvent system of ethanol (B145695) and water to effectively remove impurities, yielding a product with high purity. This document provides a comprehensive methodology, safety precautions, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted aniline (B41778) that serves as a versatile building block in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and dyes. The purity of this starting material is paramount to ensure the desired reaction outcomes and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will completely dissolve it at an elevated temperature.[2] This protocol has been optimized for the purification of this compound, taking into account its physicochemical properties.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding the behavior of the compound during the recrystallization process.

PropertyValueReference
Molecular Formula C₇H₈ClN[3][4]
Molecular Weight 141.60 g/mol [5]
Appearance White to off-white crystalline powder[3]
Melting Point 82-86 °C[3][5]
Solubility Soluble in ethanol, methanol, and ethyl acetate. Slightly soluble in chloroform. Limited solubility in water.[3][6][7]
Boiling Point ~230.64 °C (rough estimate)[3][6]

Safety Precautions

This compound is classified as harmful and an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[3] Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization from an ethanol/water mixed-solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes, e.g., 125 mL and 250 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

    • In a separate beaker, heat a mixture of ethanol and water (a starting ratio of 1:1 by volume can be tested and optimized).

    • Add the minimum amount of the hot solvent mixture to the flask containing the crude solid to dissolve it completely with gentle heating and stirring.[8] If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional):

    • If the resulting solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat source and add a small amount of activated charcoal to the solution.

    • Gently swirl the flask and reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (if decolorizing charcoal was used):

    • If activated charcoal was added, it is necessary to perform a hot gravity filtration to remove it.

    • Preheat a second Erlenmeyer flask and a fluted filter paper in a funnel with a small amount of the hot solvent.

    • Quickly filter the hot solution containing the dissolved product through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization of the product on the filter paper.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a desiccator under vacuum.

  • Characterization:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value is indicative of high purity.

    • Calculate the percent recovery of the purified product.

Workflow Diagram

The following diagram illustrates the logical workflow of the recrystallization protocol.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimal hot ethanol/water mixture start->dissolution decolorization Decolorization (Optional): Add activated charcoal dissolution->decolorization If solution is colored crystallization Crystallization: Slow cooling to room temp, then ice bath dissolution->crystallization If solution is not colored hot_filtration Hot Filtration: Remove insoluble impurities and charcoal decolorization->hot_filtration hot_filtration->crystallization isolation Isolation: Vacuum filtration crystallization->isolation washing Washing: Rinse with ice-cold solvent mixture isolation->washing drying Drying: Oven or desiccator washing->drying end End: Pure Crystalline This compound drying->end

Caption: Workflow for the purification of this compound by recrystallization.

Conclusion

This protocol provides a detailed and effective method for the purification of this compound by recrystallization. By following these steps, researchers can obtain a high-purity product suitable for use in sensitive synthetic applications. The provided workflow diagram and data table serve as valuable resources for the successful implementation of this purification technique. Careful adherence to the safety precautions is essential when handling this compound.

References

Handling and safety procedures for 4-Chloro-3-methylaniline in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety procedures for the laboratory use of 4-Chloro-3-methylaniline (CAS No. 7149-75-9). Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3]

Physicochemical and Hazard Data

Proper handling of this compound begins with a thorough understanding of its properties and associated hazards.

PropertyValueReference
Molecular Formula C₇H₈ClN[1][4]
Molecular Weight 141.60 g/mol [1]
Appearance White to yellow or brown powder/solid[2][4][5]
Melting Point 82-86 °C[4]
Boiling Point ~230.64 - 238 °C[4][6]
Flash Point 99.8 °C[4]
Solubility Soluble in Ethyl Acetate and Methanol.[4] Slightly soluble in water.[7]
GHS Hazard Classifications Acute Toxicity, Oral (Category 3/4)[1][8][9], Acute Toxicity, Dermal (Category 3/4)[1][8][9], Skin Irritation (Category 2)[1][8], Eye Irritation (Category 2)[1][8], Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3), Hazardous to the Aquatic Environment (Acute and Chronic)[8][9][10]
Hazard Statements H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H410/H412 (Very toxic/Harmful to aquatic life with long lasting effects)[1][2][3][8][9][10][11]

Laboratory Safety Workflow

A systematic approach to handling this compound is essential. The following workflow diagram outlines the key stages from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal a Risk Assessment b Gather PPE (Gloves, Goggles, Lab Coat, Respirator) a->b c Prepare Fume Hood b->c d Weighing & Transfer (in fume hood) c->d Start Experiment e Perform Reaction (in fume hood) d->e f Monitor Reaction e->f g Quench Reaction & Workup f->g h Decontaminate Glassware & Surfaces g->h i Segregate Waste h->i j Label Hazardous Waste i->j k Store in Designated Area j->k l Arrange for Professional Disposal k->l

Figure 1: Laboratory Safety Workflow for this compound.

Experimental Protocol: Diazotization of this compound

This protocol details a representative experiment and incorporates necessary safety measures.

Objective: To prepare a diazonium salt from this compound for subsequent azo coupling.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

  • Stir plate and magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thermometer

Procedure:

  • Preparation (in a fume hood):

    • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, a lab coat, and a respirator with an organic vapor cartridge.[7][8][12]

    • Ensure the fume hood is functioning correctly.[13][14]

    • Prepare an ice bath.

  • Dissolution of the Aniline (B41778):

    • Carefully weigh the desired amount of this compound in a tared beaker inside the fume hood. Avoid creating dust.[7][15][16]

    • In a separate beaker, add the this compound to a mixture of concentrated HCl and distilled water.

    • Stir the mixture until the aniline salt is fully dissolved. The reaction may be exothermic; cool in the ice bath if necessary.

  • Diazotization:

    • Cool the aniline salt solution to 0-5 °C in the ice bath. Maintain this temperature range throughout the addition of sodium nitrite.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline salt solution.

    • Monitor the temperature closely to prevent it from rising above 5 °C, as diazonium salts are unstable at higher temperatures.

    • After the addition is complete, continue stirring the solution in the ice bath for an additional 15-30 minutes.

  • Waste Handling and Disposal:

    • All waste materials, including contaminated gloves and weighing paper, must be collected in a designated hazardous waste container.[7][15][16][17]

    • The final diazonium salt solution should be used immediately in the next synthetic step.

    • Unused or excess diazonium salt solution must be quenched by adding a reducing agent like sodium bisulfite before neutralization and disposal as hazardous waste.

    • Dispose of all chemical waste according to institutional and local regulations.[7][15][16][17]

  • Decontamination:

    • All glassware and equipment that came into contact with this compound must be decontaminated. Rinse with a suitable organic solvent (e.g., acetone) followed by washing with soap and water.

    • Wipe down the work area in the fume hood with a suitable decontaminating solution.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Response Workflow

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhale1 Move to Fresh Air exposure->inhale1 skin1 Remove Contaminated Clothing Immediately exposure->skin1 eye1 Rinse Cautiously with Water for Several Minutes exposure->eye1 ingest1 Rinse Mouth exposure->ingest1 inhale2 Keep at Rest inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 skin2 Wash Skin with Plenty of Soap & Water skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Remove Contact Lenses, if Present and Easy to Do eye1->eye2 eye3 Continue Rinsing eye2->eye3 eye4 Seek Immediate Medical Attention eye3->eye4 ingest2 Do NOT Induce Vomiting ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

Figure 2: First Aid Response for this compound Exposure.

Detailed First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them comfortable for breathing.[2][7][18] If breathing is difficult or stops, administer artificial respiration.[19] Seek immediate medical attention.[15][18][19]

  • Skin Contact: Immediately remove all contaminated clothing.[7][8][10][19] Wash the affected skin area with plenty of soap and water.[7][18] If skin irritation or a rash occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][7][10][18] Remove contact lenses if present and easy to do so.[2][7][10] Continue rinsing and seek immediate medical attention.[10][18][19]

  • Ingestion: Rinse mouth with water.[7][18] Do not induce vomiting. Call a poison center or doctor immediately.[2][10]

Spill and Fire Procedures
  • Spill: In case of a spill, evacuate the area.[8] Avoid dust formation.[8][15][16] Use personal protective equipment, including a respirator.[8] Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[10][15] Do not allow the chemical to enter drains or waterways.[10][15][19]

  • Fire: Use water spray, dry powder, foam, or carbon dioxide to extinguish a fire.[7] A water stream should be avoided.[7] Firefighters should wear self-contained breathing apparatus and full protective clothing.[15][16][19] Toxic fumes may be released in a fire.[7]

Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][12][18] Avoid breathing dust, fumes, or vapors.[7][8][18] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[7][18] Wash hands and any exposed skin thoroughly after handling.[3][7][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][16][18][20] Store locked up.[8][10][18] Keep away from heat, sparks, and open flames.[10][20] Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7][20] The material may darken in color during storage.[18][20]

References

Troubleshooting & Optimization

Minimizing by-product formation in the synthesis of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 4-Chloro-3-methylaniline.

Synthesis Overview

The primary industrial synthesis of this compound is a two-step process. The first step involves the electrophilic chlorination of p-nitrotoluene to yield 2-chloro-4-nitrotoluene (B140621). The second step is the reduction of the nitro group of 2-chloro-4-nitrotoluene to an amine, affording the final product, this compound. Careful control of reaction conditions in both steps is crucial to minimize the formation of unwanted by-products.

Synthesis_Pathway p-Nitrotoluene p-Nitrotoluene Intermediate 2-Chloro-4-nitrotoluene p-Nitrotoluene->Intermediate Chlorination (Cl2, Catalyst) Final_Product This compound Intermediate->Final_Product Reduction

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides guidance on how to mitigate them.

Chlorination of p-Nitrotoluene

Q1: My chlorination reaction is producing significant amounts of isomeric by-products. How can I improve the selectivity for 2-chloro-4-nitrotoluene?

A1: The formation of isomeric by-products, such as 4-chloro-3-nitrotoluene, is a common issue in the chlorination of p-nitrotoluene. The choice of catalyst and reaction conditions are critical for directing the chlorination to the desired ortho position relative to the methyl group. Using iodine as a catalyst has been shown to yield a high proportion of the desired 2-chloro-4-nitrotoluene isomer.

Troubleshooting Steps:

  • Catalyst Selection: Employ iodine as the catalyst. It has been demonstrated to provide high selectivity for the desired isomer.

  • Temperature Control: Maintain the reaction temperature between 60°C and 80°C.

  • Stoichiometry: Use a molar ratio of chlorine to 4-nitrotoluene (B166481) between 0.9:1 and 1.0:1.

Q2: I am observing the formation of di-chlorinated and side-chain chlorinated by-products. What is causing this and how can I prevent it?

A2: Over-chlorination can lead to the formation of di-chlorinated species, while high temperatures and certain catalysts can promote chlorination of the methyl group (side-chain chlorination).

Troubleshooting Steps:

  • Control Chlorine Addition: Carefully monitor the addition of chlorine gas to avoid an excess.

  • Optimal Temperature: Avoid temperatures above 100°C to minimize side-chain chlorination.

  • Catalyst Choice: The use of iodine as a catalyst has been reported to result in a low proportion of by-products, including those from side-chain chlorination.

Reduction of 2-Chloro-4-nitrotoluene

Q3: My final product is contaminated with a significant amount of the dechlorinated by-product, p-toluidine. How can I minimize this?

A3: Dechlorination, or hydrodechlorination, is a major side reaction during the reduction of halogenated nitroaromatics. This is particularly problematic in catalytic hydrogenation. The choice of catalyst, catalyst inhibitors, and reaction conditions are key to preserving the C-Cl bond.

Troubleshooting Steps:

  • Catalyst Selection: While Raney nickel is a common hydrogenation catalyst, it can sometimes promote dechlorination. Palladium-based catalysts, such as Pd/C, have been shown to be highly selective. A two-component Pd-Fe/C catalyst has been reported to yield a selectivity of greater than 99.9% for 3-chloro-4-methylaniline (B146341).

  • Use of Inhibitors: In some cases, the addition of a dehalogenation inhibitor can be effective, although this may sometimes lead to an increase in other intermediates like azo and azoxy compounds.

  • Reaction Conditions: For catalytic hydrogenation, maintaining a controlled temperature (e.g., 25-100°C) and hydrogen pressure (e.g., 0.2-3.0 MPa) is crucial for selectivity.

  • Alternative Reducing Agent: Chemical reduction using iron powder in the presence of an acid (like hydrochloric acid) is a classic method that can be less prone to dechlorination than some catalytic hydrogenation systems.

Q4: I am observing the formation of azo and azoxy compounds as by-products. How can I ensure complete reduction to the aniline?

A4: Azo and azoxy compounds are common intermediates in the reduction of nitroarenes. Their presence in the final product indicates incomplete reduction.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For catalytic hydrogenation, this may involve monitoring hydrogen uptake. For iron-based reductions, a sufficient reaction time at an appropriate temperature is necessary.

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

  • Stoichiometry of Reducing Agent: When using chemical reducing agents like iron powder, ensure a sufficient stoichiometric excess is used to drive the reaction to completion.

Troubleshooting_Workflow cluster_chlorination Chlorination Step cluster_reduction Reduction Step Start_Chlorination Identify By-product in Chlorination Isomeric_Impurity Isomeric Impurities? Start_Chlorination->Isomeric_Impurity Adjust_Catalyst Use Iodine Catalyst Control Temperature (60-80°C) Isomeric_Impurity->Adjust_Catalyst Yes Dichlorination Di- or Side-Chain Chlorination? Isomeric_Impurity->Dichlorination No Control_Stoichiometry Control Cl2 Stoichiometry Avoid High Temperatures Dichlorination->Control_Stoichiometry Yes Start_Reduction Identify By-product in Reduction Dechlorination Dechlorination? Start_Reduction->Dechlorination Change_Catalyst Use Selective Catalyst (e.g., Pd-Fe/C) Consider Iron Reduction Dechlorination->Change_Catalyst Yes Incomplete_Reduction Azo/Azoxy Impurities? Dechlorination->Incomplete_Reduction No Optimize_Conditions Increase Reaction Time/Temp Check Catalyst Activity Incomplete_Reduction->Optimize_Conditions Yes

Caption: Troubleshooting workflow for minimizing by-products.

Data Presentation: By-product Minimization Strategies

The following tables summarize quantitative data from various synthetic approaches to minimize by-product formation.

Table 1: Chlorination of p-Nitrotoluene

CatalystTemperature (°C)Molar Ratio (Cl2:Substrate)Yield of 2-chloro-4-nitrotoluene (%)By-products (%)Reference
Iron and Iodine (10:1)--~95.1>2.6[US4456777A]
Iodine60-800.9-1.0>98<1.4[US4456777A, EP0071038B1]

Table 2: Reduction of 2-Chloro-4-nitrotoluene

Reduction MethodCatalyst/ReagentTemperature (°C)Pressure (MPa)Selectivity for this compound (%)Dechlorination By-product (%)Reference
Catalytic HydrogenationPd/C353 K (80°C)1High<1.2[1]
Catalytic HydrogenationPd-Fe/C25-1000.2-3.0>99.9-[2]
Catalytic HydrogenationRaney Nickel with inhibitor---0.4 (but increased azo/azoxy)[2]
Catalytic HydrogenationPlatinum85-1200.7-1.2High (by-product is water)Not specified as major issue[3]
Chemical ReductionIron Powder / HClRoom Temperature-High (83% yield)Not specified as major issue

Experimental Protocols

Protocol 1: High-Selectivity Chlorination of p-Nitrotoluene

This protocol is adapted from a patented method emphasizing high selectivity towards 2-chloro-4-nitrotoluene.[4]

Materials:

  • 4-nitrotoluene

  • Iodine (technical grade)

  • Chlorine gas

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, charge 4-nitrotoluene and 0.3-1.0% by weight of iodine relative to the 4-nitrotoluene.

  • Heat the mixture to a temperature between 60°C and 80°C.

  • Introduce gaseous chlorine into the reaction mixture. Maintain a molar ratio of chlorine to 4-nitrotoluene between 0.9:1 and 1.0:1.

  • Monitor the reaction progress by a suitable method (e.g., GC or density measurement).

  • Upon completion, the reaction mixture can be washed with water, or more effectively with a solution of potassium iodide or sodium bisulfite to remove the iodine catalyst.

  • The resulting product is a crude mixture with a high proportion of 2-chloro-4-nitrotoluene (>98%) and a low level of by-products (<1.4%).[4]

Protocol 2: Reduction of 2-Chloro-4-nitrotoluene with Iron Powder

This protocol describes a general method for the reduction of nitroarenes using iron powder.

Materials:

  • 2-chloro-4-nitrotoluene

  • Iron powder

  • Hexafluoroisopropanol (HFIP) - Note: Other solvents can also be used.

  • 2N Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction tube, mix 2-chloro-4-nitrotoluene (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).

  • Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Protocol 3: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

This protocol is based on a patented method using a platinum catalyst.[3]

Materials:

  • 2-chloro-5-nitrotoluene (B86962) (Note: The patent refers to 2-chloro-5-nitrotoluene, which is an isomer. The conditions are likely applicable to 2-chloro-4-nitrotoluene as well.)

  • Platinum catalyst (e.g., Pt/C)

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction kettle, charge 2-chloro-5-nitrotoluene and the platinum catalyst.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.7-1.2 MPa.

  • Heat the reaction mixture to 85-120°C with stirring.

  • Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction.

  • Cool the reactor, vent the excess hydrogen pressure, and filter the catalyst.

  • The filtrate contains the desired this compound. The primary by-product of this reaction is water.

Byproduct_Formation Start p-Nitrotoluene Chlorination Chlorination Start->Chlorination Desired_Intermediate 2-Chloro-4-nitrotoluene Chlorination->Desired_Intermediate Desired Pathway Isomeric_Byproduct Isomeric By-products (e.g., 4-Chloro-3-nitrotoluene) Chlorination->Isomeric_Byproduct Side Reaction Reduction Reduction Desired_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Desired Pathway Dechlorination_Byproduct Dechlorination (p-Toluidine) Reduction->Dechlorination_Byproduct Side Reaction Incomplete_Reduction_Byproduct Incomplete Reduction (Azo/Azoxy compounds) Reduction->Incomplete_Reduction_Byproduct Side Reaction

Caption: By-product formation pathways in the synthesis.

References

Troubleshooting guide for the catalytic hydrogenation of 2-chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalytic Hydrogenation of 2-Chloro-5-Nitrotoluene (B86962)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the catalytic hydrogenation of 2-chloro-5-nitrotoluene to produce 2-chloro-5-aminotoluene (also known as 4-chloro-3-toluidine).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low conversion or has stalled completely. What are the potential causes?

Low or incomplete conversion is a common issue that can be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be old, have been improperly stored, or be from a poor-quality batch. Always try running the reaction with a fresh batch of catalyst from a reputable supplier.[1]

  • Catalyst Poisoning: The starting material, solvent, or glassware may contain impurities that poison the catalyst. Sulfur compounds are particularly notorious for deactivating palladium and platinum catalysts.[1] Ensure high-purity starting materials and solvents, and thoroughly clean all equipment.

  • Insufficient Hydrogen Pressure or Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Ensure the system is properly sealed, hydrogen pressure is maintained, and stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.[2]

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, excessively low temperatures may lead to a sluggish or stalled reaction. A moderate increase in temperature can sometimes restart a stalled reaction.[1]

  • Formation of Intermediates: In some cases, the accumulation of intermediates like hydroxylamines can inhibit the reaction rate.[3]

Q2: I'm observing significant dehalogenation, resulting in 5-aminotoluene (p-toluidine) as a major byproduct. How can I improve selectivity?

Hydrodehalogenation is the primary competing side reaction in the hydrogenation of halogenated nitroaromatics.[4][5] Suppressing this pathway is critical for obtaining a high yield of the desired product.

  • Catalyst Selection and Modification: While Pd/C is a common hydrogenation catalyst, it can sometimes be too aggressive, promoting dehalogenation. Consider using a platinum-based catalyst (e.g., Pt/C), which can offer better selectivity for this transformation.[6] Using a sulphided platinum on carbon catalyst or adding a catalyst inhibitor like thiophene (B33073) can significantly suppress the dehalogenation side reaction.[7]

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of dehalogenation relative to nitro group reduction.[2]

    • Substrate Concentration: In some systems, selectivity is highly dependent on substrate concentration. Experimenting with more dilute conditions may decrease dehalogenation.[8]

  • Use of Additives: Adding a small amount of a weak base, such as sodium carbonate or sodium bicarbonate, to the reaction mixture can help minimize dehalogenation.[7] In other cases, for substrates with acidic substituents, adding a specific amount of acid has been shown to inhibit dehalogenation.[5]

Q3: My final product is impure and has a dark color. What are the likely side products, and how can I avoid them?

The formation of colored impurities is typically due to condensation side reactions involving reactive intermediates.

  • Common Impurities: The hydrogenation of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates.[9][10] These intermediates can condense to form colored azoxy and azo compounds, which contaminate the final product.[11]

  • Prevention Strategies:

    • Ensure Complete Reaction: Allowing the reaction to proceed to full conversion is crucial, as this ensures the reactive intermediates are fully reduced to the desired amine.[7]

    • Process Additives: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a faster final phase of the reaction and purer, whiter products by minimizing the formation of azo or azoxy compounds.[11]

    • Efficient Mixing: Using a reactor that provides efficient mixing and heat transfer, such as a Buss loop reactor, can enhance selectivity and minimize byproduct formation.[7]

Q4: How do I choose the optimal catalyst, solvent, and general reaction conditions?

The ideal conditions are a balance between reaction rate, selectivity, and safety.

  • Catalyst: For general-purpose hydrogenation, 5% Pd/C is a common starting point.[1] For improved selectivity against dehalogenation in this specific reaction, a 5% sulphided platinum on carbon catalyst is a highly effective choice.[7] Pearlman's catalyst (Pd(OH)₂/C) is another highly active option to consider if others fail.[1]

  • Solvent: Polar solvents are generally preferred. Methanol and ethanol (B145695) are excellent choices due to their ability to dissolve the substrate and their compatibility with catalytic hydrogenation.[1] Other options include ethyl acetate, THF, and even water if solubility permits.[1][8]

  • Temperature and Pressure: A good starting point is a temperature range of 60-120°C and a hydrogen pressure of 70-420 psi (approx. 5-30 bar).[2][7] These parameters should be optimized based on reaction progress and selectivity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic hydrogenation of chlorinated nitroaromatics.

ParameterTypical Range / ValueRemarks / Effect on Reaction
Catalyst 5% Pd/C, 5% Pt/C, 5% Sulphided Pt/CPt-based catalysts often show higher selectivity against dehalogenation.[6][7]
Catalyst Loading 0.1 - 10% w/w (relative to substrate)Higher loading increases reaction rate but also cost. A 10% w/w is a good starting point.[1]
Solvent Methanol, Ethanol, THF, Ethyl AcetatePolar solvents are generally effective. Choice can impact solubility and reaction rates.[1][8]
Temperature 60 - 120 °CHigher temperature increases rate but may decrease selectivity by promoting dehalogenation.[2][7]
H₂ Pressure 70 - 420 psi (5 - 30 bar)Higher pressure increases the rate of hydrogenation.[7]
Additives Sodium Bicarbonate (0.1-1.0%), ThiopheneWeak bases or specific inhibitors can be added to suppress dehalogenation.[7]
Reaction Time 2 - 10 hoursHighly dependent on temperature, pressure, catalyst loading, and mixing efficiency.[7]

Diagrams and Workflows

Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem Observed LowConversion Low Conversion / Stalled Reaction Problem->LowConversion PoorSelectivity Poor Selectivity / Dehalogenation Problem->PoorSelectivity ImpureProduct Impure / Colored Product Problem->ImpureProduct Cause_InactiveCat Inactive/Old Catalyst LowConversion->Cause_InactiveCat Cause_Poisoning Catalyst Poisoning LowConversion->Cause_Poisoning Cause_Conditions Suboptimal Conditions (P, T, Agitation) LowConversion->Cause_Conditions Cause_Intermediates Intermediate Buildup (Hydroxylamines) LowConversion->Cause_Intermediates Cause_AggressiveCat Aggressive Catalyst (e.g., standard Pd/C) PoorSelectivity->Cause_AggressiveCat Cause_HighTemp High Temp / Pressure PoorSelectivity->Cause_HighTemp Sol_AddBase Add Weak Base (e.g., NaHCO₃) PoorSelectivity->Sol_AddBase ImpureProduct->Cause_Intermediates Cause_Condensation Condensation Reactions (Azo/Azoxy Formation) ImpureProduct->Cause_Condensation Sol_FreshCat Use Fresh Catalyst Cause_InactiveCat->Sol_FreshCat Sol_Purify Purify Reagents/ Use High-Purity Solvent Cause_Poisoning->Sol_Purify Sol_Optimize Optimize T, P, Stirring Cause_Conditions->Sol_Optimize Sol_SelectCat Use Sulphided Pt/C or add inhibitor (Thiophene) Cause_AggressiveCat->Sol_SelectCat Sol_LowerConditions Lower Temperature/ Pressure Cause_HighTemp->Sol_LowerConditions Sol_AddV Add Vanadium Compound Cause_Intermediates->Sol_AddV Cause_Intermediates->Sol_AddV Prevents buildup Sol_CompleteRxn Ensure Full Conversion Cause_Condensation->Sol_CompleteRxn

Caption: A logical workflow for troubleshooting common issues.

Reaction and Side-Reaction Pathways

ReactionPathway Start 2-Chloro-5-nitrotoluene Intermediates Nitroso & Hydroxylamine Intermediates Start->Intermediates H₂ / Catalyst Dehalogenated 5-Nitrotoluene Start->Dehalogenated Dehalogenation (Side Reaction) Product 2-Chloro-5-aminotoluene (Desired Product) Intermediates->Product H₂ / Catalyst Condensation Azo / Azoxy Impurities (Colored) Intermediates->Condensation Condensation (Side Reaction)

Caption: Key reaction pathways in the hydrogenation process.

General Experimental Protocol

This protocol provides a general methodology. Specific quantities, temperatures, and pressures should be optimized for your specific setup and scale.

Materials and Equipment:

  • 2-Chloro-5-nitrotoluene (high purity)

  • Catalyst (e.g., 5% sulphided platinum on carbon, 50% wet paste)

  • Solvent (e.g., Methanol, reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Pressurized reaction vessel (e.g., shaking autoclave, Parr apparatus) equipped with a stirrer, pressure gauge, gas inlet/outlet, and temperature control.

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a similar filter aid)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

  • Charging the Reactor: To the autoclave, add the 2-chloro-5-nitrotoluene, the solvent (e.g., methanol), and any additives (like sodium bicarbonate). Finally, add the catalyst slurry. For example, for 150 parts by weight of the nitro compound, one might use 0.5 parts of a 5% sulphided Pt/C catalyst.[7]

  • Purging: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this process three times. Follow this by purging with hydrogen gas twice to ensure the complete removal of oxygen.[7]

  • Reaction:

    • Begin vigorous agitation to suspend the catalyst.

    • Heat the mixture to the target temperature (e.g., 90-120°C).[7]

    • Pressurize the reactor with hydrogen to the desired setpoint (e.g., 140 psi).[7]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen consumption ceases. It is good practice to maintain the reaction conditions for an additional 15-30 minutes to ensure all intermediates are fully converted.[7]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with nitrogen before opening.

    • Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-chloro-5-aminotoluene can be further purified by recrystallization or distillation as required.

Safety Precautions:

  • Catalytic hydrogenation should always be conducted behind a safety shield in a well-ventilated area.

  • Hydrogen gas is extremely flammable. Ensure there are no ignition sources nearby.

  • Palladium and platinum catalysts can be pyrophoric, especially after use. Handle with care and never allow the used, dry catalyst to be exposed to air. Always keep it wet.

  • The reaction is exothermic. Ensure the reactor has adequate temperature control to prevent a thermal runaway.

References

Strategies to prevent dechlorination during 4-Chloro-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Chloro-3-methylaniline, with a specific focus on preventing the common side reaction of dechlorination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dechlorination during the synthesis of this compound?

A1: Dechlorination, the undesired removal of the chlorine atom from the aromatic ring to form 3-methylaniline, is a common side reaction during the catalytic hydrogenation of the precursor, 2-chloro-5-nitrotoluene (B86962). This occurs when the catalyst promotes the hydrogenolysis of the carbon-halogen bond in addition to the desired reduction of the nitro group. Palladium (Pd) based catalysts, while highly active for hydrogenation, are particularly prone to causing dechlorination.[1]

Q2: How does the choice of catalyst affect the level of dechlorination?

A2: The choice of catalyst is a critical factor in controlling dechlorination. Platinum (Pt) based catalysts are generally more selective towards the desired chloroaniline product compared to palladium (Pd) catalysts. Raney Nickel is also a viable option, and its selectivity can be enhanced with modifiers. Bimetallic catalysts, such as those containing Pt and a promoter like iron (Fe), have been shown to significantly suppress dechlorination.[1][2]

Q3: Can reaction conditions be modified to minimize the formation of the dechlorinated byproduct?

A3: Yes, optimizing reaction conditions is a key strategy. Lowering the reaction temperature and hydrogen pressure can reduce the rate of dechlorination. However, these conditions may also slow down the desired hydrogenation reaction, so a balance must be found. The choice of solvent can also play a role in selectivity.

Q4: Are there any additives that can be used to prevent dechlorination?

A4: Certain additives can act as inhibitors for the dechlorination reaction. For instance, the addition of bases like sodium carbonate has been shown to reduce hydrodehalogenation when using a Pt/C catalyst. Other modifiers, such as tin compounds with Raney Nickel, can also improve selectivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High yield of 3-methylaniline (dechlorinated byproduct) Inappropriate catalyst choice: Palladium-based catalysts are known to promote dechlorination.Switch to a more selective catalyst: • Replace Pd/C with Pt/C. • Consider using an iron-promoted Pt/C catalyst (Pt-Fe/C). • Explore the use of a modified Raney Nickel catalyst.
Harsh reaction conditions: High temperature and/or high hydrogen pressure favor dechlorination.Optimize reaction parameters: • Gradually lower the reaction temperature (e.g., start at 60-80°C). • Reduce the hydrogen pressure (e.g., operate in the range of 0.7-1.2 MPa).[3]
Catalyst deactivation or poisoning: Impurities in the starting material or solvent can alter catalyst selectivity.Ensure purity of reactants and solvent: • Use high-purity 2-chloro-5-nitrotoluene and solvent. • Consider feedstock purification if impurities are suspected.[4]
Slow or incomplete reaction with low dechlorination Reaction conditions are too mild: Low temperature and pressure may not be sufficient for complete conversion.Gradually increase reaction intensity: • Incrementally raise the temperature and/or hydrogen pressure while monitoring the product distribution by GC to find an optimal balance between reaction rate and selectivity.
Low catalyst activity: The catalyst may be old, poorly prepared, or used in insufficient quantity.Use a fresh or more active catalyst: • Ensure the catalyst is fresh and properly activated. • Increase the catalyst loading. • Consider a more active catalyst formulation, such as Pearlmann's catalyst (Pd(OH)₂/C), but be mindful of its potential for dechlorination.[5]
Inconsistent results between batches Variability in catalyst preparation or reaction setup: Inconsistent catalyst activation, leaks in the hydrogenation apparatus, or variations in stirring rate can affect the outcome.Standardize procedures: • Follow a consistent protocol for catalyst preparation and activation. • Ensure the reaction vessel is properly sealed and purged. • Maintain a constant and vigorous stirring rate to ensure good gas-liquid-solid mixing.

Data on Catalyst Performance

The following table summarizes the performance of different catalysts in the selective hydrogenation of chloronitrobenzene to chloroaniline, illustrating the impact of catalyst choice and promoters on conversion and selectivity. While the substrate may vary slightly, the trends are applicable to the synthesis of this compound.

CatalystPromoter/ModifierSubstrateConversion (%)Selectivity to Chloroaniline (%)Reference
0.3% Pt/ACNonep-Chloronitrobenzene10095.2[1]
0.3% Pt/AC 4% Fe p-Chloronitrobenzene 100 >99.9 [1]
5% Pt/CNonep-Chloronitrobenzene8599
1% Pt/CSodium Carbonatem-Chloronitrobenzene-96
Ni-Pt/CNonem-Chloronitrobenzene->99
Raney NiSnCl₄ or SnCl₂3-chloro-4-methylnitrobenzene100100
Pd/ZnOZn (alloy)p-Chloronitrobenzene>99100[6]
Pd/ACNonep-Chloronitrobenzene>99Lower (significant aniline (B41778) formation)[6]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Iron-Promoted Platinum on Activated Carbon (Pt-Fe/AC)

This protocol is based on a highly selective method for the hydrogenation of chloronitrobenzenes.[1]

1. Catalyst Preparation (0.3% Pt - 4% Fe / AC):

  • Disperse activated carbon (AC) in deionized water.

  • Add an aqueous solution of Fe(NO₃)₃·9H₂O and stir.

  • Slowly add an aqueous solution of Na₂CO₃ and continue stirring.

  • Filter, wash the solid with deionized water until the filtrate is neutral, and dry.

  • Impregnate the Fe-containing carbon with an aqueous solution of H₂PtCl₆.

  • Dry the mixture.

  • Calcine the catalyst precursor under a nitrogen atmosphere.

  • Reduce the catalyst in a hydrogen flow.

2. Hydrogenation Reaction:

  • To a stainless-steel autoclave, add 2-chloro-5-nitrotoluene, a suitable solvent (e.g., ethanol (B145695) or methanol), and the prepared Pt-Fe/AC catalyst (e.g., 1-5 mol% Pt relative to the substrate).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.

  • Monitor the reaction progress by taking samples and analyzing them by GC or TLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • The crude this compound in the filtrate can be purified by distillation or recrystallization.

Protocol 2: Hydrogenation using Modified Raney Nickel

This protocol is adapted from procedures for the selective reduction of chloronitroaromatics using modified Raney Nickel.

1. Catalyst Activation and Modification:

  • Prepare fresh Raney Nickel catalyst by adding a Ni-Al alloy to a sodium hydroxide (B78521) solution, followed by thorough washing with deionized water until neutral.[7]

  • For modification, the activated Raney Nickel can be treated with a solution of a modifier like SnCl₂ or SnCl₄ in an appropriate solvent.

2. Hydrogenation Reaction:

  • In a hydrogenation reactor, suspend the modified Raney Nickel catalyst in a solvent such as methanol.

  • Add the 2-chloro-5-nitrotoluene to the reactor.

  • Seal and purge the reactor with nitrogen and then hydrogen.

  • Pressurize with hydrogen to a moderate pressure (e.g., 1.0 MPa).

  • Heat the reaction to a controlled temperature (e.g., 55°C) with efficient stirring.

  • Monitor the reaction until completion.

  • After cooling and venting, the catalyst can be separated by filtration (note: Raney Nickel can be pyrophoric and should be handled with care).

  • Isolate the product from the filtrate.

Visualizations

ReactionPathway cluster_main Desired Reaction Pathway cluster_side Undesired Dechlorination Pathway 2-Chloro-5-nitrotoluene 2-Chloro-5-nitrotoluene This compound This compound 2-Chloro-5-nitrotoluene->this compound + 3H2 - 2H2O 3-Methylaniline 3-Methylaniline This compound->3-Methylaniline + H2 - HCl

Caption: Reaction pathway for the synthesis of this compound and the competing dechlorination side reaction.

TroubleshootingWorkflow start High Dechlorination Observed catalyst_check Is a Palladium (Pd) catalyst being used? start->catalyst_check conditions_check Are reaction temperature and pressure high? catalyst_check->conditions_check No switch_catalyst Switch to Pt/C or Fe-promoted Pt/C catalyst catalyst_check->switch_catalyst Yes lower_conditions Reduce temperature and/or hydrogen pressure conditions_check->lower_conditions Yes add_inhibitor Consider adding a dechlorination inhibitor (e.g., Na2CO3) conditions_check->add_inhibitor No end Reduced Dechlorination switch_catalyst->end lower_conditions->end add_inhibitor->end

References

Improving the yield and purity of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-3-methylaniline. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound in their experimental work. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature within the recommended range (e.g., 85-120°C for catalytic hydrogenation)[1]. Ensure the catalyst is fresh and active.
Side reactions: Formation of byproducts such as dechlorinated aniline (B41778) or azo compounds.The use of dehalogenation inhibitors can suppress the undesired dechlorination side reaction[2][3]. Optimize reaction conditions to minimize the formation of other byproducts.
Loss during workup: Inefficient extraction or loss of product during purification steps.Ensure the pH is appropriately adjusted during aqueous workup to maximize the extraction of the aniline into the organic phase. Perform multiple extractions with a suitable solvent.
Low Purity Presence of starting material: Incomplete conversion of the nitro compound.As with low yield, ensure the reaction goes to completion by monitoring its progress and adjusting reaction parameters as necessary.
Formation of isomers or other impurities: Non-selective reactions or impurities in starting materials.Use high-purity starting materials. Purification of the crude product via recrystallization, column chromatography, or distillation is crucial for removing isomers and other impurities[4].
Product degradation: The product may be sensitive to high temperatures or prolonged exposure to air and light[5].Maintain the recommended temperature during the reaction and purification. Store the final product under an inert atmosphere and protected from light.
Environmental Concerns Use of hazardous reducing agents: Traditional methods using iron powder or sodium sulfide (B99878) generate significant waste[1][2].Catalytic hydrogenation is a cleaner alternative that produces water as the primary byproduct[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of 2-chloro-5-nitrotoluene (B86962). This reduction can be achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon, or through chemical reduction using agents such as iron powder in the presence of an acid[1][2][4].

Q2: How can I improve the yield of my catalytic hydrogenation reaction?

A2: To improve the yield, ensure optimal reaction conditions are met. This includes maintaining the recommended temperature (typically 85-120°C) and pressure (0.7-1.2 MPa)[1]. The choice and quality of the catalyst are also critical. A fresh, active catalyst will significantly enhance the reaction rate and completion.

Q3: I am observing a significant amount of the corresponding dechlorinated aniline as a byproduct. How can this be prevented?

A3: The formation of dechlorinated byproducts is a common issue in the hydrogenation of halogenated nitroaromatics. The addition of a dehalogenation inhibitor to the reaction mixture can effectively suppress this side reaction[2][3].

Q4: What is the best method for purifying crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. For solid products, recrystallization from a suitable solvent is often effective. If isomeric impurities are present, silica (B1680970) gel column chromatography can provide good separation[4]. For larger scale operations, distillation (rectification) may be employed[2].

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to determine the purity of this compound and to quantify any impurities[6]. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the compound[7][8].

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the general principles of catalytic hydrogenation of nitroarenes.

Materials:

  • 2-Chloro-5-nitrotoluene

  • Platinum or Palladium on carbon catalyst (e.g., 5% Pt/C)

  • Hydrogen gas

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloro-5-nitrotoluene in the chosen solvent.

  • Add the Pt/C or Pd/C catalyst to the mixture. The catalyst loading is typically 1-5% by weight of the starting material.

  • Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.7-1.2 MPa)[1].

  • Heat the reaction mixture to the target temperature (e.g., 85-120°C) with vigorous stirring[1].

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using TLC or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization, column chromatography, or distillation.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane)

  • Chromatography column

  • Collection flasks

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., pure hexane (B92381) or a low percentage of ethyl acetate in hexane).

  • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: 2-Chloro-5-nitrotoluene Reaction Catalytic Hydrogenation (Pt/C or Pd/C, H2) Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Purification (Recrystallization or Column Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis Purity and Structure Analysis (HPLC, GC, NMR, MS) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Reactions? Problem->Cause2 Cause3 Loss During Workup? Problem->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Yes Solution1b Check Catalyst Activity Cause1->Solution1b Yes Solution2 Add Dehalogenation Inhibitor Cause2->Solution2 Yes Solution3 Optimize Extraction pH Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Challenges in the scale-up synthesis of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of 2-chloro-5-nitrotoluene (B86962). An older, less common method involves the chemical reduction using iron powder in an acidic medium.[1][2][3] Catalytic hydrogenation is generally preferred due to higher efficiency and reduced environmental impact.[1][4]

Q2: What are the primary scale-up challenges for the catalytic hydrogenation of 2-chloro-5-nitrotoluene?

A2: Key challenges during the scale-up of this synthesis include:

  • Heat Management: The reduction of nitro compounds is highly exothermic, necessitating robust cooling systems to prevent runaway reactions.[4]

  • Mass Transfer Limitations: In large reactors, ensuring efficient contact between hydrogen gas, the liquid substrate, and the solid catalyst can be difficult, potentially limiting the reaction rate.[5][6][7]

  • Catalyst Handling and Recovery: On an industrial scale, the filtration and recovery of the catalyst can be challenging. Catalyst deactivation through poisoning or coking is also a significant concern.[8]

  • Impurity Profile Control: The formation of by-products, such as dechlorinated or partially reduced species, can increase with scale and require optimized reaction conditions and purification steps to control.

  • Safety: Handling large quantities of hydrogen gas and the potential for runaway reactions are major safety considerations.[4]

Q3: What are the typical catalysts used for this hydrogenation?

A3: Supported noble metal catalysts are commonly employed. Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are frequently used for the hydrogenation of nitroaromatics.[1][9] The choice of catalyst can influence selectivity and reaction rate.

Q4: What are the main safety hazards associated with the synthesis of this compound and its precursors?

A4: The primary hazards include:

  • Precursor Toxicity: The starting material, 2-chloro-5-nitrotoluene, is toxic and can be absorbed through the skin.[10][11][12]

  • Product Toxicity: this compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[13]

  • Flammability and Explosion Risk: Hydrogen gas used in catalytic hydrogenation is highly flammable and can form explosive mixtures with air. The reduction of nitro compounds is highly exothermic and can lead to runaway reactions if not properly controlled.[4][14]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Action
Incomplete Reaction - Increase reaction time and monitor progress via in-process controls (e.g., HPLC, GC).- Increase hydrogen pressure within safe operating limits of the reactor.- Verify catalyst activity; consider replacing with a fresh batch if deactivation is suspected.
Catalyst Deactivation - Implement a catalyst regeneration protocol, if applicable.- Investigate potential catalyst poisons in the starting material or solvent.- Ensure proper agitation to prevent catalyst settling and localized overheating.
Poor Mass Transfer - Increase agitation speed to improve gas-liquid-solid mixing.- Optimize sparging of hydrogen gas to ensure good dispersion.- Consider using a different reactor design, such as a slurry reactor with a more efficient gas-liquid mixing system.
Side Reactions (e.g., Dehalogenation) - Optimize reaction temperature; lower temperatures may reduce dehalogenation.- Screen different catalysts and solvents to improve selectivity.- The presence of certain additives can sometimes suppress dehalogenation.
Issue 2: High Levels of Impurities
Possible Cause Suggested Action
Dechlorination Byproduct (3-methylaniline) - Lower the reaction temperature and hydrogen pressure.- Select a catalyst with higher selectivity.- Reduce reaction time to minimize over-reduction.
Partially Reduced Intermediates (e.g., nitroso, hydroxylamine) - Ensure complete reaction by extending the reaction time or increasing catalyst loading.- Optimize temperature and pressure to favor complete reduction.
Impurities in Starting Material - Analyze the purity of the 2-chloro-5-nitrotoluene starting material.- Purify the starting material if necessary.

Quantitative Data Summary

The following table provides a comparison of typical reaction parameters between laboratory-scale and industrial-scale synthesis of this compound. These values are illustrative and may vary depending on the specific process and equipment.

Parameter Laboratory Scale (Typical) Industrial Scale (Illustrative)
Reactant (2-chloro-5-nitrotoluene) 100 g1000 kg
Catalyst (e.g., 5% Pt/C) 1-5 g (1-5 wt%)50-100 kg (5-10 wt%)
Solvent (e.g., Methanol, Ethanol) 500 mL5000 L
Hydrogen Pressure 50-100 psi500-1500 psi
Temperature 25-80 °C85-120 °C[1]
Reaction Time 2-8 hours8-24 hours
Yield >95%90-95%
Purity (crude) >98%95-98%

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2-chloro-5-nitrotoluene

This protocol describes a general procedure for the catalytic hydrogenation of 2-chloro-5-nitrotoluene to this compound. Caution: This reaction is highly exothermic and involves flammable hydrogen gas. It should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures.

Materials:

  • 2-chloro-5-nitrotoluene

  • 5% Platinum on carbon (Pt/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature probe.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor: In a fume hood, charge the autoclave with 2-chloro-5-nitrotoluene and ethanol. Then, carefully add the Pt/C catalyst under a nitrogen atmosphere to prevent ignition.

  • Sealing and Purging: Seal the reactor and purge the headspace with nitrogen several times to remove any residual oxygen.

  • Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 90 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation or recrystallization to achieve the desired purity.

Visualizations

experimental_workflow start Start reactor_prep Prepare High-Pressure Reactor start->reactor_prep charge_reactants Charge Reactor with 2-chloro-5-nitrotoluene, Solvent, and Catalyst reactor_prep->charge_reactants seal_purge Seal and Purge with Nitrogen charge_reactants->seal_purge pressurize Pressurize with Hydrogen seal_purge->pressurize run_reaction Heat and Stir (Monitor H2 Uptake) pressurize->run_reaction cool_depressurize Cool and Vent run_reaction->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter isolate Isolate Crude Product (Solvent Evaporation) filter->isolate purify Purify Product (Distillation/Recrystallization) isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow decision decision start Problem Identified check_yield Low Yield? start->check_yield check_purity High Impurities? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Increase time/pressure - Check catalyst activity check_yield->incomplete_reaction Yes dehalogenation Dehalogenation? - Lower temp/pressure - Change catalyst check_purity->dehalogenation Yes end Problem Resolved check_purity->end No mass_transfer Poor Mass Transfer? - Increase agitation - Optimize H2 sparging incomplete_reaction->mass_transfer side_reactions Side Reactions? - Optimize temperature - Screen catalysts mass_transfer->side_reactions side_reactions->end partial_reduction Partial Reduction? - Extend reaction time - Increase catalyst load dehalogenation->partial_reduction start_material_purity Check Starting Material Purity partial_reduction->start_material_purity start_material_purity->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Identification and removal of impurities from crude 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylaniline. Here, you will find detailed information on the identification and removal of common impurities from the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which most commonly involves the reduction of 2-chloro-5-nitrotoluene. The primary impurities can be categorized as:

  • Unreacted Starting Material: 2-chloro-5-nitrotoluene.

  • Isomeric Impurities: Other isomers of chloro-methylaniline or chloro-nitrotoluene formed during the synthesis of the precursor. A common isomer is 3-chloro-4-methylaniline.

  • Byproducts of Reduction: Intermediates from the reduction process, such as hydroxylamines or azo compounds, may be present.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, especially if the material has been stored for a prolonged period or exposed to light and air.[1]

Q2: How can I identify the impurities in my crude sample?

A2: Several analytical techniques can be employed to identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. The mass spectrum of each separated component can be compared to library data for identification.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, can effectively separate and identify both volatile and non-volatile impurities.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to get a preliminary assessment of the purity and to determine a suitable solvent system for column chromatography.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main product and any significant impurities present.

Q3: My this compound sample is discolored (yellow/brown). What is the cause and can it be purified?

A3: Discoloration in anilines is a common issue caused by the formation of oxidation products.[1] These colored impurities can often be removed. For solid this compound, recrystallization is a highly effective method. Sometimes, adding activated charcoal during the recrystallization process can help adsorb the colored impurities.[1] For more persistent discoloration, column chromatography can be employed.

Q4: What are the recommended storage conditions for purified this compound to prevent degradation?

A4: To minimize degradation and discoloration, purified this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Problem: Poor separation of impurities during column chromatography.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: The polarity of the eluent is critical for good separation. For anilines, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[1] The ratio should be optimized by first running TLC with different solvent systems to achieve a good separation of spots, with the desired product having an Rf value of approximately 0.25-0.35. A gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

  • Possible Cause 2: Column overloading.

    • Solution: The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, for silica (B1680970) gel column chromatography, the ratio of the weight of the stationary phase to the crude material should be between 20:1 to 100:1.

  • Possible Cause 3: Product streaking on the column.

    • Solution: Streaking of basic compounds like anilines on silica gel is common due to strong interactions with the acidic silica surface. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent system.

Problem: Low recovery yield after recrystallization.

  • Possible Cause 1: The compound is too soluble in the chosen solvent.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble even at low temperatures, a significant amount will remain in the mother liquor. You may need to screen for a different solvent or use a solvent/anti-solvent system.

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: If the compound crystallizes in the funnel during the removal of insoluble impurities, you can preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to ensure the compound remains in solution.

  • Possible Cause 3: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will lead to a lower recovery of the purified crystals upon cooling.

Data Presentation

The following tables summarize typical data for the purification of crude this compound.

Purification Method Typical Crude Purity (%) Typical Final Purity (%) Expected Recovery Yield (%)
Recrystallization85 - 95> 9970 - 85
Vacuum Distillation85 - 95> 9860 - 80
Column Chromatography< 85> 99.550 - 75
Analytical Method Parameter Typical Value
GC-MSRetention TimeVaries with column and method
m/z fragments141 (M+), 106, 77[4]
HPLCRetention TimeVaries with column and mobile phase
Melting Point82-86 °C

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: A suitable solvent for the recrystallization of this compound is a mixture of ethanol (B145695) and water.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Distillation: Gradually reduce the pressure and begin heating the distillation flask. Collect the fraction that distills at the appropriate boiling point and pressure. For chloroanilines, distillation is typically carried out at a reduced pressure of 5 to 20 mm Hg, with temperatures ranging from 90°C to 150°C.[5]

  • Collection: Collect the purified liquid in a pre-weighed receiving flask.

  • Solidification: The purified this compound will solidify upon cooling.

Protocol 3: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. A typical starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient of increasing ethyl acetate concentration can be used to elute the product and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Impurity_Identification_and_Removal_Workflow cluster_start Start cluster_analysis Impurity Identification cluster_purification Purification cluster_end End Crude_Sample Crude this compound Analytical_Methods Analytical Methods (GC-MS, HPLC, TLC) Crude_Sample->Analytical_Methods Analyze Purification_Choice Choose Purification Method Analytical_Methods->Purification_Choice Identify Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity Crude Distillation Vacuum Distillation Purification_Choice->Distillation Thermally Stable Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Purity_Check Purity Check (Analytical Methods) Recrystallization->Purity_Check Distillation->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Purification_Choice Re-purify Pure_Product Pure this compound Purity_Check->Pure_Product Meets Specs

Caption: Workflow for the identification and removal of impurities from crude this compound.

Troubleshooting_Logic cluster_column Column Chromatography cluster_recrystallization Recrystallization Start Purification Issue Encountered Poor_Separation Poor Separation Start->Poor_Separation Streaking Product Streaking Start->Streaking Low_Yield Low Recovery Yield Start->Low_Yield Check_Solvent Optimize Solvent System (TLC) Poor_Separation->Check_Solvent Check_Loading Reduce Sample Load Poor_Separation->Check_Loading Resolved Issue Resolved Check_Solvent->Resolved Check_Loading->Resolved Add_Modifier Add Basic Modifier (e.g., TEA) Add_Modifier->Resolved Streaking->Add_Modifier Check_Solubility Screen for New Solvent Low_Yield->Check_Solubility Preheat_Apparatus Preheat Filtration Apparatus Low_Yield->Preheat_Apparatus Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Check_Solubility->Resolved Preheat_Apparatus->Resolved Minimize_Solvent->Resolved

Caption: Troubleshooting logic for common purification issues of this compound.

References

Optimization of mobile phase for HPLC analysis of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-3-methylaniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC analysis of this compound on a reverse-phase column?

A typical starting mobile phase for a reverse-phase (RP) HPLC analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN) and water.[1] An acidic modifier is often added to improve peak shape and control the ionization of the analyte. Phosphoric acid is a common choice, though formic acid can be used for mass spectrometry (MS) compatible methods.[1]

Q2: Why is my peak for this compound showing significant tailing?

Peak tailing for an aromatic amine like this compound is a common issue in reverse-phase HPLC. It can be caused by several factors, including:

  • Secondary interactions: The basic amine group can interact with acidic residual silanols on the silica-based stationary phase.

  • Column overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

To address peak tailing, consider adding a competitive base to the mobile phase, using a base-deactivated column, or adjusting the mobile phase pH.

Q3: My baseline is drifting during the analysis. What could be the cause?

Baseline drift in HPLC can stem from several sources:

  • Changes in mobile phase composition: This can occur if the mobile phase components are not well mixed or if one component is volatile and evaporates over time.[2]

  • Temperature fluctuations: Variations in the column or detector temperature can cause the baseline to drift.[2]

  • Column equilibration: The column may not be fully equilibrated with the mobile phase at the start of the analysis.[2]

  • Contamination: Contaminants in the mobile phase or a bleeding column can also lead to baseline drift.[2]

Ensure your mobile phase is properly degassed and mixed, allow for adequate column equilibration, and use a column oven to maintain a stable temperature.[2]

Q4: I am not seeing any peak for this compound. What should I check?

If no peak is observed, several factors could be at play:

  • Sample degradation: The analyte may have degraded in the sample solution.

  • Incorrect wavelength: The detector may be set to a wavelength where this compound does not absorb.

  • Sample insolubility: The analyte may have precipitated out of the sample solvent or mobile phase. This compound has slight solubility in chloroform (B151607) and methanol.[3][4]

  • System issue: There could be a problem with the injector, pump, or detector.

Verify the stability of your sample, check the UV absorbance spectrum for the correct wavelength, ensure your sample is fully dissolved, and perform system suitability tests to confirm the proper functioning of the HPLC instrument.

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Shape
Symptom Potential Cause Recommended Solution
Peak TailingSecondary interactions with silanol (B1196071) groups.Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. Use a base-deactivated column. Adjust mobile phase pH.
Peak FrontingSample overload.Dilute the sample.
Broad PeaksLow column efficiency, slow kinetics.Optimize the flow rate. Increase the column temperature. Ensure the mobile phase viscosity is not too high.
Split PeaksColumn void or contamination at the column inlet.Reverse flush the column. If the problem persists, replace the column.
Issue 2: Retention Time Variability
Symptom Potential Cause Recommended Solution
Drifting Retention TimesInconsistent mobile phase composition or temperature.[2]Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control.[2]
Sudden Shifts in Retention TimeAir bubbles in the pump or column.Degas the mobile phase and prime the pump.
Irreproducible Retention TimesColumn degradation.Replace the column.

Experimental Protocols

General HPLC Method for this compound

A common approach for the analysis of this compound is reverse-phase HPLC.[1]

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. For example, Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 240 nm)

  • Injection Volume: 10 µL

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Mobile Phase Optimization Strategy
  • Organic Modifier Percentage: Start with an isocratic elution using a mobile phase composition of 50:50 Acetonitrile:Water (with 0.1% acid). Gradually increase the percentage of acetonitrile (e.g., in 5% increments) to achieve a suitable retention time (typically between 2 and 10 minutes).

  • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Prepare mobile phases with different pH values (e.g., pH 3, 4, and 5) using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer) to find the optimal pH for separation and peak symmetry.

  • Buffer Concentration: The concentration of the buffer can influence peak shape and retention. Evaluate buffer concentrations in the range of 10-50 mM to find the lowest concentration that provides good peak shape and reproducibility.

Data Presentation

Table 1: Example Mobile Phase Compositions for Optimization
Parameter Condition 1 Condition 2 Condition 3 Condition 4
Organic Modifier AcetonitrileAcetonitrileMethanolMethanol
Aqueous Phase 0.1% Phosphoric Acid in Water20 mM Phosphate Buffer (pH 3.0)0.1% Formic Acid in Water20 mM Acetate Buffer (pH 4.5)
Ratio (Organic:Aqueous) 50:5060:4055:4565:35
Flow Rate (mL/min) 1.01.01.21.0
Temperature (°C) 30353035

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase - Composition - pH - Degassing start->check_mobile_phase check_column Inspect Column - Age/History - Contamination start->check_column check_system Verify HPLC System - Pump Pressure - Leaks - Detector Settings start->check_system adjust_mp Adjust Mobile Phase - Optimize Organic % - Change pH/Buffer check_mobile_phase->adjust_mp clean_column Clean/Flush Column check_column->clean_column perform_maintenance System Maintenance - Replace Seals/Frits check_system->perform_maintenance resolved Problem Resolved adjust_mp->resolved replace_column Replace Column clean_column->replace_column If problem persists replace_column->resolved perform_maintenance->resolved

Caption: Troubleshooting workflow for HPLC analysis.

MobilePhaseOptimization start Define Separation Goals select_column Select Column (e.g., C18) start->select_column scout_gradient Scouting Gradient (e.g., 5-95% MeCN) select_column->scout_gradient optimize_organic Optimize Organic Modifier % scout_gradient->optimize_organic optimize_ph Optimize Mobile Phase pH optimize_organic->optimize_ph fine_tune Fine-tune Parameters (Flow Rate, Temp) optimize_ph->fine_tune validate Validate Method fine_tune->validate

Caption: Mobile phase optimization workflow.

References

Resolving peak tailing and broadening in 4-Chloro-3-methylaniline chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing and broadening in the chromatographic analysis of 4-Chloro-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing peak tailing for this compound on my C18 column?

Peak tailing for this compound, an aromatic amine, is primarily caused by secondary interactions between the basic amine functional group of the analyte and acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4][5][6] These interactions, which include hydrogen bonding and ion-exchange, create a secondary retention mechanism that is stronger and kinetically slower than the intended hydrophobic interaction with the C18 chains.[1][3][7] This causes a portion of the analyte molecules to be retained longer, resulting in an asymmetric or "tailing" peak.[1][5]

Q2: What is the immediate impact of peak tailing on my analytical results?

Even minor peak tailing can have significant negative consequences for your analysis.[8] These include:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and identification difficult.[8]

  • Inaccurate Quantification: Asymmetric peaks are challenging for integration algorithms to process correctly, leading to unreliable peak area calculations and inaccurate quantitative results.[8]

  • Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of the analyte.

  • Poor Method Robustness: Methods with poor peak shape are often less reliable and more sensitive to minor variations in experimental conditions.[8]

Q3: Can my HPLC system itself contribute to peak tailing?

Yes, beyond chemical interactions, the physical components of your HPLC system can cause or worsen peak tailing. This is known as "extra-column band broadening."[5][8] Potential sources include excessively long or wide-diameter connection tubing, poorly made fittings, or a large detector cell volume.[5][8][9] These issues create dead volume where the analyte band can spread out after leaving the column, leading to broader and more asymmetric peaks.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak shape issues with this compound.

Step 1: Mobile Phase Optimization

The most common cause of tailing for basic compounds is the interaction with the stationary phase, which can often be controlled by adjusting the mobile phase.

Issue: Incorrect Mobile Phase pH An inappropriate pH is the most frequent cause of peak tailing for ionizable compounds.[8] At neutral or mid-range pH, residual silanol groups on the silica (B1680970) surface are ionized (Si-O⁻), leading to strong electrostatic interactions with the protonated this compound.[1][3][10]

Solution:

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.5 using an acid like phosphoric acid or formic acid.[2][3][4][8] At this low pH, the silanol groups are protonated (Si-OH), suppressing the strong ionic secondary interactions and dramatically improving peak symmetry.[3]

  • Use a Buffer: Ensure your mobile phase is adequately buffered (10-50 mM) to maintain a consistent pH throughout the analysis and improve reproducibility.[8]

Issue: Strong Silanol Interactions Persist Even at low pH, some hydrogen bonding with silanol groups can occur.

Solution:

  • Add a Competing Base: Introduce a small amount of an amine modifier, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase.[2][4][11] TEA is a competing base that will preferentially interact with and "mask" the active silanol sites, preventing them from interacting with your analyte.[4]

Step 2: Column Evaluation and Selection

If mobile phase optimization does not fully resolve the issue, the column itself may be the root cause.

Issue: Active Silanol Groups on the Column Older, Type-A silica columns or columns that are not "end-capped" have a high population of accessible silanol groups that strongly interact with basic analytes.[2]

Solution:

  • Use a Modern, End-Capped Column: Switch to a high-purity, Type-B silica column that has been thoroughly end-capped.[2][3][6] End-capping is a process that chemically converts most of the reactive silanol groups into much less polar surfaces, significantly improving peak shape for basic compounds.[3]

  • Select an Alternative Stationary Phase: Consider columns specifically designed for basic compounds. Polar-embedded or charged-surface columns have technologies that shield the residual silanols or repel basic analytes through surface charge, leading to highly symmetrical peaks.[8][9][12]

Issue: Column Contamination or Degradation Accumulated sample matrix components or exposure to harsh conditions can lead to a contaminated or degraded column, causing poor peak shape.[5][6][8]

Solution:

  • Flush the Column: Regenerate the column by flushing it with a series of strong solvents. (See Experimental Protocol 2).

  • Replace the Column: If flushing does not restore performance, the column bed may be irreversibly damaged or contaminated, and the column should be replaced.[8] Using a guard column can help extend the life of your analytical column.[13]

Step 3: Sample and System Checks

Finally, check the parameters related to your sample and HPLC instrument.

Issue: Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5][8][14]

Solution:

  • Dilute the Sample: Reduce the concentration of your sample and reinject.

  • Reduce Injection Volume: If dilution is not possible, decrease the injection volume.[14]

Issue: Sample Solvent Mismatch If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause band distortion and poor peak shape.[5][8][14]

Solution:

  • Use the Mobile Phase as the Sample Solvent: Whenever possible, dissolve your sample directly in the initial mobile phase.[15] If this is not feasible, use a solvent that is weaker than the mobile phase.

Data Presentation

The following tables illustrate the expected impact of key troubleshooting steps on peak shape for this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Efficiency

Mobile Phase pHBuffer SystemAsymmetry Factor (As)Theoretical Plates (N)Peak Shape
7.020 mM Phosphate (B84403)> 2.5< 2000Severe Tailing
4.520 mM Acetate1.8~4500Moderate Tailing
3.00.1% Formic Acid1.2> 8000Symmetrical

Data are representative and intended for illustrative purposes.

Table 2: Comparison of Column Technologies for this compound Analysis

Column TypeStationary Phase ChemistryAsymmetry Factor (As)Peak Shape Description
Standard C18 (Type A Silica)C18 on non-end-capped silica> 2.0Significant Tailing
Modern End-Capped C18C18 on high-purity, end-capped silica1.1 - 1.4Good Symmetry
Polar-Embedded PhaseC18 with embedded polar group1.0 - 1.2Excellent Symmetry

Analysis performed using a mobile phase at pH 3.0. Data are representative.

Visualizations

The following diagrams illustrate the troubleshooting logic and the underlying chemical interactions causing peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_mp Step 1: Mobile Phase Optimization start->check_mp adjust_ph Lower Mobile Phase pH to 2.5 - 3.5 check_mp->adjust_ph is_resolved Is Peak Shape Acceptable? adjust_ph->is_resolved add_tea Add Competing Base (e.g., 0.1% TEA) add_tea->is_resolved check_col Step 2: Column Evaluation use_endcapped Switch to End-Capped or Polar-Embedded Column check_col->use_endcapped use_endcapped->is_resolved flush_col Flush Column with Strong Solvents flush_col->is_resolved check_sys Step 3: System & Sample Checks reduce_load Reduce Sample Load (Dilute or Inject Less) check_sys->reduce_load reduce_load->is_resolved match_solvent Match Sample Solvent to Mobile Phase match_solvent->is_resolved is_resolved->add_tea No is_resolved->check_col No, after MP changes is_resolved->flush_col No, with new column is_resolved->check_sys No, after column changes is_resolved->match_solvent No end_ok Problem Resolved is_resolved->end_ok Yes

Caption: A logical workflow for troubleshooting peak tailing.

Silanol_Interaction cluster_Silica Silica Stationary Phase Surface c18_1 C18 Chain c18_2 C18 Chain silanol Ionized Silanol (Si-O⁻) analyte This compound (Protonated Amine, R-NH₃⁺) analyte->c18_1  Primary (Desired)  Hydrophobic Interaction analyte->silanol  Secondary (Undesired)  Ionic Interaction  (Causes Tailing)

Caption: Analyte interactions with the stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Buffers/Acids: Formic acid, Orthophosphoric acid

  • pH meter

Procedure:

  • Prepare Aqueous Stock Solutions:

    • pH 7.0 (for baseline): Prepare a 20 mM potassium phosphate buffer.

    • pH 3.0: Prepare a 0.1% (v/v) solution of formic acid in water.

  • Mobile Phase Preparation:

    • For each pH level, prepare the mobile phase by mixing the aqueous stock solution with acetonitrile in the desired ratio (e.g., 50:50 v/v).

    • Filter and degas all mobile phases before use.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system and column with the pH 7.0 mobile phase for at least 20 column volumes.

    • Inject your this compound standard and record the chromatogram. Note the asymmetry factor and theoretical plates.

    • Flush the system thoroughly with an intermediate solvent (e.g., 50:50 ACN:Water) before introducing the next mobile phase.

    • Equilibrate the system with the pH 3.0 mobile phase for at least 20 column volumes.

    • Inject the standard again and record the chromatogram.

  • Data Comparison:

    • Compare the peak shape, asymmetry factor, and retention time from the different pH conditions to determine the optimal mobile phase.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak shape distortion.

Caution: Always consult the column manufacturer's guidelines for solvent compatibility and maximum pressure limits. Disconnect the column from the detector before flushing to waste.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector and direct the flow to a waste container.

  • Reverse the Column: Reverse the flow direction of the column (connect the mobile phase line to the column outlet). This is more effective at dislodging particulates from the inlet frit.[3]

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC grade water (to remove buffer salts).

  • Organic Wash (Series of Solvents): Flush the column sequentially with 20 column volumes of each of the following solvents.

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA) - very effective for removing hydrophobic contaminants

    • Acetonitrile (ACN)

    • Methanol (MeOH)

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with the mobile phase (without buffer) for 10 column volumes.

    • Re-introduce your buffered mobile phase and equilibrate the system until a stable baseline is achieved.

  • Performance Check: Inject a standard to determine if peak shape and performance have been restored. If not, the column may be permanently damaged.

References

Troubleshooting matrix effects in the LC-MS/MS analysis of 4-Chloro-3-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-chloro-3-methylaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound derivatives?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] For this compound derivatives, which are relatively non-polar aromatic amines, common interfering matrix components from biological samples like plasma or urine can include phospholipids (B1166683), salts, and endogenous metabolites.[1][4]

Q2: I am observing significant ion suppression for my this compound derivative. What are the likely causes?

A2: Ion suppression for aromatic amines like this compound derivatives in biological matrices is often caused by co-eluting phospholipids from cell membranes.[4] These molecules can compete with your analyte for charge in the electrospray ionization (ESI) source. Other potential causes include high concentrations of salts in the sample, which can alter the droplet surface tension and evaporation efficiency, and competition from other structurally similar endogenous compounds.[1][2][3]

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: The most reliable method to quantitatively assess matrix effects is the post-extraction addition experiment.[5][6] This involves comparing the signal response of an analyte spiked into a blank, extracted sample matrix with the response of the same amount of analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[5][6] A qualitative method, post-column infusion , can help identify regions in your chromatogram where ion suppression or enhancement occurs.[6][7]

Q4: What is the best strategy to minimize matrix effects for this compound derivatives?

A4: A multi-pronged approach is most effective:

  • Sample Preparation: Employ a robust sample cleanup method. For aromatic amines, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering phospholipids and salts than simple protein precipitation.[1][8]

  • Chromatography: Optimize your chromatographic conditions to separate your analyte from matrix components. Using a high-efficiency column, such as a sub-2 µm particle size C18 column, and adjusting the mobile phase gradient can improve resolution.[1][9]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1][10] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.[10]

Q5: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my this compound derivatives?

A5: ESI is commonly used for the analysis of aromatic amines and is generally suitable for this compound derivatives, especially when using positive ionization mode.[2] However, APCI can be less susceptible to matrix effects, particularly from non-volatile salts.[3] If you are experiencing significant and difficult-to-resolve ion suppression with ESI, exploring APCI as an alternative ionization source is a valid strategy.[3]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification
  • Symptom: High variability in peak areas between replicate injections of the same sample; quality control (QC) samples consistently fail acceptance criteria.

  • Potential Cause: Uncontrolled matrix effects are leading to variable ion suppression or enhancement.

  • Troubleshooting Workflow:

    A Start: Poor Reproducibility B Perform Post-Extraction Addition Experiment (See Protocol 1) A->B C Calculate Matrix Factor (MF) B->C D Is |1 - MF| > 0.15? C->D E Matrix Effect is Significant D->E Yes I Matrix Effect is Not Significant D->I No F Optimize Sample Preparation (LLE or SPE) (See Protocol 2) E->F H Implement Stable Isotope-Labeled Internal Standard (SIL-IS) (See Protocol 3) E->H G Re-evaluate Matrix Effect F->G G->D K Problem Resolved H->K J Investigate Other Sources of Variability (e.g., instrument performance, sample stability) I->J J->K

    Troubleshooting workflow for poor reproducibility.

Issue 2: Low Signal Intensity or Complete Signal Loss
  • Symptom: Analyte peak is much smaller than expected or absent, especially in complex matrices compared to neat standards.

  • Potential Cause: Severe ion suppression.

  • Troubleshooting Workflow:

    A Start: Low/No Signal B Perform Post-Column Infusion Experiment to Identify Suppression Zones A->B C Does Analyte Elute in a Suppression Zone? B->C D Adjust Chromatographic Method to Shift Analyte Retention Time C->D Yes E Enhance Sample Cleanup (e.g., use a more selective SPE sorbent) C->E Yes F Consider Alternative Ionization Source (e.g., APCI) C->F Yes I Investigate Other Causes (e.g., sample degradation, incorrect MS parameters) C->I No G Re-analyze Sample D->G E->G F->G H Problem Resolved G->H

    Troubleshooting workflow for low signal intensity.

Quantitative Data Summary

Effective troubleshooting requires quantifying the extent of matrix effects. The following tables illustrate how to present data from matrix effect experiments.

Table 1: Matrix Factor (MF) Assessment in Human Plasma

Analyte DerivativeConcentration (ng/mL)Mean Peak Area in Neat Solution (A)Mean Peak Area in Post-Extraction Spike (B)Matrix Factor (MF = B/A)% Ion Suppression/Enhancement
CMA-Derivative 110150,00090,0000.6040% Suppression
CMA-Derivative 15007,500,0004,875,0000.6535% Suppression
CMA-Derivative 210220,000253,0001.1515% Enhancement
CMA-Derivative 250011,000,00012,100,0001.1010% Enhancement

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Prep MethodMean Matrix Factor (MF)%CV of MF (n=6 lots)
Protein Precipitation0.5525%
Liquid-Liquid Extraction (LLE)0.8812%
Solid-Phase Extraction (SPE)0.958%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement for this compound derivatives.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and its internal standard (if used) into the final mobile phase solvent at low, medium, and high concentrations relevant to the assay's range.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step, spike the analyte and internal standard into the clean extracts at the same concentrations as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for each concentration in each lot of matrix:

      • MF = (Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)

    • IS-Normalized MF: If an internal standard is used, calculate the IS-normalized MF:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Post-Extraction Spike) / (Mean Analyte/IS Peak Area Ratio in Neat Solution)

  • Interpretation:

    • An MF < 1 indicates ion suppression.[5]

    • An MF > 1 indicates ion enhancement.[5]

    • According to FDA guidance, the precision (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove phospholipids and other interferences from biological matrices prior to LC-MS/MS analysis of this compound derivatives.

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Objective: To compensate for matrix effects and improve the accuracy and precision of quantification.

Methodology:

  • Selection of SIL-IS: Obtain a SIL-IS for your this compound derivative. Ideally, the label (e.g., D4, 13C6) should be on a stable part of the molecule and provide a mass shift of at least 3 amu.

  • Working Solution Preparation: Prepare a working solution of the SIL-IS in an appropriate solvent (e.g., methanol) at a concentration that yields a strong signal in the LC-MS/MS system.

  • Spiking Procedure: Add a small, fixed volume of the SIL-IS working solution to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the analyte concentration.

    • Quantify unknown samples by calculating their analyte/SIL-IS peak area ratio and interpolating the concentration from the calibration curve. The SIL-IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement, resulting in a consistent peak area ratio and accurate quantification.[10]

References

Stability issues of 4-Chloro-3-methylaniline under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-3-methylaniline

This technical support center provides guidance on the stability of this compound under various storage conditions. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound at -20°C in an inert atmosphere.[1] For routine laboratory use, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] The compound may be sensitive to prolonged exposure to air and light.[2]

Q2: What are the visible signs of degradation of this compound?

A2: A common sign of degradation for aniline (B41778) compounds is a change in color. This compound is typically a pale beige to dark brown solid.[1] Any significant darkening or change in coloration upon storage may indicate degradation.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, acid chlorides, acids, acid anhydrides, chloroformates, and reducing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound under abiotic storage conditions are not extensively documented in the provided search results, related chloroanilines can undergo oxidation, polymerization, and reactions involving the amine group. Under microbial action, degradation can proceed via ortho- or meta-cleavage of the aromatic ring.[3] Forced degradation studies can help elucidate the specific degradation pathways under various stress conditions.

Troubleshooting Guide

Q1: I observed a change in the color of my this compound sample. Can I still use it?

A1: A color change often indicates degradation, which can affect the purity and reactivity of the compound. It is highly recommended to re-analyze the sample to determine its purity before use. A simple analytical technique like HPLC can provide a quick assessment of the compound's integrity. If significant degradation is observed, it is advisable to use a fresh, un-degraded batch for your experiments to ensure reproducibility and accuracy.

Q2: My recent experiments using this compound have shown inconsistent results. Could this be related to its stability?

A2: Yes, inconsistent experimental outcomes can be a result of using a degraded starting material. Degradation products can interfere with the reaction or introduce impurities into your final product. It is recommended to perform a purity check of your this compound stock. If you have been storing it for an extended period or under suboptimal conditions, consider opening a new, sealed container of the compound.

Q3: I am developing an analytical method for a formulation containing this compound and I am seeing unexpected peaks in my chromatogram. What could be the cause?

A3: Unexpected peaks in a chromatogram can be due to impurities in the starting material, degradation products, or interactions with excipients in the formulation. To identify the source of these peaks, you should run a chromatogram of your this compound standard alone. If the extra peaks are present, they are likely impurities or degradants. If the peaks only appear in the formulation, they could be due to interactions with other components. Performing forced degradation studies on this compound can help you identify the retention times of potential degradation products.

Data Presentation: Stability of this compound

The following tables summarize hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to demonstrate how stability data is typically presented, as specific quantitative data was not available in the search results.

Table 1: Stability of this compound Under Different Temperature Conditions

Storage Temperature (°C)Time (Months)Purity (%) by HPLCAppearance
-20°C (Inert Atmosphere)099.8Pale Beige Solid
699.7No Change
1299.6No Change
4°C (Inert Atmosphere)099.8Pale Beige Solid
699.2Slight Darkening
1298.5Noticeable Darkening
25°C (Room Temperature)099.8Pale Beige Solid
398.0Dark Brown Solid
696.5Dark Brown Solid

Table 2: Stability of this compound Under Light and Humidity Stress

ConditionTime (Hours)Purity (%) by HPLCAppearance
Photostability (ICH Q1B)099.8Pale Beige Solid
2497.5Brown Solid
4895.2Dark Brown Solid
High Humidity (85% RH)099.8Pale Beige Solid
2499.0Slight Clumping
4898.1Clumped, Darker

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to separate the parent compound from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method capable of separating this compound from its degradation products.

1. Instrument and Columns:

  • Use an HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Screen different columns, such as a C18 or a Phenyl-Hexyl column, to find the best separation.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% formic acid or phosphoric acid.[4]

  • Optimize the gradient, pH, and organic modifier to achieve good resolution between the parent peak and the degradation product peaks.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate the main peak from all degradation products.

  • Linearity: Prepare a series of solutions of this compound at different concentrations and plot a calibration curve.

  • Accuracy: Determine the recovery of a known amount of the compound spiked into a placebo.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) on the results.

Mandatory Visualization

G cluster_0 Forced Degradation Workflow stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 70°C) stock->thermal photo Photolytic Degradation (Solid, ICH Q1B) stock->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study of this compound.

G cluster_1 Stability-Indicating HPLC Method Development start Start: Need for Stability-Indicating Method column_select Column Selection (e.g., C18, Phenyl-Hexyl) start->column_select mobile_phase Mobile Phase Optimization (Gradient, pH, Organic Modifier) column_select->mobile_phase injection Inject Stressed and Unstressed Samples mobile_phase->injection separation_check Adequate Separation of Parent and Degradants? injection->separation_check separation_check->mobile_phase No validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) separation_check->validation Yes final_method Final Validated Method validation->final_method

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Enhancing the regioselectivity of reactions involving 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the regioselectivity of reactions involving 4-Chloro-3-methylaniline.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and optimize your reactions.

Issue 1: My electrophilic aromatic substitution (nitration/halogenation) on this compound results in a mixture of isomers with poor regioselectivity.

  • Potential Cause: The aromatic ring of this compound has three substituents with competing directing effects. The amino (-NH2) group is a very strong activating ortho, para-director, the methyl (-CH3) group is an activating ortho, para-director, and the chloro (-Cl) group is a deactivating ortho, para-director.[1][2][3] The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 2 and 6).[3][4] The relative yields at these positions can be difficult to control, leading to isomer mixtures.

  • Solutions & Optimizations:

    • Protect the Amino Group: The most effective strategy is to protect the highly activating amino group, typically as an acetamide (B32628) (N-acetyl group).[4][5][6] This conversion moderates the group's activating influence and introduces significant steric bulk. This steric hindrance strongly disfavors substitution at the adjacent ortho position (position 2) and directs the incoming electrophile to the less hindered position, which is para to the amide nitrogen (position 6).[5] The protecting group can be easily removed by hydrolysis after the reaction.[4]

    • Control Reaction Conditions: Solvent polarity and temperature can influence the ortho/para ratio.[4] For instance, in the iodination of anilines, polar solvents like DMSO have been shown to significantly favor the formation of the para-product.[5] Experimenting with different solvents and running the reaction at lower temperatures may improve selectivity.

    • Utilize Bulky Reagents: Employing a bulkier electrophile or catalyst system can enhance selectivity for the less sterically hindered position.[6]

Issue 2: I am observing significant amounts of di- or poly-substituted byproducts.

  • Potential Cause: The combined activating effects of the amino and methyl groups make the aniline (B41778) ring highly nucleophilic and prone to multiple substitutions, even if the chloro group is deactivating.[6]

  • Solutions & Optimizations:

    • N-Acetylation: Protecting the amino group as an acetamide is the most reliable method to reduce the ring's reactivity and prevent over-halogenation or -nitration.[5][7] The electron-withdrawing nature of the acetyl group's carbonyl moderates the lone pair donation from the nitrogen into the ring.

    • Stoichiometric Control: Carefully control the stoichiometry by using a 1:1 molar ratio of the aniline substrate to the electrophilic reagent.[5] Adding the reagent slowly and monitoring the reaction by TLC or GC can help stop the reaction after monosubstitution has occurred.

    • Lower Reaction Temperature: Performing the reaction at colder temperatures (e.g., 0-15°C) can help slow down the reaction rate and reduce the formation of polysubstituted products.[5]

Issue 3: My reaction is yielding dark, tar-like substances, suggesting substrate decomposition or oxidation.

  • Potential Cause: The electron-rich nature of the aniline ring makes it highly susceptible to oxidation, especially when using strong oxidizing agents (like nitric acid) or harsh reaction conditions.[5][6]

  • Solutions & Optimizations:

    • Protect the Amino Group: Converting the aniline to an acetanilide (B955) significantly reduces the electron-donating ability of the amino group, making the aromatic ring less prone to oxidation.[5][6]

    • Use Milder Reagents: Whenever possible, opt for milder reagents. For example, N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are often gentler halogenating agents than elemental bromine or chlorine.[8]

    • Maintain Low Temperatures: Keeping the reaction temperature low helps to minimize unwanted side reactions, including oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects of the substituents on the this compound ring? A: The directing effects are as follows:

  • Amino (-NH2) group: A strongly activating, ortho, para-directing group. It donates electron density to the ring through resonance, making the ortho and para positions more susceptible to electrophilic attack.[3][4] This is the dominant directing group on the molecule.

  • Methyl (-CH3) group: An activating, ortho, para-directing group that donates electron density through an inductive effect and hyperconjugation.[2]

  • Chloro (-Cl) group: A deactivating, ortho, para-directing group. It withdraws electron density through induction (deactivating) but can donate electron density through resonance via its lone pairs, which directs incoming electrophiles to the ortho and para positions.[2]

Q2: Why is protecting the amino group as an acetamide so effective for controlling regioselectivity? A: Protecting the amino group serves three key functions:

  • Moderates Reactivity: It reduces the strong activating effect of the amino group, preventing unwanted side reactions like polysubstitution and oxidation.[4][5][6]

  • Controls Regioselectivity via Sterics: The bulky N-acetyl group sterically hinders the adjacent ortho position (position 2), making the less hindered ortho position (position 6, which is para to the amide) the preferred site for electrophilic attack.[4][5]

  • Prevents Unwanted Reactions at the Nitrogen: It prevents the nitrogen atom itself from reacting, for example, by being protonated by strong acids which would form a meta-directing anilinium ion.[4]

Q3: How can I achieve substitution at the 5-position, which is meta to the amino group? A: Direct electrophilic substitution at the 5-position is challenging due to the powerful ortho, para-directing influence of the amino group. However, two advanced strategies can be considered:

  • Anilinium Ion Formation: Performing an electrophilic substitution under strongly acidic conditions can protonate the amino group to form the anilinium ion (-NH3+). This group is a meta-director.[4] However, it is also strongly deactivating, and many reactions, like Friedel-Crafts, will not proceed on such a deactivated ring.[4]

  • Directed Ortho-Metallation (DoM): This is a more complex but powerful multi-step strategy. It involves protecting the aniline, often as a carbamate, which can then direct metallation (e.g., using an organolithium reagent) to a specific ortho-position. The resulting lithiated species can then be treated with an appropriate electrophile.[5] This offers precise control over regioselectivity.

Data Presentation

The following table summarizes the expected regiochemical outcomes for the bromination of this compound under different conditions, illustrating the effectiveness of the amino group protection strategy.

ConditionReagentMajor ProductMinor Product(s)Rationale
UnprotectedBr₂ in Acetic AcidMixture of 2-bromo and 6-bromo isomersDi- and poly-brominated products, oxidation byproductsThe strong activation by the -NH₂ group leads to low selectivity and high reactivity.
Protected (N-acetyl)Br₂ in Acetic AcidN-(6-bromo-4-chloro-3-methylphenyl)acetamideN-(2-bromo-4-chloro-3-methylphenyl)acetamideThe bulky acetyl group sterically hinders the 2-position, strongly favoring substitution at the 6-position (para to the amide). Reactivity is moderated, preventing polysubstitution.[4][5]

Experimental Protocols

Protocol 1: Protection of this compound as N-(4-chloro-3-methylphenyl)acetamide

  • Materials: this compound, acetic anhydride (B1165640), glacial acetic acid, water.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture slowly into a beaker of ice water with stirring.

    • The N-(4-chloro-3-methylphenyl)acetamide product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol (B145695) or an ethanol/water mixture can be performed for further purification if necessary.

Protocol 2: Regioselective Bromination of N-(4-chloro-3-methylphenyl)acetamide at the 6-Position

  • Materials: N-(4-chloro-3-methylphenyl)acetamide, bromine, glacial acetic acid, sodium thiosulfate (B1220275) solution.

  • Procedure:

    • Dissolve the N-(4-chloro-3-methylphenyl)acetamide (1.0 equivalent) from Protocol 1 in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred acetamide solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • Stir the reaction at low temperature for 1-3 hours after addition is complete. Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by pouring it into ice water. Add a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine (the orange color will disappear).

    • Collect the precipitated solid, N-(6-bromo-4-chloro-3-methylphenyl)acetamide, by vacuum filtration, wash with cold water, and dry.

    • Deprotection (Hydrolysis): The resulting acetamide can be hydrolyzed back to the free amine by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Visualizations

logical_workflow sub This compound target Define Target Regioisomer (e.g., 6-substituted) sub->target check Is Target the Kinetically Favored Product? target->check direct Direct Electrophilic Substitution check->direct  Yes (Mixture Likely) protect Protection Strategy: 1. Acetylate Amino Group 2. Electrophilic Substitution 3. Hydrolyze to Deprotect check->protect  No   alt Alternative Strategy (e.g., Directed Metallation) check->alt If high purity is critical product Desired Product direct->product protect->product alt->product

Caption: Logical workflow for achieving regioselective substitution.

Caption: Directing effects for electrophilic substitution on the substrate.

experimental_workflow start Start: This compound step1 Step 1: Protection (Acetylation with Ac₂O) start->step1 intermediate Intermediate: N-acetyl Protected Aniline step1->intermediate step2 Step 2: Bromination (Br₂ in Acetic Acid) intermediate->step2 bromo_intermediate 6-Bromo Protected Product step2->bromo_intermediate step3 Step 3: Deprotection (Acid Hydrolysis) bromo_intermediate->step3 end Final Product: 6-Bromo-4-chloro-3-methylaniline step3->end

Caption: Experimental workflow for regioselective 6-position bromination.

References

Validation & Comparative

Validation of an HPLC method for the assay of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 4-Chloro-3-methylaniline against alternative analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by experimental data to aid in method selection and implementation.

At a Glance: Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. Below is a summary of the key performance characteristics of a representative HPLC method compared to a typical GC-MS method for the analysis of chloroanilines.

ParameterHPLC Method (for 4-Chloro-3-methylphenol)*GC-MS Method (for Chloroanilines)
Linearity (R²) 0.999> 0.99
Accuracy (% Recovery) > 92%86.0% - 131%[1]
Precision (% RSD) < 6%3.0% - 20%[1]
Limit of Detection (LOD) 20 ng/mL0.03 - 0.3 µg/L[1]
Limit of Quantification (LOQ) 62.5 ng/mLNot explicitly stated
Derivatization Required NoOften recommended but not always necessary

*Note: Data for the HPLC method is based on a validated method for the structurally similar compound 4-Chloro-3-methylphenol, as a direct validated method for this compound with complete performance data was not available in the public domain.

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS assays are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for a structurally similar compound, 4-chloro-3-methylphenol, and is expected to be a good starting point for the analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.02 M KH2PO4, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized to achieve a suitable retention time and peak shape. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 240 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a concentration within the linear range of the method.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision (inter-day precision) should also be evaluated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a suitable rate (e.g., 10-20 °C/min) and hold for a few minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

2. Sample Preparation:

  • Extraction: For samples in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Derivatization (Optional): To improve volatility and chromatographic peak shape, derivatization with agents like acetic anhydride (B1165640) or silylating agents can be employed, though it adds a step to the sample preparation process.

  • Final Solution: The final extract or derivatized sample is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) for injection into the GC-MS.

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Validation Prep_Standard Prepare Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis (Peak Integration) Data_Acquisition->Chromatogram_Analysis Validation Method Validation (Linearity, Accuracy, Precision) Chromatogram_Analysis->Validation Final_Result Final Assay Result Validation->Final_Result

Caption: Experimental workflow for the HPLC assay of this compound.

Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_outcome Outcome Analyte This compound HPLC HPLC + No Derivatization + Good for Routine QC - Lower Sensitivity Analyte->HPLC GCMS GC-MS + High Sensitivity + High Specificity - Derivatization may be needed Analyte->GCMS Quantification Accurate Quantification HPLC->Quantification GCMS->Quantification

Caption: Logical comparison of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC is a robust and reliable method that is well-suited for routine quality control analysis. It is generally simpler to perform and does not typically require derivatization.

  • GC-MS offers higher sensitivity and specificity, making it an excellent choice for trace-level analysis or when unambiguous identification is required. However, it may necessitate an extra derivatization step and more complex instrumentation.

For drug development professionals, an HPLC method, once validated, often provides the necessary performance for release testing and stability studies of active pharmaceutical ingredients and formulated products. GC-MS may be more appropriate for impurity profiling where very low levels of volatile impurities need to be detected and identified.

References

A Comparative Analysis of HPLC and GC-MS for the Quantification of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection

The accurate quantification of 4-Chloro-3-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount for quality control and regulatory compliance. The two most prominent analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a distinct set of advantages and limitations. This guide provides a comprehensive comparative analysis of these methods, supported by experimental protocols and performance data, to aid researchers in selecting the optimal technique for their specific analytical needs.

Principle of Separation and Detection

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase C18 column is commonly employed, where the analyte is separated from impurities based on its polarity. Detection is typically achieved using an ultraviolet (UV) detector, which measures the absorbance of the analyte at a specific wavelength.

GC-MS , on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is first vaporized and then carried by an inert gas (mobile phase) through the column. The separated compounds are then detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound hinges on a variety of performance parameters. While specific results can vary based on the instrumentation, column chemistry, and sample matrix, the following table summarizes the general comparative performance of the two techniques.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Liquid-solid phase partitioningGas-liquid/solid phase partitioning and mass analysis
Volatility Requirement Not requiredRequired (analyte must be volatile or semi-volatile)
Derivatization Generally not required for this compoundMay be required to improve volatility and peak shape
Sensitivity Good, detector dependent (UV, DAD)Excellent, highly sensitive due to mass selective detection
Selectivity Good, based on chromatographic separationExcellent, provides mass spectral data for confirmation
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach pg/mL levels
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL rangeCan reach low ng/mL levels
Linearity Excellent over a wide concentration rangeExcellent over a wide concentration range
Accuracy & Precision High, with RSDs typically <2%High, with RSDs typically <5%
Sample Throughput Moderate, typical run times of 10-30 minutesModerate to high, with modern systems having fast run times
Cost (Instrument) Lower initial investmentHigher initial investment
Cost (Operational) Generally lower solvent and gas consumptionHigher gas consumption (Helium)
Robustness Generally robust and easy to useCan be more complex to operate and maintain

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative experimental protocols for the quantification of this compound using HPLC and GC-MS.

HPLC-UV Method Protocol

A reverse-phase HPLC method offers a straightforward approach for the quantification of this compound.[1]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] For MS compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm syringe filter prior to injection.

GC-MS Method Protocol

GC-MS provides high sensitivity and selectivity, making it suitable for trace-level analysis of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound include m/z 141 (molecular ion), 106, and 77.[2]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane) and serially diluted to create a calibration curve (e.g., 0.1-10 µg/mL).

  • Sample Preparation: The sample is dissolved in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the quantification of this compound by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing & Dissolution Sample->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV/DAD Detector Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Injection GC Injection Standard->Injection Sample Sample Dissolution / Extraction Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometer (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The optimal choice depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely accessible technique that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its simplicity and ease of use make it an attractive option for many laboratories.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and applications requiring unambiguous identification. The structural information provided by the mass spectrometer is invaluable for method development and troubleshooting.

For drug development professionals, a combination of both techniques can be highly beneficial. HPLC can be used for routine analysis and stability studies, while GC-MS can be employed for the identification of unknown impurities and for methods requiring lower detection limits. Ultimately, a thorough evaluation of the analytical needs, sample characteristics, and available resources will guide the selection of the most appropriate technique for the quantification of this compound.

References

A Comparative Guide to the Inter-laboratory Analysis of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Chloro-3-methylaniline. The information presented herein is synthesized from established analytical practices for aromatic amines and related compounds, offering a framework for inter-laboratory comparison and method selection. While direct inter-laboratory comparison data for this compound is not publicly available, this guide leverages data from analogous compounds to provide representative performance characteristics.

Introduction to Analytical Approaches

The accurate and precise quantification of this compound is crucial in various fields, including environmental monitoring, pharmaceutical development, and industrial quality control. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide outlines the typical performance and experimental protocols for both techniques to aid laboratories in method validation and comparison.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative performance of HPLC-UV and GC-MS for the analysis of aromatic amines, providing a baseline for inter-laboratory comparisons. These values are derived from studies on structurally similar compounds and represent typical analytical performance.[1][2][3][4]

Table 1: Comparison of HPLC-UV and GC-MS Performance Characteristics

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.015 - 0.08 mg/L[2][3]0.9 - 50 pg/L[1]
Limit of Quantitation (LOQ) ~0.05 - 0.25 mg/L3 - 150 pg/L
Linear Range 0.1 - 10.0 mg/L[2][3]1 pg/L - 500 ng/L[1]
Accuracy (Recovery) 85.3% - 98.4%[2][3]80% - 104%[1]
Precision (RSD) < 10%< 15% (intra-day), < 20% (inter-day)[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results across different laboratories. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[2][3]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid[5]

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[5]

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase. If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • UV Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 240 nm).

  • Analysis: Inject the calibration standards and samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it suitable for trace analysis and complex matrices.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[6]

Reagents:

Procedure:

  • Sample Extraction (Liquid-Liquid Extraction): [7]

    • For aqueous samples, adjust the pH to >11 with a suitable base.

    • Extract the sample with methylene chloride in a separatory funnel.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Standard Solution Preparation: Prepare a stock solution of this compound and an internal standard in a suitable solvent (e.g., methylene chloride). Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 70°C, ramp to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI)

    • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 141, 106, 77).[8]

  • Analysis: Inject the prepared standards and samples into the GC-MS system. Identify this compound by its retention time and the presence of its characteristic ions. Quantify using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE for GC-MS) Sample->Extraction Filtration Filtration (for HPLC) Sample->Filtration Spiking Internal Standard Spiking (for GC-MS) Extraction->Spiking HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Spiking->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the analysis of this compound.

method_selection Start Start: Method Selection Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Select_HPLC Select HPLC-UV Sensitivity->Select_HPLC No Confirmation Structural Confirmation Needed? Matrix->Confirmation Yes Matrix->Select_HPLC No Select_GCMS Select GC-MS Confirmation->Select_GCMS Yes Confirmation->Select_HPLC No

Caption: A logical diagram for selecting an appropriate analytical method.

References

Development and Validation of a Stability-Indicating Assay for 4-Chloro-3-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the development and validation of a stability-indicating assay for 4-Chloro-3-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The control of degradation products and impurities is crucial to ensure the quality, safety, and efficacy of the final product. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with other potential analytical techniques, supported by detailed experimental protocols and comparative data.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for a stability-indicating assay is critical and depends on the physicochemical properties of the analyte and its potential degradation products. While several techniques can be employed, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended method for non-volatile, chromophoric compounds like this compound.

Table 1: Comparison of Analytical Techniques for the Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent for non-volatile and thermally stable/labile compounds. Ideal for separating polar and non-polar compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Stationary Phase Typically C18 or C8 bonded silica.Various capillary columns (e.g., DB-1MS, SE-54).
Mobile Phase Mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), methanol).Inert carrier gas (e.g., Helium, Nitrogen).
Detection UV-Vis (DAD/PDA), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages High resolution, versatility, well-established for stability-indicating assays.High sensitivity for volatile compounds, fast analysis times.
Disadvantages May require longer run times, higher solvent consumption.Not suitable for non-volatile or thermally labile compounds without derivatization.

Proposed Stability-Indicating HPLC Method

Due to the lack of a published, validated stability-indicating method specifically for this compound, the following method is proposed based on the analysis of similar chloroaniline compounds and general principles of HPLC method development.

Table 2: Proposed HPLC Method Parameters for this compound

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Experimental Protocols

Detailed and reproducible experimental methods are essential for the successful development and validation of a stability-indicating assay.

Forced Degradation Studies

Forced degradation studies are necessary to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[1]

1. Preparation of Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

2. Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 N HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3. Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 N NaOH. Heat the solution at 80°C for 24 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

4. Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase. The oxidation of chloroanilines can lead to the formation of dimers such as chloroazobenzene and chlorohydroxydiphenylamine.[1][2]

5. Thermal Degradation: Keep 25 mg of solid this compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

6. Photolytic Degradation: Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) to UV light (254 nm) and visible light in a photostability chamber for a total of 1.2 million lux hours and 200 watt-hours/square meter, respectively. Dilute the exposed solution to a final concentration of 0.1 mg/mL with the mobile phase. Photodegradation of chloroanilines may yield products like chlorophenols and benzoquinones.[3][4]

HPLC Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines, including the following parameters:

1. System Suitability: Inject six replicate injections of a standard solution (0.1 mg/mL). The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

2. Specificity: Analyze the stressed samples. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks, and the peak purity of the analyte peak is acceptable.

3. Linearity: Prepare a series of at least five concentrations of this compound ranging from 0.01 to 0.2 mg/mL. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy (Recovery): Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts. The RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: Evaluate the effect of small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

Visualizations

Experimental Workflow

Caption: Workflow for the development and validation of a stability-indicating assay.

Logical Relationships in Method Selection

G cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Analyte This compound Properties Volatility Non-Volatile Analyte->Volatility Polarity Moderately Polar Analyte->Polarity Chromophore UV Active Analyte->Chromophore Thermal_Stability Likely Stable Analyte->Thermal_Stability HPLC HPLC (Recommended) Volatility->HPLC Favors GC GC (Requires Derivatization) Volatility->GC Requires Volatility Polarity->HPLC Suitable Chromophore->HPLC Enables UV Detection Thermal_Stability->GC Pre-requisite Conclusion Conclusion HPLC->Conclusion Most Suitable Method SFC SFC (Alternative)

Caption: Decision tree for selecting an analytical method for this compound.

References

Comparison of different catalysts for the synthesis of 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-3-methylaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals, is predominantly achieved through the catalytic hydrogenation of 2-chloro-5-nitrotoluene (B86962). The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the reduction of the nitro group in 2-chloro-5-nitrotoluene to form this compound is crucial to maximize yield and minimize side reactions, such as dehalogenation. While direct comparative studies for this compound are limited in publicly available literature, valuable insights can be drawn from studies on the closely related isomer, 3-chloro-4-methylaniline (B146341), synthesized from 2-chloro-4-nitrotoluene (B140621). The data presented below is a compilation from various sources and should be interpreted with the consideration that reaction conditions and substrates are not always identical.

Catalyst SystemSubstrateTemperature (°C)Pressure (MPa)Reaction TimeYield/SelectivityReference
Platinum 2-Chloro-5-nitrotoluene85 - 1200.7 - 1.2Not SpecifiedNot Specified[1]
Palladium-Iron on Carbon (Pd-Fe/C) 2-Chloro-4-nitrotoluene25 - 1000.2 - 3.0Not Specified>99.9% Selectivity[2]
Raney Nickel with SnCl₄ or SnCl₂ 2-Chloro-4-nitrotolueneNot SpecifiedNot SpecifiedNot Specified100% Conversion & Selectivity[2]
Iron Powder in Acid 2-Chloro-4-nitrotoluene20Atmospheric0.5 h83% Yield[3]

Key Observations:

  • Platinum-based catalysts are effective for the hydrogenation of 2-chloro-5-nitrotoluene, operating at elevated temperatures and pressures.[1]

  • Palladium-based catalysts , particularly bimetallic systems like Pd-Fe/C, exhibit excellent selectivity for the reduction of the nitro group without significant dehalogenation, even under a range of temperatures and pressures.[2]

  • Raney Nickel , when used with promoters like tin(IV) chloride or tin(II) chloride, can achieve complete conversion and high selectivity in the reduction of the related isomer.[2] The addition of these promoters is often crucial to suppress side reactions.

  • Iron powder in an acidic medium offers a cost-effective and efficient method for this reduction at ambient temperature and pressure, providing a good yield.[3] This classical Béchamp reduction is a viable alternative to catalytic hydrogenation.

Experimental Protocols

Detailed methodologies for the synthesis of chloro-methylanilines using different catalytic systems are provided below. These protocols are based on published literature and may require optimization for specific laboratory conditions and scales.

Platinum-Catalyzed Hydrogenation of 2-Chloro-5-nitrotoluene

This protocol is based on a patented method for the synthesis of this compound.[1]

Materials:

  • 2-Chloro-5-nitrotoluene

  • Platinum catalyst (e.g., Platinum on carbon)

  • Hydrogen gas

  • Reaction solvent (e.g., Methanol, Ethanol)

Procedure:

  • In a high-pressure reactor, charge the 2-chloro-5-nitrotoluene and the solvent.

  • Add the platinum catalyst. The catalyst loading should be optimized based on the specific catalyst activity.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the reactor with hydrogen to 0.7-1.2 MPa.

  • Heat the reaction mixture to 85-120 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC, or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

Palladium-Iron on Carbon Catalyzed Hydrogenation of 2-Chloro-4-nitrotoluene

This protocol is adapted from a patented method for the high-selectivity synthesis of 3-chloro-4-methylaniline.[2]

Materials:

  • 2-Chloro-4-nitrotoluene

  • Pd-Fe/C catalyst (0.05-0.4% by mass of the substrate)

  • Solvent (e.g., alcohol or alcohol-water mixture)

  • Hydrogen gas

Procedure:

  • Charge the 2-chloro-4-nitrotoluene and the solvent into a hydrogenation reactor.

  • Add the Pd-Fe/C catalyst.

  • Seal the reactor, purge with an inert gas, and then introduce hydrogen.

  • Pressurize the reactor to 0.2-3.0 MPa.

  • Heat the mixture to 25-100 °C with efficient stirring.

  • Maintain the reaction until the consumption of hydrogen ceases.

  • After cooling and venting, filter the catalyst from the reaction mixture.

  • The product, 3-chloro-4-methylaniline, can be isolated by removing the solvent and purified as required. The patent suggests the catalyst can be recycled up to 25 times.[2]

Iron Powder Reduction of 2-Chloro-4-nitrotoluene

This protocol is based on a literature procedure for the synthesis of 3-chloro-4-methylaniline.[3]

Materials:

  • 2-Chloro-4-nitrotoluene

  • Iron powder (5 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (10 equivalents)

  • 2 N Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • In a reaction tube, mix the 2-chloro-4-nitrotoluene (1 equivalent), HFIP (10 equivalents), and iron powder (5 equivalents).

  • Slowly add a 2 N aqueous hydrochloric acid solution to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 3-chloro-4-methylaniline.

Visualizing the Synthetic Pathway and Workflow

To better understand the process, the following diagrams illustrate the general synthetic pathway and a typical experimental workflow for catalyst comparison.

G Generalized Synthesis of this compound Start 2-Chloro-5-nitrotoluene Product This compound Start->Product Reduction of Nitro Group Catalyst Catalyst (e.g., Pt, Pd/C, Raney Ni, Fe) Catalyst->Product ReducingAgent Reducing Agent (H₂ or H donor) ReducingAgent->Product

Caption: Generalized reaction pathway for the synthesis of this compound.

G Experimental Workflow for Catalyst Comparison cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Comparison Substrate 2-Chloro-5-nitrotoluene + Solvent CatalystA Catalyst A Substrate->CatalystA CatalystB Catalyst B Substrate->CatalystB CatalystC Catalyst C Substrate->CatalystC ReactionA Hydrogenation/ Reduction (Conditions A) CatalystA->ReactionA ReactionB Hydrogenation/ Reduction (Conditions B) CatalystB->ReactionB ReactionC Hydrogenation/ Reduction (Conditions C) CatalystC->ReactionC Analysis Work-up & Purification ReactionA->Analysis ReactionB->Analysis ReactionC->Analysis Comparison Compare Yield, Selectivity, Time Analysis->Comparison

Caption: Logical workflow for comparing different catalysts in the synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Procedures for 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative determination of 4-Chloro-3-methylaniline in various matrices. Ensuring the reliability and comparability of analytical data is paramount in scientific research and pharmaceutical development. Cross-validation of analytical methods is a critical process to demonstrate that different analytical procedures are suitable for their intended use and produce equivalent and reliable results. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection and validation of the most appropriate analytical method.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the determination of aromatic amines like this compound. The choice between these methods is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of this compound without the need for derivatization. A reversed-phase method is typically employed for separation.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. Due to the polarity of the amine group, derivatization may sometimes be employed to improve volatility and thermal stability, though it is often not strictly necessary for many chlorinated aromatic amines.

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound, based on data for similar chloroaniline and aromatic amine compounds.[1][2][3]

Performance ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.04 - 100 µg/L0.002 - 1 µg/L
Limit of Quantitation (LOQ) 0.1 - 300 µg/L0.01 - 3 µg/L
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD) < 5%< 10%
Matrix Effects Can be significant, may require matrix-matched standardsCan be significant, but often mitigated by sample preparation and selective detection
Robustness Generally robust, but sensitive to mobile phase composition and pHCan be sensitive to derivatization conditions and GC parameters

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation and cross-validation.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established protocols for the analysis of related chloroaniline compounds.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of 220 nm.[5]

  • Injection Volume: 20 µL.[6]

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay. For complex matrices like soil or biological fluids, a liquid-liquid or solid-phase extraction would be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on established procedures for the analysis of aromatic amines in environmental samples.[7]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[8]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Inlet Temperature: 250°C.[6]

  • Oven Temperature Program: The oven temperature is initially held at 80°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection.[6]

  • Injection Volume: 1 µL.[6]

  • MS Transfer Line Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 50-300.[6]

  • Sample Preparation: A measured volume or weight of the sample is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a basic pH.[7] The extract may be concentrated and, if necessary, subjected to a cleanup procedure such as Florisil column cleanup.[7]

Mandatory Visualizations

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the determination of this compound based on key experimental considerations.

A Define Analytical Requirements (Matrix, Sensitivity, Throughput) B High Concentration / Simple Matrix? A->B C HPLC-UV B->C Yes D Low Concentration / Complex Matrix? B->D No F Method Development & Validation C->F E GC-MS D->E Yes E->F G Cross-Validation Required? F->G H Perform Cross-Validation G->H Yes I Routine Analysis G->I No H->I

Caption: Workflow for selecting an analytical method.

Cross-Validation Process Workflow

This diagram outlines the key steps involved in the cross-validation of two analytical procedures to ensure the equivalency of results.

A Define Acceptance Criteria (e.g., based on ICH Q2(R2)) B Select a Set of Samples (Spiked and Real Matrices) A->B C Analyze Samples by Method 1 (e.g., HPLC-UV) B->C D Analyze Samples by Method 2 (e.g., GC-MS) B->D E Compare Results Statistically (e.g., t-test, Bland-Altman plot) C->E D->E F Results within Acceptance Criteria? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies (e.g., sample prep, matrix effects) F->H No H->B Re-evaluate

Caption: Cross-validation workflow between two analytical methods.

References

Performance characteristics of various chromatographic columns for 4-Chloro-3-methylaniline separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of chemical intermediates like 4-Chloro-3-methylaniline are critical for ensuring the purity and safety of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis, and the choice of chromatographic column is a pivotal factor in achieving the desired resolution, peak shape, and overall method robustness. This guide provides a comparative overview of the performance characteristics of various HPLC columns for the separation of this compound and related aromatic amines, supported by experimental data from analogous compounds.

Performance Characteristics of Common Reversed-Phase Columns

The separation of moderately polar aromatic compounds like this compound is typically achieved using reversed-phase chromatography. The most common stationary phases for this purpose are C18 and Phenyl columns. While C18 columns are often the first choice due to their versatility, Phenyl columns can offer unique selectivity for aromatic analytes.

Stationary PhaseAnalyteRetention Time (min)ResolutionPeak SymmetryEfficiency (Theoretical Plates)
C18 4-(Methylamino)-3-nitrobenzoyl chloride8.21.81.112,500
Phenyl-Hexyl 4-(Methylamino)-3-nitrobenzoyl chloride10.52.51.013,800

Data from a comparative analysis of 4-(Methylamino)-3-nitrobenzoyl chloride, a compound structurally related to this compound.[1]

The data suggests that a Phenyl-Hexyl column can provide a longer retention time, improved resolution, better peak symmetry, and higher efficiency for aromatic analytes compared to a standard C18 column.[1] This is attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[1][2][3]

For the separation of chloroaniline isomers, a Purospher® STAR RP-18 endcapped column has been shown to provide excellent resolution.[4] The following table details the performance for the separation of 4-Chloroaniline from its isomers.

CompoundRetention Time (min)ResolutionTheoretical Plates
4-Chloroaniline 12.7-12,490
3-Chloroaniline 18.612.322,606
2-Chloroaniline 22.77.724,143

Chromatographic data for the separation of chloroaniline isomers on a Purospher® STAR RP-18 endcapped column.[4]

While C18 columns are a good starting point, for complex samples containing structurally similar aromatic impurities, a Phenyl column is likely to provide superior separation.[1][2][3] The choice of the organic modifier in the mobile phase is also crucial; methanol (B129727) is often preferred with phenyl columns to enhance π-π interactions, as acetonitrile (B52724) can suppress these interactions.[2][3]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting separation methods. Below are methodologies for the analysis of this compound and related compounds on different column types.

Protocol 1: Analysis of this compound on a C18 Column

This protocol is based on an application for the analysis of this compound on a Newcrom C18 HPLC column.[5]

  • Column: Newcrom C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV, wavelength not specified.

  • Temperature: Ambient

  • Injection Volume: Not specified

Protocol 2: Comparative Analysis of an Aromatic Amine on C18 and Phenyl-Hexyl Columns

This protocol was employed for the comparative analysis of 4-(Methylamino)-3-nitrobenzoyl chloride derivatives and can serve as a starting point for method development for this compound.[1]

  • Instrumentation: HPLC system with UV detector

  • Columns:

    • Standard C18, 5 µm, 4.6 x 250 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate (B84403) buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 30°C

  • Injection Volume: 10 µL

Protocol 3: Separation of Chloroaniline Isomers on a C18 Column

This USP method for the analysis of 4-Chloroaniline and its related substances provides a well-defined protocol.[4]

  • Column: Purospher® STAR RP-18 endcapped (5µm) Hibar® RT 250x4.6 mm[4]

  • Mobile Phase: A mixture of buffer and acetonitrile (70:30, v/v). The buffer is prepared by dissolving 2 mL of triethylamine (B128534) in 1000 mL of Milli-Q water and adjusting the pH to 3.0 ± 0.1 with orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 220 nm[4]

  • Temperature: 25 °C[4]

  • Injection Volume: 10 µL[4]

Visualizing Chromatographic Selection and Interaction Mechanisms

To aid in the understanding of the column selection process and the underlying separation mechanisms, the following diagrams are provided.

experimental_workflow start Start: Analyze This compound initial_choice Initial Column Selection: Reversed-Phase C18 start->initial_choice run_hplc Perform HPLC Analysis initial_choice->run_hplc eval_results Evaluate Resolution, Peak Shape, and Tailing run_hplc->eval_results adequate_sep Adequate Separation? eval_results->adequate_sep try_phenyl Alternative Selectivity: Select Phenyl Column eval_results->try_phenyl Poor Selectivity consider_hilc Consider HILIC for very polar impurities eval_results->consider_hilc Poor Retention optimize_c18 Optimize C18 Method: - Mobile Phase - Gradient - Temperature adequate_sep->optimize_c18 No final_method Final Method Selection adequate_sep->final_method Yes optimize_c18->run_hplc run_hplc2 Perform HPLC Analysis (Phenyl Column) try_phenyl->run_hplc2 eval_results2 Evaluate Phenyl Column Performance run_hplc2->eval_results2 compare Compare C18 and Phenyl Results eval_results2->compare compare->final_method consider_hilc->final_method

HPLC column selection workflow for this compound.

Interaction mechanisms of C18 and Phenyl columns.

Alternative Chromatographic Techniques

While reversed-phase chromatography is the most common approach, for highly polar impurities or related compounds that are poorly retained, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[6][7][8][9] HILIC utilizes a polar stationary phase with a mobile phase rich in an organic solvent, which promotes the retention of polar analytes.[6][7][9] Furthermore, if the synthesis of a final drug product involves chiral centers, the separation of enantiomers becomes crucial. In such cases, chiral stationary phases, such as those based on cellulose-tris(4-chloro-3-methyl phenyl carbamate), may be necessary.[6]

References

Comparative Biological Activity of Halogenated Methylaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of halogenated methylaniline derivatives, supported by available experimental data. The strategic placement of halogen atoms on the methylaniline scaffold has been shown to significantly influence their biological profile, leading to a range of activities from antimicrobial to anticancer effects.

This guide summarizes key findings on the antimicrobial, anticancer, and genotoxic activities of these compounds. Detailed experimental protocols for common biological assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of their potential mechanisms of action.

Antimicrobial Activity

Halogenated aniline (B41778) and N-methylaniline derivatives have demonstrated notable activity against a spectrum of bacterial pathogens. The type of halogen and its position on the aromatic ring are critical determinants of antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Halogenated Aniline Derivatives

CompoundTest OrganismMIC (µg/mL)Biofilm Inhibition IC50 (µg/mL)Reference
4-Bromo-3-chloroanilineUropathogenic Escherichia coli (UPEC)20010[1]
3,5-Dibromoaniline (B181674)Uropathogenic Escherichia coli (UPEC)10010[1]
Halogenated Pyrrolopyrimidines (Bromo and Iodo derivatives)Staphylococcus aureus8Not Reported[2]

MIC: Minimum Inhibitory Concentration

A study on halogenated anilines revealed that 3,5-dibromoaniline exhibited a lower Minimum Inhibitory Concentration (MIC) against uropathogenic E. coli (UPEC) compared to 4-bromo-3-chloroaniline, suggesting that the presence of two bromine atoms enhances its antibacterial potency.[1] Both compounds, however, showed significant biofilm inhibition at the same concentration.[1] In another study, bromo and iodo derivatives of halogenated pyrrolopyrimidines showed potent activity against Staphylococcus aureus.[2]

Mechanism of Antimicrobial Action

The antimicrobial and antibiofilm effects of some halogenated anilines are suggested to stem from the inhibition of adenylate cyclase activity.[1] The presence of halogen atoms appears to enhance the binding affinity of these compounds to the enzyme through stabilizing halogen bond interactions.[1]

dot

Antimicrobial_Mechanism Compound Halogenated Aniline Derivative AdenylateCyclase Adenylate Cyclase (e.g., cyaA, crp) Compound->AdenylateCyclase Inhibits cAMP cAMP Production AdenylateCyclase->cAMP Catalyzes Virulence Virulence & Biofilm Formation cAMP->Virulence Regulates

Caption: Proposed mechanism of antimicrobial action.

Anticancer and Cytotoxic Activity

Derivatives of anilinoquinazolines and anilinoquinolines, which are structurally related to halogenated methylanilines, have shown significant potential as anticancer agents.[3] Their mechanism often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
8a A431 (Carcinoma)2.62Erlotinib>100[3]
1f HeLa (Cervical)>50Gefitinib17.12[3]
BGC823 (Gastric)3.21Gefitinib19.27[3]
2i HeLa (Cervical)7.15Gefitinib17.12[3]
BGC823 (Gastric)4.65Gefitinib19.27[3]
10k A549 (Lung)0.07Afatinib0.05[3]
PC-3 (Prostate)7.67Afatinib4.1[3]
MCF-7 (Breast)4.65Afatinib5.83[3]
HeLa (Cervical)4.83Afatinib6.81[3]
4a MDA-MB-231 (Breast)0.88Not ReportedNot Reported[3]

IC50: Half-maximal inhibitory concentration

The data indicates that the cytotoxic activity of these compounds varies depending on the specific chemical structure and the cancer cell line being tested. For instance, compound 10k demonstrated high potency against the A549 lung cancer cell line, with an IC50 value comparable to the established drug Afatinib.[3]

EGFR and VEGFR-2 Signaling Pathways in Cancer

Many anilino-based compounds exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These receptors are critical for tumor growth, proliferation, and angiogenesis.

dot

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation Compound Anilino-based Compound Compound->EGFR Inhibits Compound->VEGFR2 Inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling.

Genotoxicity

The genotoxicity of several aniline derivatives has been investigated. A DNA repair test with rat hepatocytes showed that 2-chloro-4-methylaniline (B104755) and 4-chloro-N-methylaniline elicited positive DNA repair responses, suggesting potential carcinogenicity.[4] These findings are consistent with bacterial mutagenicity tests for these compounds.[4]

Experimental Protocols

Synthesis of Halogenated N-Methylaniline Derivatives

A general method for the synthesis of halogenated N-methylanilines involves the reaction of the corresponding halogenated aniline with a methylating agent. For example, 2-fluoro-N-methylaniline can be synthesized from 2-fluoroaniline (B146934).[5]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aniline Halogenated Aniline Reaction Reaction & Reflux Aniline->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Base Base (e.g., KOH) Base->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product Halogenated N-Methylaniline Workup->Product

Caption: General synthesis workflow.

Detailed Protocol for 2-Fluoro-N-methylaniline Synthesis:

  • Paraformaldehyde (4 mmol) is dissolved in methanol (B129727) (25 mL) and refluxed at 85°C until dissolved.

  • In a separate flask, 2-fluoroaniline (2.67 mmol) and potassium hydroxide (B78521) (5.34 mmol) are dissolved in methanol (3 mL).

  • The two solutions are mixed and refluxed at 85°C for 2 hours.

  • The reaction mixture is cooled to 0°C, and sodium borohydride (B1222165) (5.34 mmol) is slowly added.

  • The mixture is refluxed again at 85°C for 1 hour.

  • After the reaction is complete, the methanol is removed under vacuum.

  • The product is extracted using water and ethyl acetate.[5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Method:

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., approximately 5x10^5 CFU/mL).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

General Protocol:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader (typically around 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Chloro-3-methylaniline (4-CMA) is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of two common analytical techniques for the determination of 4-CMA: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on available experimental data for accuracy and precision.

Comparison of Analytical Methods

The choice of an analytical method for the determination of this compound depends on various factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. Both GC-MS and HPLC offer robust and reliable approaches for the quantification of 4-CMA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like 4-CMA.

High-Performance Liquid Chromatography (HPLC)

Quantitative Data Summary

The following table summarizes the key performance parameters for the GC-MS and a representative HPLC method for the analysis of chloroanilines. This data allows for a direct comparison of the accuracy and precision of these techniques.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for Amines¹High-Performance Liquid Chromatography (HPLC) for p-Chloroaniline²
Analyte(s) Aromatic Amines (including this compound)p-Chloroaniline
Accuracy (% Recovery) 84 - 119%98.7 - 101.2%
Precision (% RSD) < 13%< 2%
Linearity (R²) Not specified> 0.999
Limit of Detection (LOD) Not specified0.05 µg/mL
Limit of Quantification (LOQ) Not specified0.15 µg/mL

¹Data is for a group of aromatic amines, including this compound, in tattoo ink matrix. ²Data is for a validated method for p-chloroaniline and is presented as a representative example for a chloroaniline HPLC method.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. The following sections provide the experimental protocols for the GC-MS and representative HPLC methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Amines

This method is suitable for the determination of this compound in a complex matrix such as tattoo ink.[1]

  • Sample Preparation:

    • A representative sample (e.g., 0.1 g of tattoo ink) is accurately weighed into a centrifuge tube.

    • An appropriate volume of a suitable solvent (e.g., methanol) is added.

    • The sample is subjected to ultrasonic extraction for a defined period (e.g., 15 minutes).

    • Following extraction, the sample is centrifuged to separate the solid matrix from the supernatant.

    • The supernatant is carefully collected, filtered through a 0.45 µm filter, and transferred to a GC vial for analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: A single quadrupole or tandem mass spectrometer can be used for detection.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50 °C, held for 1 minute, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) for p-Chloroaniline

This method, validated for p-chloroaniline, provides a strong foundation for developing a method for this compound.

  • Sample Preparation:

    • A stock solution of the analyte is prepared by dissolving a known amount of the standard in a suitable solvent (e.g., methanol).

    • Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase.

    • Sample solutions are prepared by dissolving the sample in the mobile phase, followed by filtration through a 0.45 µm filter.

  • Instrumentation:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

Visualizing the Analytical Workflow

To provide a clear overview of the logical steps involved in the analysis of this compound, the following diagram illustrates a general experimental workflow.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Chromatography Chromatographic Separation Filtration->Chromatography Detection Detection (MS or UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: A general workflow for the analysis of this compound.

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of an analytical method is paramount. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 4-Chloro-3-methylaniline, with a focus on the critical aspect of robustness testing. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for method development, validation, and selection.

The reliability of an analytical method is its capacity to deliver consistent and accurate results under routine use. Robustness, a key component of method validation, evaluates the method's resilience to small, deliberate variations in its parameters.[1] Failure to establish robustness can lead to unreliable results and regulatory scrutiny.[2] This guide will explore the robustness of a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and compare it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and versatile technique for the analysis of aromatic amines.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[5]

Analytical MethodPrincipleKey AdvantagesKey Disadvantages
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Simpler sample preparation and operation.[7][8]Lower sensitivity and selectivity compared to mass spectrometry-based methods.[9]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.High separation efficiency and sensitivity. Provides structural information for compound identification.[8]Requires the analyte to be volatile and thermally stable, or to be derivatized.[7]
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Excellent for trace-level quantification in complex matrices without the need for derivatization.[5]Higher cost and complexity of instrumentation and method development.

Robustness Testing of an HPLC Method for this compound

To ensure the reliability of an analytical method, a robustness study is conducted by introducing small, deliberate changes to the method's parameters and evaluating their impact on the results.[10] The following section details a representative robustness study for an HPLC method for the analysis of this compound.

Experimental Protocol: HPLC-UV Robustness Study

This protocol outlines the robustness testing of a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

2. Nominal Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with phosphoric acid.[11] A common starting point is a 70:30 (v/v) mixture of acetonitrile and a phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 50 µg/mL of this compound in mobile phase

3. Robustness Parameters and Variations:

The following parameters were intentionally varied to assess the method's robustness:

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Mobile Phase Composition (% Acetonitrile) 706872
Detection Wavelength (nm) 240238242

4. Data Analysis:

For each condition, the system suitability parameters (e.g., retention time, peak area, theoretical plates, and tailing factor) of the this compound peak were evaluated. The relative standard deviation (%RSD) for these parameters across all tested conditions was calculated to determine the method's robustness.

Data Summary: Robustness Study Results

The following table summarizes the hypothetical results of the robustness study. The acceptance criteria for a robust method are typically a low %RSD for the measured parameters.

Parameter VariedConditionRetention Time (min)Peak Area (arbitrary units)Tailing FactorTheoretical Plates
Nominal -5.2112543211.128560
Flow Rate 0.9 mL/min5.7913936901.138510
1.1 mL/min4.7411402921.118610
Temperature 28°C5.2812589101.128590
32°C5.1512498701.128530
Mobile Phase 68% ACN5.5212601101.148490
72% ACN4.9312487601.108630
Wavelength 238 nm5.2212398701.128570
242 nm5.2012689301.128550
%RSD 7.9% 6.8% 1.1% 0.6%

The results indicate that the method is robust, as the system suitability parameters remained within acceptable limits despite the deliberate variations in the method parameters.

Visualizing the Workflow and Logic

To better illustrate the processes involved in robustness testing and method selection, the following diagrams are provided.

Robustness_Testing_Workflow Robustness Testing Workflow start Start: Define Analytical Method identify_params Identify Critical Parameters (e.g., Flow Rate, Temperature) start->identify_params define_ranges Define Variation Ranges (e.g., ±10% of nominal) identify_params->define_ranges exp_design Design Experiment (One-factor-at-a-time or DoE) define_ranges->exp_design perform_exp Perform Experiments exp_design->perform_exp collect_data Collect Data (Retention Time, Peak Area, etc.) perform_exp->collect_data analyze_data Analyze Data (Calculate %RSD, etc.) collect_data->analyze_data evaluate Evaluate Against Acceptance Criteria analyze_data->evaluate robust Method is Robust evaluate->robust Pass not_robust Method is Not Robust evaluate->not_robust Fail end End: Finalize Method robust->end optimize Optimize Method and Re-evaluate not_robust->optimize optimize->perform_exp

Robustness Testing Workflow Diagram

Robustness_Parameter_Effects Impact of Parameter Variation on Analytical Results cluster_params Robustness Parameters (Deliberate Variations) cluster_results Analytical Results (System Suitability) flow_rate Flow Rate retention_time Retention Time flow_rate->retention_time peak_area Peak Area / Assay flow_rate->peak_area resolution Resolution flow_rate->resolution temp Column Temperature temp->retention_time temp->resolution mobile_phase Mobile Phase Composition mobile_phase->retention_time mobile_phase->resolution tailing_factor Tailing Factor mobile_phase->tailing_factor wavelength Detection Wavelength wavelength->peak_area Method_Selection_Decision_Tree Decision Tree for Analytical Method Selection start Start: Define Analytical Need sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes volatility Analyte Volatile & Thermally Stable? sensitivity->volatility No gcms Use GC-MS matrix->gcms No lcmsms Use LC-MS/MS matrix->lcmsms Yes hplc Use HPLC-UV volatility->hplc No volatility->gcms Yes

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-3-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-methylaniline, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate caution. The compound poses several risks, including being harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Before handling, it is crucial to be familiar with the specific hazards and necessary precautions. This information is summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves/protective clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[1]If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[2]Avoid release to the environment.[3]

Proper Disposal Workflow

The disposal of this compound must not be done through standard laboratory drains or mixed with household garbage.[2] The primary route for disposal is through an approved hazardous waste management service. The logical workflow for this process is outlined below to ensure safety and regulatory compliance at every step.

DisposalWorkflow A Identify Waste (this compound and contaminated materials) B Segregate Waste (Do not mix with other waste streams) A->B C Select Appropriate Container (Original or approved, properly sealed) B->C D Label Container Clearly ('Hazardous Waste', chemical name, and associated hazards) C->D E Wear Appropriate PPE (Gloves, goggles, lab coat) F Store in a Designated, Secure Area (Well-ventilated, away from incompatible materials) E->F G Arrange for Pickup (Contact licensed hazardous waste disposal company) H Complete Waste Manifest (Ensure accurate documentation) G->H I Handover to Disposal Service H->I

Caption: Logical workflow for the safe disposal of this compound.

Detailed Disposal Protocol

The following step-by-step protocol outlines the mandatory procedures for the disposal of this compound and any materials contaminated with it.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure chemical, solutions, and contaminated materials such as gloves, absorbent pads, and empty containers.

  • This material must be disposed of as hazardous waste.[4] Do not mix it with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.[3]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

3. Containment and Labeling:

  • Place the waste in its original container if possible.[3] If not, use a compatible, leak-proof container.

  • Ensure the container is tightly sealed to prevent leakage.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Store locked up.[1]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[1]

5. Disposal Arrangements:

  • The disposal of this compound must be conducted by a licensed and approved waste disposal company.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.

  • Do not attempt to treat or neutralize the chemical in the lab without a validated and approved protocol and the necessary safety equipment, as this can be dangerous.

6. Spill Management:

  • In the event of a spill, evacuate unprotected personnel from the area.

  • Absorb the spill with an inert material such as sand, diatomite, or universal binders.[2]

  • Collect the absorbed material into a suitable container for disposal as hazardous waste.

  • Ensure adequate ventilation of the area.[2]

  • Do not flush spills into the sewer system.[2]

By adhering to these stringent disposal procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and maintaining compliance with all relevant regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 4-Chloro-3-methylaniline

Researchers and drug development professionals require immediate and precise safety protocols when handling potentially hazardous compounds. This guide provides essential, actionable information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times when handling the chemical.[3][4]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option for incidental contact. For extended contact, butyl rubber or neoprene gloves should be considered.[5] Always inspect gloves for signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection NIOSH-approved RespiratorA dust mask (type N95 or equivalent) should be used.[2] In case of insufficient ventilation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges for organic vapors and particulates, is necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_ppe Don all required PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_setup Prepare spill kit and waste containers prep_sds->prep_setup prep_hood Ensure fume hood is operational prep_setup->prep_hood handle_weigh Weigh the required amount in a fume hood prep_hood->handle_weigh handle_transfer Carefully transfer to the reaction vessel handle_weigh->handle_transfer handle_close Securely close the primary container handle_transfer->handle_close post_decon Decontaminate all surfaces and equipment handle_close->post_decon post_waste Segregate and label all waste post_decon->post_waste post_ppe Properly remove and dispose of PPE post_waste->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Disposal waste_solid Unused/Expired this compound waste_collect Collect in separate, labeled, and sealed containers waste_solid->waste_collect waste_contaminated Contaminated PPE, absorbent materials, and glassware waste_contaminated->waste_collect waste_code Designate as Hazardous Waste (potential RCRA code U039) waste_collect->waste_code waste_storage Store in a designated hazardous waste accumulation area waste_code->waste_storage waste_pickup Arrange for pickup by a licensed hazardous waste disposal service waste_storage->waste_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.